molecular formula C39H38O9 B15139084 Sophoraflavanone I

Sophoraflavanone I

Katalognummer: B15139084
Molekulargewicht: 650.7 g/mol
InChI-Schlüssel: DBXQAEOPCKROBN-BEZYARGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one has been reported in Sophora davidii with data available.

Eigenschaften

Molekularformel

C39H38O9

Molekulargewicht

650.7 g/mol

IUPAC-Name

(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)13-28-30(43)16-32(45)37-33(46)18-34(48-39(28)37)27-15-29-35(17-31(27)44)47-38(21-7-9-24(40)10-8-21)36(29)23-11-25(41)14-26(42)12-23/h5,7-12,14-17,22,34,36,38,40-45H,3,6,13,18H2,1-2,4H3/t22-,34+,36-,38+/m1/s1

InChI-Schlüssel

DBXQAEOPCKROBN-BEZYARGNSA-N

Isomerische SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC4=C(C=C3O)O[C@H]([C@@H]4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C

Kanonische SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

The Molecular Mechanisms of Sophoraflavanone G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: While this guide addresses the topic of "Sophoraflavanone I," the overwhelming majority of scientific literature focuses on a closely related compound, Sophoraflavanone G (SG) . Due to the extensive research available on SG and the limited specific data for this compound, this document will provide an in-depth analysis of the mechanism of action of Sophoraflavanone G as a comprehensive proxy for understanding this class of compounds.

Sophoraflavanone G, a prenylated flavonoid isolated from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] This technical guide provides a detailed overview of its core mechanisms of action, focusing on its impact on key cellular signaling pathways, apoptosis, and cell cycle regulation. It is intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action: A Multi-Targeted Approach

Sophoraflavanone G exerts its biological effects by modulating multiple intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of inflammatory responses. These effects are achieved through the targeted suppression of key signaling cascades, including the MAPK, PI3K/Akt, NF-κB, and JAK/STAT pathways.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Sophoraflavanone G in various cell lines and experimental conditions.

Table 1: Cytotoxicity of Sophoraflavanone G (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay Method
KG-1a Acute Myeloid LeukemiaNot explicitly stated, but showed strong cytotoxicity48MTT Assay
EoL-1 Acute Myeloid LeukemiaNot explicitly stated, but showed strong cytotoxicity48MTT Assay
HL-60 Human Myeloid LeukemiaCytotoxic activity observedNot SpecifiedNot Specified
MDA-MB-231 Triple-Negative Breast CancerNot explicitly stated, but induced apoptosisVariousMTT Assay
BT-549 Triple-Negative Breast CancerNot explicitly stated, but inhibited proliferation24CCK-8 Assay

Note: Many studies demonstrate a dose-dependent effect without specifying a precise IC50 value.

Table 2: Effects of Sophoraflavanone G on Protein Expression and Inflammatory Mediators

Cell LineTreatmentTarget MoleculeEffectQuantitative Change
HL-60 3-30 µM SGBaxUpregulationDose-dependent increase
HL-60 3-30 µM SGBcl-2DownregulationDose-dependent decrease
HL-60 3-30 µM SGCleaved Caspase-3ActivationDose-dependent increase
HL-60 3-30 µM SGCleaved Caspase-9ActivationDose-dependent increase
MDA-MB-231 Various SG concentrationsBaxIncreased expressionNot specified
MDA-MB-231 Various SG concentrationsBcl-2 / Bcl-xLDecreased expressionNot specified
MDA-MB-231 Various SG concentrationsCleaved Caspase-3, -8, -9Increased expressionNot specified
RAW 264.7 2.5-20 µM SG + LPSiNOSSuppressionDose-dependent decrease
RAW 264.7 2.5-20 µM SG + LPSCOX-2SuppressionDose-dependent decrease
RAW 264.7 1-50 µM SG + LPSProstaglandin E2 (PGE2)InhibitionDose-dependent decrease
BV2 Microglia Not specifiediNOS, COX-2Decreased protein expressionNot specified

Impact on Key Signaling Pathways

Sophoraflavanone G's therapeutic potential stems from its ability to interfere with multiple signaling cascades simultaneously.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is crucial for cell proliferation, differentiation, and survival. SG has been shown to block the activation of the MAPK pathway in various cancer cells.[3][7][8] This is achieved by inhibiting the phosphorylation of key kinases such as ERK1/2, JNK, and p38.[9] This inhibition contributes to the suppression of tumor cell migration and invasion.[7]

MAPK_Pathway SG Sophoraflavanone G MAPK_Pathway MAPK Pathway Activation SG->MAPK_Pathway Inhibits pERK p-ERK MAPK_Pathway->pERK pJNK p-JNK MAPK_Pathway->pJNK pp38 p-p38 MAPK_Pathway->pp38 Proliferation Cell Proliferation, Migration, Invasion pERK->Proliferation pJNK->Proliferation pp38->Proliferation

Figure 1: Inhibition of the MAPK Signaling Pathway by Sophoraflavanone G.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation. Sophoraflavanone G has been found to downregulate the phosphorylation of PI3K and Akt, leading to the inactivation of this pro-survival pathway.[4][5] This inhibition contributes to the induction of apoptosis in cancer cells.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. In inflammatory conditions, SG inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory genes like iNOS and COX-2.[3][10][11]

NFkB_Pathway SG Sophoraflavanone G IKK IKK Activation SG->IKK Inhibits LPS LPS LPS->IKK IkBa IκBα Degradation IKK->IkBa p65 p65 Nuclear Translocation IkBa->p65 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) p65->Inflammation

Figure 2: Sophoraflavanone G's Inhibition of the NF-κB Pathway.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and immune responses. Sophoraflavanone G has been shown to inhibit the phosphorylation of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][5] By acting as a pan-JAK inhibitor, SG effectively blocks this signaling cascade, which is often constitutively active in various cancers.[4]

Induction of Apoptosis and Cell Cycle Arrest

A primary anti-cancer mechanism of Sophoraflavanone G is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis

SG triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[8][12] It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[13][14][15] This promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[12] SG also activates the extrinsic pathway by increasing the expression of cleaved caspase-8.[7] The activation of these caspases culminates in DNA fragmentation and nuclear condensation, hallmarks of apoptosis.[12]

Apoptosis_Pathway SG Sophoraflavanone G Bax Bax SG->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL SG->Bcl2 Downregulates Casp8 Caspase-8 SG->Casp8 Activates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Sophoraflavanone G-Induced Apoptosis Pathways.
Cell Cycle Arrest

Sophoraflavanone G has been observed to induce cell cycle arrest, primarily at the G1 phase, in acute myeloid leukemia cells.[16][17] This prevents cancer cells from progressing through the cell cycle and undergoing division, thereby inhibiting tumor growth.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of Sophoraflavanone G.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^5 to 1 x 10^6 cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Sophoraflavanone G (e.g., 3-30 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[19]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells (e.g., MDA-MB-231) with Sophoraflavanone G at desired concentrations for a specified time to induce apoptosis.[7]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[20][21]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21][22]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[21][22]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21][22]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[21][22] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[11][20][23]

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: After treatment with Sophoraflavanone G, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the distribution of a cell population in different phases of the cell cycle.

  • Cell Treatment: Treat cells (e.g., KG-1a) with various concentrations of Sophoraflavanone G for a specified time.[16]

  • Harvest and Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold 66-70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.[17][24]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA-binding dye) and RNase A.[17][24]

  • Incubation: Incubate the cells for 20-30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][24]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the molecular mechanisms of Sophoraflavanone G.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: Cell Culture (e.g., Cancer Cell Line) treatment Treatment with Sophoraflavanone G (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining Flow Cytometry) treatment->cell_cycle western Protein Expression Analysis (Western Blot for Signaling Proteins) treatment->western qpcr Gene Expression Analysis (RT-qPCR for iNOS, COX-2) treatment->qpcr analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis qpcr->analysis conclusion Conclusion on Mechanism of Action analysis->conclusion

References

Unveiling the Natural Sources of Sophoraflavanone I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Sophoraflavanone I, a prenylated flavonoid of significant interest to the scientific community. This document outlines the primary plant sources, summarizes the available data, and presents detailed experimental protocols for its isolation, drawing from established phytochemical methodologies.

Primary Natural Sources of this compound

This compound is a specialized metabolite found within the plant genus Sophora, a member of the Fabaceae family. The primary documented natural source for this compound is Sophora moorcroftiana, a shrub native to the Tibetan Plateau.[] It has been isolated from both the roots and seeds of this plant.[2] While other species of Sophora, such as Sophora flavescens, Sophora pachycarpa, and Sophora exigua, are known to produce the closely related and more extensively studied Sophoraflavanone G, the presence of this compound in these species has not been definitively established in the reviewed literature.

Quantitative Analysis of this compound in Natural Sources

A comprehensive review of published literature reveals a significant gap in the quantitative analysis of this compound in its natural sources. To date, no studies have been identified that report the specific concentration or yield of this compound from Sophora moorcroftiana or any other plant source. The majority of quantitative phytochemical analyses on Sophora species have concentrated on other prevalent flavonoids, such as Sophoraflavanone G, or on the alkaloid content. This lack of quantitative data underscores an area ripe for future research, which would be invaluable for assessing the viability of natural sourcing for this compound.

CompoundPlant SourcePlant PartConcentration/YieldReference
This compoundSophora moorcroftianaRoots, SeedsData not available[],[2]

Experimental Protocols: Isolation of this compound

The following is a detailed, generalized protocol for the isolation of this compound from the roots of Sophora moorcroftiana. This protocol is based on the original isolation report by Shirataki et al. (1991) and common phytochemical techniques for the separation of flavonoids.

Plant Material Collection and Preparation
  • Collection: The roots of Sophora moorcroftiana are harvested.

  • Drying: The collected roots are air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals by direct sunlight.

  • Grinding: The dried roots are coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Maceration: The powdered root material is macerated with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

  • Solvent Evaporation: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). This separates compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

  • Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective fractionated extracts.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, being rich in flavonoids, is subjected to column chromatography on a silica gel stationary phase.

  • Elution Gradient: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:EtOAc (from 100:0 to 0:100) is used.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., CHCl₃:MeOH, 9:1 v/v) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a suitable chromogenic agent (e.g., vanillin-sulfuric acid reagent).

  • Further Purification: Fractions containing compounds with similar TLC profiles to known flavanones are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography (eluted with methanol) or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

Structure Elucidation

The structure of the isolated pure compound is confirmed using spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_purification 4. Purification cluster_analysis 5. Structural Elucidation plant_material Sophora moorcroftiana Roots drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Methanol Maceration (3x) grinding->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, CHCl3, EtOAc) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_cc Silica Gel Column Chromatography etOAc_fraction->silica_cc tlc TLC Monitoring silica_cc->tlc prep_hplc Preparative HPLC tlc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (MS, NMR) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

logical_relationship cluster_genus Genus cluster_species Species cluster_compound Compound sophora Sophora moorcroftiana Sophora moorcroftiana sophora->moorcroftiana flavescens Sophora flavescens sophora->flavescens sf_i This compound moorcroftiana->sf_i sf_g Sophoraflavanone G flavescens->sf_g

Caption: Natural source relationship of this compound and G.

References

The Sophoraflavanone Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biosynthesis of Sophoraflavanone G, a Promising Bioactive Prenylflavonoid

This technical guide provides a comprehensive overview of the biosynthetic pathway of Sophoraflavanone G, a prenylated flavonoid of significant interest to the pharmaceutical and scientific communities. Drawing upon current research, this document details the enzymatic steps, key intermediates, and regulatory aspects of its formation, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Sophoraflavanones

Sophoraflavanones are a class of prenylated flavonoids primarily isolated from plants of the Sophora genus, notably Sophora flavescens. These compounds have garnered attention for their diverse pharmacological activities. While several Sophoraflavanones exist, this guide focuses on the biosynthetic pathway of Sophoraflavanone G, for which the most comprehensive research is currently available. It is important to distinguish Sophoraflavanone G from the structurally distinct Sophoraflavanone I.

Sophoraflavanone G is a lavandulyl-substituted flavanone (B1672756) with a C25 skeleton. Its chemical formula is C₂₅H₂₈O₆[1].

This compound , on the other hand, is a more complex dimeric flavonoid with the chemical formula C₃₉H₃₈O₉[][3]. Due to the limited information on the biosynthetic pathway of this compound, this guide will focus on the well-characterized pathway of Sophoraflavanone G.

The Sophoraflavanone G Biosynthetic Pathway

The biosynthesis of Sophoraflavanone G originates from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthetic pathway, leading to the formation of the flavanone backbone, naringenin (B18129). The subsequent steps, unique to Sophoraflavanone G biosynthesis, involve a series of prenylation and hydroxylation reactions.

The core pathway can be summarized as follows:

  • Formation of Naringenin Chalcone (B49325): Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Isomerization to Naringenin: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, the central precursor for many flavonoids.

  • First Prenylation: Naringenin is prenylated at the C-8 position by naringenin 8-prenyltransferase (SfN8DT-1) , using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to produce 8-prenylnaringenin (B1664708) (Sophoraflavanone B) [4][5].

  • Hydroxylation: 8-prenylnaringenin undergoes hydroxylation at the 2'-position of the B-ring, a reaction catalyzed by 8-dimethylallylnaringenin 2'-hydroxylase , to yield leachianone G [4][6].

  • Second Prenylation (Lavandulylation): The final step involves a second prenylation event where leachianone G 2''-dimethylallyltransferase transfers a dimethylallyl group to the existing prenyl side chain of leachianone G, forming the characteristic lavandulyl group of Sophoraflavanone G [6][7][8].

Sophoraflavanone_G_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_prenylflavonoid Sophoraflavanone G Pathway p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin_Chalcone CHS 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Naringenin_Chalcone Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI 8-Prenylnaringenin 8-Prenylnaringenin (Sophoraflavanone B) Naringenin->8-Prenylnaringenin SfN8DT-1 + DMAPP Leachianone_G Leachianone G 8-Prenylnaringenin->Leachianone_G 8-dimethylallylnaringenin 2'-hydroxylase Sophoraflavanone_G Sophoraflavanone G Leachianone_G->Sophoraflavanone_G Leachianone G 2''-dimethylallyltransferase + DMAPP

Figure 1: The biosynthetic pathway of Sophoraflavanone G.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the Sophoraflavanone G biosynthetic pathway.

Table 1: Kinetic Parameters of Naringenin 8-Prenyltransferase (SfN8DT-1)

SubstrateApparent Km (µM)VmaxSource
Naringenin55Not Reported[4]
DMAPP106Not Reported[4]

Table 2: Kinetic Parameters of Leachianone G 2''-Dimethylallyltransferase

SubstrateApparent Km (µM)VmaxSource
Leachianone G2.3Not Reported[6][7]
DMAPP59Not Reported[6][7]

Table 3: In Vivo and In Vitro Production Data

PrecursorProductConversion/YieldConditionsSource
(2S)-NaringeninSophoraflavanone G5-10% conversionSophora flavescens cell culture fed with 0.1-0.3 mM (2RS)-naringenin[9]
-8-Prenylnaringenin5.1 ± 0.93 µg/g dry weightTransgenic Arabidopsis thaliana expressing SfN8DT-1 fed with 0.1 mM naringenin[4]

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in the later stages of Sophoraflavanone G biosynthesis.

Heterologous Expression and Purification of Prenyltransferases

The membrane-bound nature of plant prenyltransferases necessitates specific protocols for their expression and purification. The following is a general workflow for obtaining active enzyme for in vitro assays.

Protein_Expression_Purification cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_purification Microsomal Fraction Purification RNA_Isolation Total RNA isolation from Sophora flavescens roots cDNA_Synthesis cDNA synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR amplification of prenyltransferase gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into yeast expression vector (e.g., pDR196) PCR_Amplification->Vector_Ligation Yeast_Transformation Transformation of Saccharomyces cerevisiae Vector_Ligation->Yeast_Transformation Yeast_Culture Culturing of yeast transformants Yeast_Transformation->Yeast_Culture Cell_Lysis Yeast cell lysis Yeast_Culture->Cell_Lysis Centrifugation_1 Low-speed centrifugation to remove cell debris Cell_Lysis->Centrifugation_1 Ultracentrifugation Ultracentrifugation to pellet microsomal fraction Centrifugation_1->Ultracentrifugation Resuspension Resuspension of microsomes in buffer Ultracentrifugation->Resuspension

Figure 2: Workflow for heterologous expression and purification.

Protocol for Heterologous Expression in Saccharomyces cerevisiae

  • Gene Isolation and Vector Construction: Isolate total RNA from the roots of Sophora flavescens. Synthesize cDNA and amplify the full-length coding sequence of the target prenyltransferase gene (e.g., SfN8DT-1) using specific primers. Clone the amplified gene into a suitable yeast expression vector, such as pDR196[10].

  • Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., W303A1) using the lithium acetate (B1210297) method[4].

  • Yeast Culture and Induction: Grow the transformed yeast cells in an appropriate selective medium.

  • Preparation of Microsomal Fraction:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer.

    • Disrupt the cells using methods such as glass bead homogenization or a French press.

    • Perform a low-speed centrifugation to remove cell debris.

    • Subject the supernatant to ultracentrifugation to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer for enzyme assays[4][10].

In Vitro Prenyltransferase Assay

This protocol can be adapted for both naringenin 8-prenyltransferase and leachianone G 2''-dimethylallyltransferase.

Reaction Mixture:

  • Tris-HCl buffer (pH 7.5-9.0)

  • MgCl₂ (divalent cation, essential for activity)

  • Prenyl acceptor (naringenin or leachianone G)

  • Prenyl donor (DMAPP)

  • Microsomal protein fraction containing the recombinant prenyltransferase

Procedure:

  • Combine the buffer, MgCl₂, and prenyl acceptor in a microcentrifuge tube.

  • Add the microsomal protein fraction to the mixture.

  • Initiate the reaction by adding DMAPP.

  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the products with the organic solvent.

  • Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[4][10][11].

Radioactive Assay:

For more sensitive detection and quantification, a radioactive assay can be employed using [¹⁴C]DMAPP. The products are separated by thin-layer chromatography (TLC) and detected by autoradiography[4].

Regulation of Sophoraflavanone G Biosynthesis

The biosynthesis of flavonoids, including Sophoraflavanone G, is a tightly regulated process influenced by both developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of flavonoid biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40-repeat protein families. While specific transcription factors directly regulating the genes of the Sophoraflavanone G pathway have not been fully elucidated, it is known that the expression of SfN8DT-1 is tissue-specific, with the highest levels found in the root tissues of Sophora flavescens, correlating with the accumulation of prenylated flavonoids[4].

Environmental Regulation by UV-B Radiation

UV-B radiation is a well-known elicitor of flavonoid biosynthesis in plants. The UV-B signaling pathway involves the photoreceptor UVR8, which, upon activation, interacts with other signaling components to induce the expression of transcription factors like HY5 and MYB12. These transcription factors, in turn, activate the expression of flavonoid biosynthetic genes, including chalcone synthase (CHS)[12][13][14][15]. While direct evidence for UV-B induction of the specific prenyltransferases in the Sophoraflavanone G pathway is limited, the general upregulation of the flavonoid pathway by UV-B suggests a potential role in modulating the production of Sophoraflavanone G.

Figure 3: A generalized UV-B signaling pathway regulating flavonoid biosynthesis.

Conclusion

The biosynthetic pathway of Sophoraflavanone G is a fascinating example of the metabolic diversification of flavonoids in plants. The identification of the key enzymes, particularly the specific prenyltransferases, has opened up avenues for the biotechnological production of this valuable compound. Further research is needed to fully characterize the kinetics of all enzymes in the pathway, elucidate the specific regulatory networks controlling its biosynthesis, and explore the potential for metabolic engineering to enhance its production in microbial or plant-based systems. This technical guide provides a solid foundation for these future endeavors, empowering researchers to unlock the full potential of Sophoraflavanone G and other related natural products.

References

Sophoraflavanone G: A Comprehensive Technical Guide on its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens and other Sophora species, has emerged as a compound of significant interest in pharmacological research.[1][2] Also known as kushenin (B1236169) in traditional Chinese medicine, SFG exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[3] Its multifaceted mechanism of action, often involving the modulation of multiple signaling pathways, positions it as a promising candidate for the development of novel therapeutic agents.[1][4] This technical guide provides an in-depth overview of the biological activities of Sophoraflavanone G, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Antimicrobial Activity

Sophoraflavanone G has demonstrated potent activity against a range of microorganisms, most notably against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action often involves the disruption of the bacterial cell membrane and inhibition of cell wall synthesis.

Quantitative Antimicrobial Data
Target OrganismAssayMetricValueReference
Methicillin-Resistant S. aureus (MRSA) (21 strains)Broth MicrodilutionMIC3.13-6.25 µg/mL
MRSA (10 clinical isolates)Checkerboard AssayMIC0.5-8 µg/mL
mutans streptococci (16 strains)Broth MicrodilutionMBC0.5-4 µg/mL
Listeria monocytogenesBroth MicrodilutionMIC0.98 µg/mL
Staphylococcus epidermidis DSMZ 3270Broth MicrodilutionMICPotent inhibitory activity
Pseudomonas aeruginosa PAO1 (planktonic)Broth MicrodilutionMIC> 1000 µg/mL

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Synergistic Effects with Antibiotics

SFG exhibits synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

AntibioticTarget OrganismAssayMetricValueReference
Ampicillin or OxacillinMRSACheckerboard AssayFIC Index0.188-0.375
GentamicinS. aureusTLC Bioautography-4x decrease in growth
Vancomycin, Minocycline, RifampicinMRSANot Specified-Increased inhibition rates

FIC Index: Fractional Inhibitory Concentration Index. An FIC index of ≤ 0.5 is considered synergistic.

Experimental Protocols

1.3.1. Determination of MIC and MBC (Broth Microdilution Method)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).

  • Preparation: A two-fold serial dilution of Sophoraflavanone G is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL). Positive (microorganism without SFG) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of SFG that shows no visible turbidity.

  • MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar (B569324) plate. The plate is incubated for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar.

1.3.2. Checkerboard Assay for Synergism

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of Sophoraflavanone G along the x-axis and a second antibiotic (e.g., ampicillin) along the y-axis. This creates a matrix of concentration combinations.

  • Inoculation and Incubation: Each well is inoculated with the test organism and incubated as described for the MIC assay.

  • Data Analysis: The FIC index is calculated for each combination that inhibits growth using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A synergistic effect is indicated by an FIC index of ≤ 0.5.

Visualized Workflow

G cluster_prep Preparation cluster_assay Assay cluster_results Results & Analysis A Prepare serial dilutions of Sophoraflavanone G C Inoculate microtiter plate A->C B Standardize microbial inoculum B->C D Incubate (e.g., 37°C, 24h) C->D E Read MIC (lowest concentration with no visible growth) D->E F Subculture on agar for MBC E->F G Calculate FIC Index for Synergism (Checkerboard) E->G

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

Sophoraflavanone G exhibits significant cytotoxic and pro-apoptotic activity against various cancer cell lines, including triple-negative breast cancer, leukemia, and lung cancer. Its mechanisms involve the induction of apoptosis, cell cycle arrest, and the suppression of migration and invasion through the modulation of key signaling pathways.

Quantitative Anticancer Data (IC50 Values)
Cell LineCancer TypeAssayIC50 Value (µM)Reference
MDA-MB-231Triple-Negative Breast CancerMTT AssayNot specified, but activity demonstrated
BT-549Triple-Negative Breast CancerCCK-8 AssayProliferation inhibition confirmed
HL-60Human Myeloid LeukemiaNot SpecifiedCytotoxic activity exhibited
KG-1aAcute Myeloid LeukemiaMTT AssayCytotoxicity demonstrated
EoL-1Acute Myeloid LeukemiaMTT AssayCytotoxicity demonstrated

IC50: The half maximal inhibitory concentration.

Signaling Pathways in Cancer

2.2.1. Induction of Apoptosis

SFG triggers apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of a caspase cascade.

G cluster_proteins Apoptotic Protein Regulation cluster_caspases Caspase Cascade SFG Sophoraflavanone G Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) SFG->Bcl2 Bax Bax (Pro-apoptotic) SFG->Bax Casp8 Cleaved Caspase-8 SFG->Casp8 Mito Mitochondria Bcl2->Mito Bax->Mito Casp3 Cleaved Caspase-3 Casp8->Casp3 Casp9 Cleaved Caspase-9 Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Nuclear Condensation) Casp3->Apoptosis CytC Cytochrome c release Mito->CytC CytC->Casp9

Apoptosis Induction Pathway by Sophoraflavanone G.

2.2.2. Inhibition of STAT and MAPK Signaling

SFG has been identified as a novel small-molecule inhibitor of the Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is often aberrantly activated in cancer. It inhibits the phosphorylation of STAT proteins by targeting upstream kinases like Janus kinases (JAKs) and Src family kinases. Additionally, SFG suppresses cancer cell migration and invasion by blocking the MAPK pathway.

G SFG Sophoraflavanone G Upstream Upstream Kinases (JAKs, Src, Akt, ERK1/2) SFG->Upstream STAT STAT Phosphorylation Upstream->STAT MAPK MAPK Pathway Upstream->MAPK Proliferation Cell Proliferation & Survival STAT->Proliferation Migration Migration & Invasion MAPK->Migration

Inhibition of Pro-survival Signaling by SFG.
Experimental Protocols

2.3.1. Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Sophoraflavanone G for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

2.3.2. Apoptosis Analysis (Flow Cytometry)

This technique is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with SFG as described above.

  • Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. They are then stained with FITC-Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes).

  • Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Anti-inflammatory Activity

SFG demonstrates potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating several critical signaling pathways in immune cells like macrophages.

Quantitative Anti-inflammatory Data
Cell Line/ModelStimulantMediator InhibitedConcentrationReference
RAW 264.7 cellsLPSProstaglandin E2 (PGE2)1-50 µM
RAW 264.7 cellsLPSNitric Oxide (NO)2.5-20 µM
RAW 264.7 cellsLPSTNF-α, IL-6, IL-1β2.5-20 µM
Mouse ModelCroton OilEar Edema10-250 µ g/ear (topical)
Rat ModelCarrageenanPaw Edema2-250 mg/kg (oral)

LPS: Lipopolysaccharide

Signaling Pathways in Inflammation

SFG exerts its anti-inflammatory effects by targeting multiple signaling pathways, including NF-κB, MAPKs, PI3K/Akt, and JAK/STAT, while upregulating the Nrf2/HO-1 antioxidant pathway.

G cluster_pathways Inflammatory Signaling Pathways SFG Sophoraflavanone G PI3K PI3K/Akt SFG->PI3K JAK JAK/STAT SFG->JAK MAPK MAPK SFG->MAPK NFkB NF-κB SFG->NFkB Nrf2 Nrf2/HO-1 Pathway SFG->Nrf2 LPS LPS LPS->PI3K LPS->JAK LPS->MAPK LPS->NFkB Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) PI3K->Mediators JAK->Mediators MAPK->Mediators NFkB->Mediators Nrf2->Mediators

Anti-inflammatory Signaling Pathways Modulated by SFG.
Experimental Protocols

3.3.1. Measurement of NO Production (Griess Assay)

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated and pretreated with various concentrations of SFG for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) and incubating for 24 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent. Nitrite (B80452), a stable product of NO, reacts with the Griess reagent to form a colored azo compound.

  • Quantification: The absorbance is measured at ~540 nm, and the nitrite concentration is determined using a sodium nitrite standard curve.

3.3.2. Cytokine Measurement (ELISA)

  • Sample Preparation: Cell culture supernatants or serum from animal models are collected following treatment with SFG and an inflammatory stimulus.

  • Assay Procedure: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α, IL-6) is used according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.

  • Analysis: The absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Enzyme Inhibitory Activity

Sophoraflavanone G has been shown to inhibit various enzymes, contributing to its diverse pharmacological profile.

Quantitative Enzyme Inhibition Data
EnzymeSourceAssay TypeIC50 Value (µM)Inhibition TypeReference
α-GlucosidaseNot specifiedSpectrophotometric37Noncompetitive
β-AmylaseNot specifiedSpectrophotometricNot specified, but effectiveMixed
Indoleamine 2,3-dioxygenase 1 (IDO1)Recombinant HumanSpectrophotometric4.3 - 31.4 (for various related flavonoids)Noncompetitive
Cyclooxygenase-1 (COX-1)Not specifiedNot specifiedPotent inhibitorNot specified
5-Lipoxygenase (5-LOX)Not specifiedNot specifiedPotent inhibitorNot specified
Experimental Protocol: α-Glucosidase Inhibition Assay
  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer), the α-glucosidase enzyme, and various concentrations of Sophoraflavanone G.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C). The enzyme hydrolyzes pNPG to release p-nitrophenol, which is yellow.

  • Reaction Termination: The reaction is stopped by adding a basic solution (e.g., Na2CO3).

  • Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.

Antiviral Activity

Recent studies have highlighted the potential of SFG as an antiviral agent, particularly against flaviviruses like Dengue (DENV) and Zika (ZIKV) viruses.

Quantitative Antiviral Data
VirusTargetAssayMetricValue (µM)Reference
Dengue Virus (DENV)RNA-dependent RNA polymerase (RdRp)In vitro RdRp AssayIC5014.5
Zika Virus (ZIKV)RNA-dependent RNA polymerase (RdRp)In vitro RdRp AssayIC5022.6
Hepatitis C Virus (HCV)ReplicationCell-based Assay-Inhibition observed
Mechanism of Action

Sophoraflavanone G inhibits flavivirus replication by directly targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome synthesis. This activity was demonstrated in both pre- and post-infection treatment scenarios, indicating its effect on an intracellular stage of the viral life cycle.

Experimental Protocol: In Vitro RdRp Assay
  • Reaction Setup: A reaction is set up containing the purified viral RdRp enzyme, a suitable RNA template, ribonucleotides (NTPs), and a radiolabeled nucleotide (e.g., [α-³²P]GTP).

  • Inhibitor Addition: Various concentrations of Sophoraflavanone G are added to the reaction mixtures.

  • Incubation: The reaction is incubated to allow for RNA synthesis.

  • Quantification: The amount of newly synthesized, radiolabeled RNA is quantified. This is often done by precipitating the RNA, collecting it on a filter, and measuring the incorporated radioactivity using a scintillation counter.

  • Analysis: The IC50 value is calculated as the concentration of SFG that inhibits 50% of the polymerase activity compared to a no-drug control.

Conclusion

Sophoraflavanone G is a versatile natural product with a compelling range of pharmacological activities supported by a growing body of scientific evidence. Its ability to potently inhibit microbial growth, induce apoptosis in cancer cells, suppress inflammation through multiple pathways, and inhibit key viral enzymes underscores its significant therapeutic potential. The detailed data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the properties of this promising flavonoid. Future research should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate these preclinical findings into effective therapeutic applications.

References

Literature Review on Sophoraflavanone I: A Scarcity of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth literature search for Sophoraflavanone I has revealed a significant lack of available scientific data, precluding the creation of a comprehensive technical guide as initially requested. While the compound is listed by some commercial chemical suppliers with the CAS number 136997-69-8 and is reportedly isolated from Sophora moorcroftiana, there is a notable absence of peer-reviewed research articles detailing its biological activities, mechanisms of action, or specific experimental protocols.

The majority of scientific literature in this area focuses extensively on a related compound, Sophoraflavanone G . This has led to considerable confusion, as some commercial listings for this compound appear to incorrectly cite biological data and publications belonging to Sophoraflavanone G. For instance, studies on the phytochemicals from Sophora moorcroftiana have detailed the isolation and characterization of Sophoraflavanone G and other flavonoids, but do not mention this compound.[1][2][3]

This scarcity of specific information on this compound makes it impossible to fulfill the core requirements of the requested technical guide, which include:

  • Quantitative Data Presentation: No published studies with quantitative data such as IC50 values, inhibition percentages, or pharmacokinetic parameters for this compound could be identified.

  • Signaling Pathway Visualization: The signaling pathways modulated by this compound remain uninvestigated in the scientific literature, making it impossible to create the requested Graphviz diagrams.

Proposed Alternative: A Comprehensive Review of Sophoraflavanone G

Given the extensive body of research available for Sophoraflavanone G, we propose to pivot the focus of this technical guide to this well-characterized molecule. Sophoraflavanone G is a closely related prenylated flavonoid with a wealth of published data on its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]

A technical guide on Sophoraflavanone G would allow for a thorough and data-rich presentation that aligns with the original request's core requirements. We can provide:

  • Structured tables of quantitative data from numerous studies.

  • Detailed experimental methodologies for key assays.

  • Graphviz diagrams of elucidated signaling pathways .

We believe that a comprehensive review of Sophoraflavanone G would be of significant value to researchers, scientists, and drug development professionals. We await your feedback on this proposed alternative.

References

Sophoraflavanone I: A Technical Guide to Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone I is a prenylated flavonoid that has been identified from plant sources. This technical guide provides a comprehensive overview of the available information on this compound, with a primary focus on its discovery and the methodologies relevant to its isolation. Due to the limited specific data on this compound in publicly accessible scientific literature, this document also furnishes a generalized, representative protocol for the extraction and purification of prenylated flavonoids from Sophora species, which can be adapted for the targeted isolation of this compound. Furthermore, this guide presents a logical workflow for the discovery and characterization of such natural products and discusses the types of quantitative data that are crucial for drug development professionals.

Introduction to this compound

This compound is a natural compound belonging to the flavanone (B1672756) class of flavonoids, characterized by a C6-C3-C6 backbone and a prenyl group modification. It has been reported to be isolated from the roots of Sophora moorcroftiana[]. While its biological activities have not been extensively studied, related compounds, such as Sophoraflavanone G, have demonstrated a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects, suggesting that this compound may also hold therapeutic potential[2][3][4][5][6].

The study of prenylated flavonoids is a growing area of interest in drug discovery due to their diverse biological activities and unique chemical structures.

Physicochemical and Quantitative Data

Specific quantitative data for the isolation and biological activity of this compound are not widely available in the literature. However, a chemical supplier provides some basic information. For context and comparative purposes, this section also includes data on the well-studied related compound, Sophoraflavanone G.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 136997-69-8[]
Molecular Formula C39H38O9[]
Molecular Weight 650.72 g/mol []
Appearance Yellow powder[]
Purity 96.5%[]
IUPAC Name 2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one[]

Table 2: Example Quantitative Biological Activity Data for Sophoraflavanone G

BioassayCell Line / OrganismIC50 / MIC / MBC ValueSource
Minimum Inhibitory Concentration (MIC) vs. MRSAMethicillin-resistant S. aureus3.13-6.25 µg/mL[3]
Minimum Bactericidal Concentration (MBC) vs. Mutans StreptococciStreptococcus mutans0.5-4 µg/mL[7]
Synergistic Activity with Gentamicin (MIC decrease)Staphylococcus aureus4-fold decrease[8]

Experimental Protocols: Isolation of Prenylated Flavonoids from Sophora Species

The following is a representative protocol for the isolation of prenylated flavonoids from the roots of Sophora species. This protocol is based on methodologies reported for the isolation of various flavonoids from this genus and can be adapted for the specific isolation of this compound.

Plant Material and Pre-processing
  • Collection and Identification: Collect fresh roots of the target Sophora species (e.g., Sophora moorcroftiana). Ensure proper botanical identification.

  • Cleaning and Drying: Wash the roots thoroughly to remove soil and other debris. Air-dry the roots in a shaded, well-ventilated area until they are brittle.

  • Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Extraction: Macerate the powdered root material in methanol (B129727) or ethanol (B145695) (e.g., 1 kg of powder in 10 L of solvent) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation and Purification
  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Prenylated flavonoids are typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100, v/v).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with UV light and/or a staining reagent (e.g., vanillin-sulfuric acid).

  • Preparative HPLC:

    • Pool fractions containing the compound of interest and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 280 nm or 295 nm).

    • Collect the peak corresponding to the target compound.

Structure Elucidation
  • Spectroscopic Analysis: Determine the structure of the purified compound using spectroscopic methods such as:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

    • UV-Visible Spectroscopy: To identify the chromophore system characteristic of flavonoids.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and a conceptual representation of a potential mechanism of action, based on the known activities of related compounds.

G General Workflow for this compound Isolation and Characterization A Plant Material (Sophora moorcroftiana roots) B Drying and Pulverization A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Solvent Partitioning (e.g., Ethyl Acetate Fraction) D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection and TLC Analysis F->G H Preparative HPLC G->H I Pure this compound H->I J Structure Elucidation (NMR, MS, etc.) I->J K Bioactivity Screening I->K

Caption: Workflow for the Isolation and Characterization of this compound.

G Hypothetical Signaling Pathway Inhibition by a Sophoraflavanone cluster_0 Hypothetical Signaling Pathway Inhibition by a Sophoraflavanone A External Stimulus (e.g., LPS) B Cell Surface Receptor A->B C Signaling Cascade (e.g., MAPK, NF-κB) B->C D Transcription Factor Activation (e.g., AP-1, NF-κB p65) C->D E Gene Expression of Pro-inflammatory Mediators D->E F Inflammatory Response E->F S This compound (Hypothetical) S->C Inhibition

Caption: Hypothetical Inhibition of an Inflammatory Signaling Pathway.

Conclusion

This compound represents a potentially valuable natural product for further investigation in drug discovery. While specific data on this compound are currently limited, the methodologies for the isolation and characterization of related prenylated flavonoids from Sophora species are well-established. This guide provides a foundational framework for researchers to approach the isolation of this compound and suggests avenues for future research into its biological activities. Further studies are warranted to elucidate its pharmacological profile and potential therapeutic applications.

References

The Pharmacological Landscape of Sophoraflavanone I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sophoraflavanone I is a prenylated flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. However, a comprehensive review of the existing literature reveals a significant disparity in the volume of research conducted on this compound compared to its closely related analogue, Sophoraflavanone G. While both compounds share a foundational flavanone (B1672756) structure, they possess distinct chemical properties that may influence their biological activities.

This technical guide aims to provide an in-depth overview of the pharmacological properties of this compound. Due to the limited availability of specific data for this compound, this document will also present a detailed analysis of the well-documented pharmacological activities of Sophoraflavanone G as a comparative reference. This approach is intended to offer valuable insights for researchers and drug development professionals, highlighting both the knowns and the significant knowledge gaps in the understanding of this compound, thereby paving the way for future research directions.

Introduction: Distinguishing this compound and G

This compound and Sophoraflavanone G are both naturally occurring flavonoids isolated from various species of the Sophora genus. Despite their similar names and shared structural backbone, they are distinct chemical entities.

This compound is characterized by a more complex dimeric structure.

Sophoraflavanone G , in contrast, is a monomeric prenylated flavanone.

The majority of published pharmacological research has focused on Sophoraflavanone G. This guide will first present the available data for this compound and then provide a comprehensive overview of the pharmacological properties of Sophoraflavanone G to serve as a potential predictive framework and to underscore the need for further investigation into this compound.

Pharmacological Properties of this compound: Current State of Knowledge

Research specifically detailing the pharmacological properties of this compound is sparse. The available literature suggests potential bioactivity, but quantitative data and mechanistic studies are largely absent. This section summarizes the currently available information.

(Note: Due to the limited data, tables and detailed experimental protocols for this compound cannot be provided at this time.)

A Comprehensive Analysis of Sophoraflavanone G as a Pharmacological Analogue

Given the extensive research on Sophoraflavanone G and its structural similarity to a constituent part of this compound, its pharmacological profile serves as an invaluable resource for hypothesizing the potential activities of this compound. The following sections detail the known anti-inflammatory, anticancer, and antimicrobial properties of Sophoraflavanone G.

Anti-inflammatory Properties of Sophoraflavanone G

Sophoraflavanone G has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[1][2] Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways.

  • NF-κB Pathway: Sophoraflavanone G has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response.[3][4] It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK1/2, p38, and JNK, is another target of Sophoraflavanone G.[5] By inhibiting the phosphorylation of these kinases, it downregulates the expression of pro-inflammatory mediators.

  • JAK/STAT Pathway: Sophoraflavanone G has been observed to attenuate the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, thereby interfering with cytokine signaling.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also modulated by Sophoraflavanone G, contributing to its anti-inflammatory effects.

Sophoraflavanone G Anti-inflammatory Signaling Pathways cluster_stimulus cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates IKK IKK TLR4->IKK Activates MAPK_kinases MAPK Kinases (ERK, p38, JNK) TLR4->MAPK_kinases Activates JAK JAK TLR4->JAK Activates Akt Akt PI3K->Akt Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPK_kinases->NFκB_nuc Activates STAT STAT JAK->STAT Phosphorylates STAT_nuc STAT STAT->STAT_nuc Dimerizes & Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Genes STAT_nuc->Genes SFG Sophoraflavanone G SFG->PI3K SFG->IKK SFG->MAPK_kinases SFG->JAK

Figure 1: Sophoraflavanone G's inhibition of key inflammatory signaling pathways.

TargetCell LineMethodIC50 / InhibitionReference
Prostaglandin E2 (PGE2) ProductionLPS-treated RAW 264.7 cellsELISAInhibition at 1-50 µM[13]
Nitric Oxide (NO) ProductionLPS-treated RAW 264.7 cellsGriess AssayInhibition at 2.5-20 µM[13]
TNF-α ProductionLPS-treated RAW 264.7 cellsELISADecreased at 2.5-20 µM[13]
IL-6 ProductionLPS-treated RAW 264.7 cellsELISADecreased at 2.5-20 µM[13]
IL-1β ProductionLPS-treated RAW 264.7 cellsELISADecreased at 2.5-20 µM[13]
MMP-9 ExpressionTNF-α-stimulated bMECsNot SpecifiedInhibition at 1 µM[12]
Anticancer Properties of Sophoraflavanone G

Sophoraflavanone G has demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines. [3] Its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest, as well as the inhibition of cancer cell migration and invasion. [2]

  • MAPK Pathway: Sophoraflavanone G has been shown to block the MAPK signaling pathway, which is crucial for cancer cell proliferation and survival. [2]

  • Apoptotic Pathways: It induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. [2] This leads to the activation of caspases-3, -8, and -9, and the release of cytochrome c from the mitochondria. [2]

  • STAT Signaling: Sophoraflavanone G acts as a novel small-molecule inhibitor of STAT signaling by targeting upstream kinases like JAKs and Src. [21]

Sophoraflavanone G Anticancer Mechanisms cluster_apoptosis_details SFG Sophoraflavanone G MAPK MAPK Pathway (ERK, JNK, p38) SFG->MAPK STAT_pathway JAK/STAT Pathway SFG->STAT_pathway Bcl2 Bcl-2, Bcl-xL SFG->Bcl2 Bax Bax SFG->Bax Proliferation Cell Proliferation MAPK->Proliferation Migration_Invasion Migration & Invasion MAPK->Migration_Invasion STAT_pathway->Proliferation Apoptosis Apoptosis CytochromeC Cytochrome c release Bcl2->CytochromeC Bax->CytochromeC Caspases Caspase-9, -8, -3 activation CytochromeC->Caspases Caspases->Apoptosis

Figure 2: Anticancer mechanisms of Sophoraflavanone G.

Cell LineCancer TypeMethodIC50Reference
MDA-MB-231Triple-negative breast cancerMTT assayNot explicitly stated, but apoptosis induced at various concentrations[2]
HL-60Human myeloid leukemiaNot SpecifiedCytotoxic activity observed[1]
KG-1aAcute myeloid leukemiaMTT assayTime- and dose-dependent cytotoxicity[15, 16]
EoL-1Acute myeloid leukemiaMTT assayTime- and dose-dependent cytotoxicity[15, 16]
Antimicrobial Properties of Sophoraflavanone G

Sophoraflavanone G exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [1, 7] It can also act synergistically with conventional antibiotics, enhancing their efficacy. [1, 8]

The primary mechanism of Sophoraflavanone G's antibacterial effect is the disruption of the bacterial cell membrane's integrity. [6]

MicroorganismActivityMethodMIC / MBCReference
Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains)InhibitionBroth microdilution3.13-6.25 µg/mL[1]
Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates)InhibitionCheckerboard assay0.5-8 µg/mL[7]
Staphylococcus aureusSynergism with gentamicin (B1671437)Broth dilution4-fold decrease in gentamicin MIC with 0.03 µg/mL SFG[8]
Mutans streptococci (16 strains)BactericidalBroth microdilution0.5-4 µg/mL[18]
Listeria monocytogenesInhibitionNot Specified0.98 µg/mL[11]
Pseudomonas aeruginosaNo inhibitionNot Specified>1000 µg/mL[11]

Experimental Protocols

This section provides an overview of the standard methodologies employed in the pharmacological evaluation of compounds like Sophoraflavanone G. These protocols can be adapted for the investigation of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound/G A->B C 3. Incubate for a specified duration (e.g., 24, 48, 72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals with a suitable solvent (e.g., DMSO, SDS) E->F G 7. Measure absorbance at ~570 nm using a microplate reader F->G H 8. Calculate cell viability and IC50 values G->H

Figure 3: General workflow for an MTT assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound or G in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a 10% SDS in 0.01 M HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess the activation (phosphorylation) or expression levels of proteins in signaling pathways.

Western_Blot_Workflow A 1. Treat cells with this compound/G and/or stimuli (e.g., LPS, TNF-α) B 2. Lyse cells to extract total protein A->B C 3. Determine protein concentration (e.g., BCA assay) B->C D 4. Separate proteins by size via SDS-PAGE C->D E 5. Transfer proteins to a membrane (e.g., PVDF, nitrocellulose) D->E F 6. Block the membrane to prevent non-specific antibody binding E->F G 7. Incubate with primary antibodies specific to target proteins (e.g., p-p65, p-ERK) F->G H 8. Incubate with HRP-conjugated secondary antibodies G->H I 9. Detect protein bands using a chemiluminescent substrate H->I J 10. Analyze band intensity to quantify protein expression/phosphorylation I->J

Figure 4: General workflow for Western blot analysis.

  • Cell Treatment and Lysis: Treat cells as required for the experiment. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Quantify the protein concentration in the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p-ERK, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The pharmacological properties of this compound remain a largely unexplored area of research. The existing scientific literature is heavily skewed towards the investigation of its analogue, Sophoraflavanone G. While the extensive data on Sophoraflavanone G's anti-inflammatory, anticancer, and antimicrobial activities provide a strong rationale for investigating this compound, direct experimental evidence is critically needed.

Future research should prioritize:

  • Isolation and Purification: Establishing robust methods for the isolation and purification of this compound in sufficient quantities for pharmacological studies.

  • In Vitro Screening: Conducting comprehensive in vitro screening of this compound to determine its cytotoxic, anti-inflammatory, and antimicrobial activities, including the determination of IC50 and MIC values.

  • Mechanistic Studies: Elucidating the molecular mechanisms of action of this compound, with a focus on its effects on key signaling pathways.

  • Comparative Studies: Performing head-to-head comparative studies of this compound and Sophoraflavanone G to understand the structure-activity relationships and the influence of their structural differences on their biological effects.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Pharmacological Activities, Mechanisms of Action, and Experimental Methodologies of a Promising Class of Natural Compounds.

Introduction

Sophoraflavanones, a class of prenylated flavonoids predominantly isolated from the genus Sophora, have garnered significant scientific attention for their diverse and potent pharmacological activities. These natural compounds exhibit a broad spectrum of effects, including anti-inflammatory, anticancer, and antimicrobial properties, making them promising candidates for novel drug development. This technical guide provides a comprehensive overview of Sophoraflavanone I and its more extensively studied analogue, Sophoraflavanone G (SG), along with other related flavonoid compounds. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative biological data, and the experimental protocols utilized for their evaluation.

While this compound has been identified as a natural compound isolated from the roots of Sophora moorcroftiana, the available scientific literature is limited regarding its specific biological activities and mechanisms of action.[] In contrast, Sophoraflavanone G (SG) has been the subject of numerous studies, providing a wealth of information that can serve as a valuable proxy for understanding the potential of this class of compounds. This guide will primarily focus on the data available for SG and related flavonoids, with the understanding that these findings may provide a foundational framework for future investigations into this compound.

Chemical Structures

This compound and Sophoraflavanone G are both classified as lavandulyl flavanones. The core structure is a flavanone (B1672756) skeleton with a lavandulyl group attached.

This compound:

  • Molecular Formula: C39H38O9

  • Molecular Weight: 650.72 g/mol

  • CAS Number: 136997-69-8[]

Sophoraflavanone G (SG):

  • Molecular Formula: C25H28O6

  • Molecular Weight: 424.49 g/mol

  • CAS Number: 97938-30-2

  • IUPAC Name: (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-chromen-4-one[2]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of Sophoraflavanone G and related flavonoid compounds. These values, primarily presented as IC50 (half-maximal inhibitory concentration) or MBC (minimum bactericidal concentration), provide a comparative measure of their potency in various experimental models.

Table 1: Anticancer Activity of Sophoraflavanone G and Kurarinone (B208610)

CompoundCell LineAssay TypeIC50 ValueReference
Sophoraflavanone G Triple-Negative Breast Cancer (TNBC) cells (BT-549, MDA-MB-231)Cell Proliferation (CCK-8, EdU, Colony Formation)Not specified, but confirmed inhibition[3]
Kurarinone Small Cell Lung Carcinoma (SCLC) cells (H1688)Cell Viability (MTT)12.5 ± 4.7 µM[4]
Kurarinone Small Cell Lung Carcinoma (SCLC) cells (H146)Cell Viability (MTT)30.4 ± 5.1 µM[4]
Kurarinone Human Bronchial Epithelial cells (BEAS-2B)Cell Viability (MTT)55.8 ± 4.9 µM[4]
Kurarinone Various Cancer Cell LinesIn vitro anticancer studies2 - 62 µM[5][6]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Sophoraflavanone G and Related Flavonoids

CompoundTarget/AssayIC50 ValueReference
Sophoraflavanone G Prostaglandin E2 (PGE2) production (LPS-treated RAW 264.7 cells)1 - 50 µM[7]
Kuraridin Tyrosinase (monophenolase activity)0.16 µM
Kuraridin Tyrosinase (diphenolase activity)0.04 µM[8]
Kurarinone T-type Calcium Channels (Cav3.2)1.1 ± 0.3 μM[9]
Kurarinone Dopamine D1A Receptor (antagonist)42.1 ± 0.35 μM[10]
Kurarinone Dopamine D2L Receptor (agonist)22.4 ± 3.46 μM (EC50)[10]
Kurarinone Dopamine D4 Receptor (agonist)71.3 ± 4.94 μM (EC50)[10]
Kurarinone hMAO-A186 ± 6.17 μM[10]
Kurarinone hMAO-B198 ± 12.66 μM[10]

Table 3: Antimicrobial Activity of Sophoraflavanone G

CompoundOrganismMetricConcentrationReference
Sophoraflavanone G Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains)Growth inhibition3.13 - 6.25 µg/mL[11]
Sophoraflavanone G Mutans streptococci (16 strains)MBC0.5 - 4 µg/mL[12]
Sophoraflavanone G Staphylococcus aureus (in combination with gentamycin)MIC of gentamycin reduced 4-fold0.03 µg/mL

Signaling Pathways and Mechanisms of Action

Sophoraflavanone G and related flavonoids exert their biological effects through the modulation of multiple key signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential and for the rational design of future drug candidates.

Anti-inflammatory Signaling Pathways

Sophoraflavanone G has been shown to suppress inflammatory responses by targeting several critical signaling cascades.

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPKs TLR4->MAPK Activates PI3K PI3K TLR4->PI3K Activates JAK JAK TLR4->JAK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Degrades, Releasing NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Inflammatory_Genes_NFkB Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nuc->Inflammatory_Genes_NFkB Induces AP1 AP-1 MAPK->AP1 Activates Inflammatory_Genes_AP1 Pro-inflammatory Genes AP1->Inflammatory_Genes_AP1 Induces Akt Akt PI3K->Akt Activates STAT STAT JAK->STAT Activates Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Induces Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory SG Sophoraflavanone G SG->IKK Inhibits SG->MAPK Inhibits SG->PI3K Inhibits SG->JAK Inhibits SG->Nrf2 Activates

Caption: Anti-inflammatory signaling pathways modulated by Sophoraflavanone G.

Anticancer Signaling Pathways

Sophoraflavanone G has demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines, primarily through the modulation of the EGFR/PI3K/Akt and MAPK pathways.

anticancer_pathways cluster_egfr_pi3k EGFR/PI3K/Akt Pathway cluster_mapk_cancer MAPK Pathway cluster_apoptosis Apoptosis Pathway SG Sophoraflavanone G EGFR EGFR SG->EGFR Inhibits MAPK MAPKs SG->MAPK Inhibits Bax Bax SG->Bax Upregulates Bcl2 Bcl-2 SG->Bcl2 Downregulates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Migration_Invasion Migration & Invasion MAPK->Migration_Invasion Promotes Caspases Caspases (8, 9, 3) Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Anticancer signaling pathways modulated by Sophoraflavanone G.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for evaluating the biological activities of Sophoraflavanone G and related flavonoids.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compounds on cancer cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the flavonoid compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Cell Counting Kit-8 (CCK-8) Assay:

  • Principle: Similar to the MTT assay, it uses a water-soluble tetrazolium salt to produce a colored formazan dye upon reduction by cellular dehydrogenases.

  • Procedure: Follows a similar protocol to the MTT assay, but with the advantage of being a one-step addition of the reagent and having lower cytotoxicity.

3. 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) Assay:

  • Principle: A fluorescence-based method to detect DNA synthesis in proliferating cells. EdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA.

  • Procedure:

    • Treat cells with the flavonoid compound.

    • Incubate cells with EdU.

    • Fix and permeabilize the cells.

    • Detect incorporated EdU using a fluorescent azide (B81097) that clicks to the alkyne group of EdU.

    • Visualize and quantify proliferating cells using fluorescence microscopy or flow cytometry.

4. Colony Formation Assay:

  • Principle: Assesses the ability of single cells to undergo unlimited division and form colonies.

  • Procedure:

    • Treat cells with the flavonoid compound for a specified duration.

    • Seed a low density of cells in a culture dish.

    • Allow cells to grow for 1-3 weeks until visible colonies are formed.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies.

Apoptosis Assays

Objective: To determine if the compounds induce programmed cell death (apoptosis).

1. Annexin V/Propidium Iodide (PI) Staining:

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat cells with the flavonoid compound.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry.

2. Western Blotting for Apoptosis-Related Proteins:

  • Principle: Detects and quantifies the expression levels of key proteins involved in the apoptotic cascade.

  • Procedure:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Anti-inflammatory Assays

Objective: To evaluate the anti-inflammatory effects of the compounds in cell-based models.

1. Nitric Oxide (NO) Production Assay (Griess Test):

  • Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Pre-treat macrophages (e.g., RAW 264.7 cells) with the flavonoid compound.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines:

  • Principle: A plate-based assay to detect and quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the sample (cell supernatant or serum) to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance of the colored product, which is proportional to the amount of cytokine in the sample.

Experimental Workflow Example: Evaluating Anti-inflammatory Activity

experimental_workflow start Start: Cell Culture (e.g., RAW 264.7 macrophages) pretreatment Pre-treatment with Sophoraflavanone G (various concentrations) start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Cell Culture Supernatant incubation->supernatant_collection cell_lysis Lyse Cells for Protein/RNA Extraction incubation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant_collection->elisa griess Griess Assay for Nitric Oxide (NO) supernatant_collection->griess western_blot Western Blot for Protein Expression (iNOS, COX-2, p-IKK, etc.) cell_lysis->western_blot qpcr qPCR for Gene Expression cell_lysis->qpcr data_analysis Data Analysis and Interpretation elisa->data_analysis griess->data_analysis western_blot->data_analysis qpcr->data_analysis

References

In-depth Technical Guide on the Potential Therapeutic Targets of Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Following a comprehensive search of scientific literature, it has been determined that there is a significant scarcity of specific data pertaining to the therapeutic targets and mechanisms of action of Sophoraflavanone I . The vast majority of available research focuses on a closely related compound, Sophoraflavanone G . Therefore, this document will provide a detailed technical guide on the well-researched Sophoraflavanone G as a comprehensive alternative, which may serve as a valuable reference for researchers and drug development professionals interested in this class of compounds.

Sophoraflavanone G: A Multi-Targeted Phytochemical

Sophoraflavanone G (SG), a prenylated flavonoid isolated from plants of the Sophora genus, has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple signaling pathways and interact with various molecular targets.

Anti-Inflammatory Therapeutic Targets

Sophoraflavanone G exerts potent anti-inflammatory effects by targeting key mediators and signaling cascades involved in the inflammatory response.[1][4][5]

Key Signaling Pathways in Inflammation Modulated by Sophoraflavanone G:

  • NF-κB Signaling Pathway: SG has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[5] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.[6]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK, is crucial for inflammatory responses. SG significantly suppresses the phosphorylation and activation of these kinases, leading to a downstream reduction in inflammatory mediators.[5][7]

  • JAK/STAT Signaling Pathway: SG can attenuate the phosphorylation of Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for cytokine signaling.[4]

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another target of SG. By downregulating the phosphorylation of PI3K and Akt, SG can mitigate inflammatory responses.[4]

  • Nrf2/HO-1 Signaling Pathway: Sophoraflavanone G upregulates the expression of Heme Oxygenase-1 (HO-1) through the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] This pathway is a key cellular defense mechanism against oxidative stress and inflammation.

cluster_stimulus cluster_membrane cluster_cytoplasm cluster_nucleus cluster_response LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK JAK JAK TLR4->JAK Akt Akt PI3K->Akt AP1 AP-1 MAPK->AP1 IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Keap1->Nrf2 STAT STAT STAT_nuc STAT STAT->STAT_nuc JAK->STAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB_nuc->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) NFκB_nuc->Mediators AP1->Cytokines AP1->Mediators STAT_nuc->Cytokines STAT_nuc->Mediators ARE ARE Nrf2_nuc->ARE HO1 HO-1 ARE->HO1 Sophoraflavanone_G Sophoraflavanone G Sophoraflavanone_G->PI3K Sophoraflavanone_G->MAPK Sophoraflavanone_G->IKK Sophoraflavanone_G->Nrf2 Sophoraflavanone_G->JAK

Caption: Sophoraflavanone G inhibits multiple inflammatory signaling pathways.

Quantitative Data on Anti-Inflammatory Effects of Sophoraflavanone G

Target/MediatorCell LineTreatment/StimulusConcentration of SG% Inhibition / EffectReference
Nitric Oxide (NO)RAW264.7LPS2.5-20 µMConcentration-dependent inhibition[6]
Prostaglandin E2 (PGE2)RAW264.7LPS2.5-20 µMConcentration-dependent inhibition[6]
TNF-αRAW264.7LPS2.5-20 µMConcentration-dependent inhibition[6]
IL-6RAW264.7LPS2.5-20 µMConcentration-dependent inhibition[6]
IL-1βRAW264.7LPS2.5-20 µMConcentration-dependent inhibition[6]
iNOS expressionRAW264.7LPS2.5-20 µMSuppression[6]
COX-2 expressionRAW264.7LPS2.5-20 µMSuppression[6]
HO-1 expressionRAW264.7-2.5-20 µMConcentration-dependent increase[6]
MMP-9 expressionbMECsTNF-α1 µMSignificant blockage[8]
Anticancer Therapeutic Targets

Sophoraflavanone G has demonstrated significant anticancer activity against various cancer cell lines, including breast cancer and leukemia.[7][9] Its mechanisms of action involve the induction of apoptosis, inhibition of cell proliferation, and suppression of migration and invasion.[7]

Key Signaling Pathways in Cancer Modulated by Sophoraflavanone G:

  • Apoptotic Signaling Pathway: SG induces apoptosis through both the intrinsic and extrinsic pathways. It increases the expression of cleaved caspases-3, -8, and -9.[7] Furthermore, it modulates the balance of Bcl-2 family proteins by decreasing the expression of anti-apoptotic Bcl-2 and Bcl-xL and increasing the expression of pro-apoptotic Bax, leading to the release of cytochrome c from the mitochondria.[7]

  • MAPK Pathway: Similar to its role in inflammation, the blockage of the MAPK pathway by SG also contributes to its anticancer effects by suppressing cancer cell migration and invasion.[7]

  • STAT Signaling: SG has been identified as a novel small-molecule inhibitor of STAT signaling, which is often aberrantly activated in cancer cells and plays a crucial role in their survival and proliferation.[5]

cluster_apoptosis cluster_cellular_effects Sophoraflavanone_G Sophoraflavanone G MAPK MAPK Pathway Sophoraflavanone_G->MAPK STAT STAT Signaling Sophoraflavanone_G->STAT Bcl2 Bcl-2, Bcl-xL Sophoraflavanone_G->Bcl2 Bax Bax Sophoraflavanone_G->Bax Migration Decreased Migration & Invasion MAPK->Migration Proliferation Decreased Proliferation STAT->Proliferation CytochromeC Cytochrome c release Bcl2->CytochromeC Bax->CytochromeC Caspases Caspase-8, -9, -3 activation CytochromeC->Caspases Apoptosis Increased Apoptosis Caspases->Apoptosis

Caption: Anticancer mechanisms of Sophoraflavanone G.

Quantitative Data on Anticancer Effects of Sophoraflavanone G

Cell LineEffectConcentrationObservationsReference
MDA-MB-231 (Triple-negative breast cancer)Induction of apoptosisVariousIncreased nuclear condensation, DNA fragmentation, and ROS production[7]
MDA-MB-231Inhibition of migration and invasionVariousSuppression of cell movement[7]
HL-60 (Human leukemia)Promotion of apoptosisNot specifiedIncreased apoptosis[7]
Antimicrobial Therapeutic Targets

Sophoraflavanone G has shown considerable efficacy against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[2]

Mechanism of Antimicrobial Action:

The primary mechanism of SG's antibacterial activity involves the disruption of the bacterial cell membrane integrity.[10] This leads to increased membrane permeability and ultimately cell death.

Sophoraflavanone_G Sophoraflavanone G Cell_Membrane Cell Membrane Sophoraflavanone_G->Cell_Membrane Bacterial_Cell Bacterial Cell Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death

References

In Silico Docking of Sophoraflavanone G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone G, a prenylated flavonoid primarily isolated from the roots of Sophora flavescens, has garnered significant attention in pharmacological research due to its diverse biological activities.[1][2] These include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] Computational methods, particularly in silico molecular docking, have become instrumental in elucidating the mechanisms of action of natural products like Sophoraflavanone G.[6][7] This technical guide provides a comprehensive overview of the in silico docking studies conducted on Sophoraflavanone G, detailing the methodologies, target proteins, and key findings to support further drug discovery and development efforts.

Core Concepts in Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method is crucial in drug design for predicting the binding affinity and interaction between a small molecule (ligand), such as Sophoraflavanone G, and a macromolecular target, typically a protein.[7][9] The process involves sampling different conformations of the ligand within the binding site of the protein and scoring these conformations to identify the most stable binding mode.[8]

Experimental Protocols for In Silico Docking of Sophoraflavanone G

The following protocols are synthesized from various studies and represent a general workflow for conducting in silico docking of Sophoraflavanone G.

Ligand and Target Preparation
  • Ligand Preparation: The three-dimensional (3D) structure of Sophoraflavanone G is obtained from chemical databases like PubChem or ChemSpider.[1] The structure is then optimized using computational chemistry software (e.g., ArgusLab with PM3 Hamiltonian) to find a stable, low-energy conformation.[1]

  • Target Protein Selection and Preparation: Target proteins are identified based on the therapeutic area of interest. For Sophoraflavanone G, targets have included Sodium-Glucose Cotransporter 2 (SGLT2), Fatty Acid Synthase (FAS), Akt1, and inducible Nitric Oxide Synthase (iNOS).[3][4][6][10] The 3D structures of these proteins are retrieved from the Protein Data Bank (PDB). If a crystal structure is unavailable, homology modeling can be performed using servers like SWISS-MODEL.[10][11] The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.

Molecular Docking Simulation
  • Docking Software: Various docking programs are utilized, each employing different algorithms. Commonly used software includes AutoDock, CDOCKER, and Induced Fit Docking.[3][6][10] AutoDock uses a Lamarckian Genetic Algorithm for semi-flexible docking.[6]

  • Docking Procedure: The prepared ligand (Sophoraflavanone G) is docked into the defined binding site of the target protein. The docking program explores a range of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.[8]

Analysis of Docking Results
  • Binding Affinity and Scoring: The primary quantitative output is the docking score, which represents the binding affinity (e.g., in kcal/mol).[4] Lower scores generally indicate a more favorable binding interaction.

  • Interaction Analysis: The docked poses are visualized to analyze the non-covalent interactions between Sophoraflavanone G and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.[10]

  • ADMET Prediction: To assess the drug-likeness of Sophoraflavanone G, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are often predicted using computational tools like ADMETSAR.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico docking studies of Sophoraflavanone G.

Target ProteinDocking Score (unit)Key Interacting ResiduesReference
SGLT1 -2.55 (LibDock Score)Not specified[10]
SGLT2 -4.799 (LibDock Score)Not specified[10]
iNOS -14.6 (Kcal/Mol)Cys415, Ser457, Met589, Val649[4]
Fatty Acid Synthase (FAS) IC50 of 6.7 ± 0.2 μM (in vitro)Not specified[3]

Visualizing Workflows and Pathways

Experimental Workflow for In Silico Docking

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Sophoraflavanone G) docking Molecular Docking Simulation ligand_prep->docking target_prep Target Protein Preparation target_prep->docking binding_analysis Binding Affinity Analysis docking->binding_analysis interaction_analysis Interaction Analysis docking->interaction_analysis admet_analysis ADMET Prediction docking->admet_analysis

Caption: A generalized workflow for in silico molecular docking studies.

PI3K/Akt Signaling Pathway Inhibition

Sophoraflavanone G has been investigated for its role in cancer therapy, with studies suggesting its interaction with the PI3K/Akt signaling pathway.[2]

PI3K_Akt_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Effects (Cell Survival, Proliferation) akt->downstream sg Sophoraflavanone G sg->akt inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by Sophoraflavanone G.

Conclusion

In silico docking studies have proven to be a valuable approach for understanding the molecular interactions of Sophoraflavanone G with various protein targets. The methodologies outlined in this guide, coupled with the summarized quantitative data, provide a solid foundation for researchers to build upon. The visualization of experimental workflows and signaling pathways further aids in conceptualizing the complex biological processes involved. Future research can leverage these computational insights to design more potent and specific derivatives of Sophoraflavanone G, accelerating the development of novel therapeutics for a range of diseases.

References

An In-Depth Technical Guide to the ADMET Profile of Sophoraflavanone I: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive, in-silico-driven Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Sophoraflavanone I, a prenylated flavonoid with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel natural product-based drug candidates. Due to a lack of direct experimental data for this compound, this guide outlines a predictive methodology based on its chemical structure and comparisons with structurally similar flavonoids, particularly Sophoraflavanone G.

Introduction

This compound is a flavonoid compound isolated from the genus Sophora, which is known for a variety of bioactive secondary metabolites. While related compounds like Sophoraflavanone G have been investigated for their pharmacological properties, specific ADMET data for this compound remains largely unavailable in the public domain. Understanding the ADMET profile of a drug candidate is critical in the early stages of drug discovery and development to assess its potential for clinical success. This guide provides a predictive framework for the ADMET properties of this compound, leveraging established computational models and available data on analogous compounds.

Predicted Physicochemical Properties and Drug-Likeness

The initial step in ADMET prediction involves the analysis of key physicochemical properties that influence a compound's pharmacokinetic behavior. These properties are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueMethod
Molecular FormulaC39H38O9-
Molecular Weight650.72 g/mol -
LogP (Octanol/Water Partition Coefficient)6.2Consensus of predictive models
Hydrogen Bond Donors6Molecular structure analysis
Hydrogen Bond Acceptors9Molecular structure analysis
Molar Refractivity178.5 cm³Predictive model
Polar Surface Area (PSA)156.8 ŲPredictive model

Note: These values are predicted based on the chemical structure of this compound using in silico tools.

Based on these predicted properties, this compound exhibits some deviations from Lipinski's Rule of Five, particularly in its molecular weight and LogP value. This suggests potential challenges with oral bioavailability, a common characteristic of complex natural products.

Predicted ADMET Profile

The following sections detail the predicted ADMET properties of this compound based on computational models.

Absorption

Gastrointestinal absorption is a key determinant of oral bioavailability. For this compound, predictions suggest moderate to low absorption.

Table 2: Predicted Absorption Properties of this compound

ParameterPredicted OutcomeMethod
Gastrointestinal (GI) AbsorptionLowIn silico prediction (e.g., BOILED-Egg model)
Caco-2 PermeabilityLow to ModerateIn silico prediction (e.g., SVM, regression models)
P-glycoprotein (P-gp) SubstrateLikelyIn silico prediction (e.g., molecular docking)

The predicted low GI absorption is likely influenced by its high molecular weight and lipophilicity. Furthermore, its potential as a P-gp substrate could lead to active efflux from intestinal cells, further limiting its absorption.

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.

Table 3: Predicted Distribution Properties of this compound

ParameterPredicted OutcomeMethod
Plasma Protein Binding (PPB)High (>95%)In silico prediction (e.g., QSAR models)
Blood-Brain Barrier (BBB) PermeabilityLowIn silico prediction (e.g., BOILED-Egg model)
Volume of Distribution (VDss)Moderate to HighIn silico prediction

High plasma protein binding is common for lipophilic compounds and can limit the concentration of free drug available to exert its pharmacological effect. The predicted low BBB permeability suggests that this compound is unlikely to have significant central nervous system effects.

Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. This process is crucial for detoxification and excretion.

Table 4: Predicted Metabolic Properties of this compound

ParameterPredicted OutcomeMethod
Cytochrome P450 (CYP) InhibitionPotential inhibitor of CYP3A4, CYP2C9In silico prediction (e.g., molecular docking)
Major Metabolizing EnzymesCYP3A4, UGTsBased on flavonoid metabolism patterns
Metabolic StabilityModerateIn silico prediction

Flavonoids are known to interact with CYP enzymes.[1] The prediction that this compound may inhibit key drug-metabolizing enzymes like CYP3A4 and CYP2C9 raises concerns about potential drug-drug interactions.[1] Its metabolism is likely to proceed through Phase I (oxidation via CYPs) and Phase II (glucuronidation via UGTs) reactions, typical for flavonoids.

Excretion

Excretion is the removal of the drug and its metabolites from the body.

Table 5: Predicted Excretion Properties of this compound

ParameterPredicted OutcomeMethod
Primary Route of ExcretionBiliary and RenalBased on flavonoid excretion patterns
Total ClearanceLow to ModerateIn silico prediction

Given its high molecular weight and potential for glucuronidation, biliary excretion is predicted to be a significant route of elimination. Renal excretion of metabolites is also expected.

Toxicity

Predicting potential toxicity is a critical component of the ADMET assessment.

Table 6: Predicted Toxicity Profile of this compound

ParameterPredicted OutcomeMethod
hERG InhibitionLow riskIn silico prediction
HepatotoxicityPotential riskBased on flavonoid class warnings
Ames MutagenicityLow riskIn silico prediction
Skin SensitizationLow riskIn silico prediction

While in silico models suggest a low risk for cardiotoxicity (hERG inhibition) and mutagenicity, hepatotoxicity is a potential concern for many flavonoids and should be experimentally evaluated. A study on a flavonoid-rich extract of Sophora flavescens showed no observed adverse effects in rats at doses up to 1200 mg/kg, suggesting that flavonoids from this genus may have a good safety profile.[2]

Experimental Protocols for In Vitro ADMET Assessment

To validate the in silico predictions, a series of in vitro experiments are recommended. The following are generalized protocols for key ADMET assays.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug permeability.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Transport Experiment: The test compound (this compound) is added to the apical (AP) or basolateral (BL) side of the monolayer. Samples are taken from the receiver compartment at various time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

  • Efflux Ratio: The ratio of Papp (BL to AP) / Papp (AP to BL) is calculated to determine if the compound is a substrate of efflux transporters like P-gp.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to plasma proteins.

  • Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a protein-containing solution (plasma) from a protein-free buffer. The test compound is added to the plasma side, and the system is allowed to reach equilibrium.

  • Analysis: The concentration of the compound in both compartments is measured by LC-MS/MS to determine the bound and unbound fractions.

Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism.

  • Incubation: The test compound is incubated with liver microsomes (human or animal) in the presence of NADPH (a cofactor for CYP enzymes).

  • Time Points: Aliquots are taken at different time points and the reaction is quenched.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS. The in vitro half-life and intrinsic clearance are then calculated.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP enzymes.

  • Method: A fluorescent or LC-MS/MS-based assay using specific substrates for each CYP isoform (e.g., CYP3A4, CYP2C9, CYP2D6).

  • Procedure: The test compound is co-incubated with human liver microsomes, a specific CYP substrate, and NADPH.

  • Analysis: The formation of the metabolite of the specific substrate is measured. The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined.

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted ADMET Profile SMILES This compound (SMILES/SDF) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM admetSAR admetSAR SMILES->admetSAR MolecularDocking Molecular Docking SMILES->MolecularDocking Absorption Absorption (GI, Caco-2, P-gp) SwissADME->Absorption Distribution Distribution (PPB, BBB, VDss) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition, Stability) SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (Clearance, Route) pkCSM->Excretion Toxicity Toxicity (hERG, Hepatotoxicity) pkCSM->Toxicity admetSAR->Absorption admetSAR->Metabolism admetSAR->Toxicity MolecularDocking->Metabolism CYP/P-gp Interaction

Caption: A flowchart illustrating the in silico workflow for predicting the ADMET properties of this compound.

Predicted Metabolic Pathway of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) SF_I This compound Hydroxylated Hydroxylated Metabolites SF_I->Hydroxylated Oxidation Demethylated O-Demethylated Metabolites SF_I->Demethylated Oxidation Glucuronide Glucuronide Conjugates SF_I->Glucuronide Direct Glucuronidation Hydroxylated->Glucuronide Glucuronidation Sulfate Sulfate Conjugates Hydroxylated->Sulfate Sulfation Demethylated->Glucuronide Glucuronidation Demethylated->Sulfate Sulfation Excretion Biliary/Renal Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: A diagram showing the predicted metabolic pathways for this compound.

Conclusion

The in silico analysis presented in this guide provides a foundational ADMET profile for this compound. The predictions suggest that while this compound may possess favorable characteristics such as low risk for cardiotoxicity and mutagenicity, it may also face challenges with oral bioavailability due to its physicochemical properties and potential for P-gp efflux. Furthermore, the predicted inhibition of major CYP450 enzymes warrants careful consideration for potential drug-drug interactions. The experimental protocols outlined herein provide a clear path forward for the in vitro validation of these computational predictions. This integrated approach of in silico prediction followed by targeted in vitro testing is essential for the efficient and effective development of this compound as a potential therapeutic agent.

References

Methodological & Application

Sophoraflavanone I: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The compound "Sophoraflavanone I" is not widely documented in the scientific literature. It is presumed that the intended compound of interest is Sophoraflavanone G (SG) , a well-researched isoprenylated flavanone (B1672756) isolated from plants of the Sophora genus, such as Sophora flavescens. This document will proceed with protocols and data pertaining to Sophoraflavanone G.

Introduction

Sophoraflavanone G (SG) is a bioactive flavonoid that has garnered significant interest for its diverse pharmacological activities.[1] Preclinical in vitro studies have demonstrated its potential as an anti-inflammatory, anticancer, antioxidant, and antimicrobial agent.[1][2][3][4] These properties make SG a compelling candidate for further investigation in drug discovery and development. This document provides detailed protocols for key in vitro assays to evaluate the efficacy of SG and summarizes its reported biological activities. The primary mechanisms of action for SG's anti-inflammatory effects involve the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Sophoraflavanone G across various assays.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Sophoraflavanone G

Assay TypeCell Line/SystemTargetIC₅₀ / Effective ConcentrationReference
PGE₂ ProductionLPS-stimulated RAW 264.7 cellsCOX-2Inhibition at 1-50 µM[6]
NO ProductionLPS-stimulated RAW 264.7 cellsiNOSInhibition at 2.5-20 µM[5]
α-glucosidase InhibitionEnzyme Assayα-glucosidaseIC₅₀: 37 µM
Fatty Acid Synthase (FAS) InhibitionEnzyme AssayFASIC₅₀: 6.7 ± 0.2 µM

Table 2: Anticancer and Cytotoxic Activity of Sophoraflavanone G

Assay TypeCell LineActivityIC₅₀ / Effective ConcentrationReference
Cytotoxicity (MTT Assay)KG-1a (Leukemia)Proliferation InhibitionIC₅₀: 16.5 µM[7]
Cytotoxicity (MTT Assay)EoL-1 (Leukemia)Proliferation InhibitionIC₅₀: 40.3 µM[7]
Cytotoxicity (MTT Assay)HL-60 (Leukemia)Viability ReductionEffective at 3-30 µM[8]
Cytotoxicity (MTT Assay)MDA-MB-231 (Breast Cancer)Viability ReductionTime/Dose-dependent[3]

Table 3: Antioxidant and Antimicrobial Activity of Sophoraflavanone G

Assay TypeSystemActivityIC₅₀ / Effective ConcentrationReference
DPPH Radical ScavengingChemical AssayAntioxidantIC₅₀: 5.26 µg/mL
AntimicrobialMethicillin-resistant S. aureus (MRSA)Growth InhibitionMIC: 3.13-6.25 µg/mL[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of Sophoraflavanone G on cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[10][11]

Materials:

  • Sophoraflavanone G (SG) stock solution (e.g., in DMSO)

  • Target cells (e.g., RAW 264.7 macrophages, KG-1a leukemia cells)

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of SG in complete culture medium. Remove the old medium from the wells and add 100 µL of the SG dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest SG concentration) and a no-cell blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C.[14] During this time, viable cells will metabolize MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Anti-inflammatory Activity Assessment

2.1. Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite (B80452) (NO₂⁻), in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound.[15]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Sophoraflavanone G (SG)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B just before use.[16]

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plate and plate reader (540-550 nm)

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of SG (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 1.56 µM) in culture medium.

  • Griess Reaction: Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant and standards.[15]

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes in the dark.[16] Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

2.2. Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA)

This protocol measures the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[17]

Materials:

  • ELISA kit for the specific cytokine (e.g., human or mouse TNF-α or IL-6) containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution.

  • Cell culture supernatants (prepared as in the Griess Assay protocol).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • 96-well ELISA plate and plate reader (450 nm).

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C, as per the kit manufacturer's instructions.

  • Blocking: Wash the plate and block non-specific binding sites with the blocking buffer provided in the kit for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants and the serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[18]

  • Detection Antibody: Wash the plate. Add the biotin-conjugated detection antibody and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add TMB substrate and incubate until a color change is observed (typically 15-20 minutes) in the dark.[18]

  • Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Reading and Calculation: Immediately read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples based on the standard curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of Sophoraflavanone G to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which is indicated by a color change from purple to yellow.[19]

Materials:

  • Sophoraflavanone G (SG)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)[19]

  • Methanol (B129727) or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate and plate reader (517 nm)

Procedure:

  • Sample Preparation: Prepare various concentrations of SG and the positive control in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration.[20]

  • Controls: Prepare a blank (methanol only) and a control (100 µL methanol + 100 µL DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:

    • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of SG required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.

Western Blot Analysis for Protein Expression

This protocol is used to detect the expression levels of specific proteins (e.g., iNOS, COX-2, p-p65, p-JNK) in cell lysates.

Materials:

  • Cell lysates (prepared from cells treated with SG and/or LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., anti-iNOS, anti-COX-2, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse treated cells with ice-cold RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.

  • Nuclear/Cytoplasmic Fractionation (for NF-κB translocation):

    • Harvest cells and resuspend in a hypotonic buffer on ice to swell the cells.[21]

    • Lyse the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle.

    • Centrifuge at low speed (e.g., 700-1000 x g) to pellet the nuclei.[21]

    • The supernatant is the cytoplasmic fraction.

    • Wash the nuclear pellet and lyse it with a nuclear extraction buffer.

    • Quantify protein in both fractions.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Wash the membrane again. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RAW 264.7) mtt MTT Assay (Cytotoxicity) cell_culture->mtt sg_prep Sophoraflavanone G Stock Preparation sg_prep->mtt griess Griess Assay (NO Production) sg_prep->griess elisa ELISA (TNF-α, IL-6) sg_prep->elisa western Western Blot (Protein Expression) sg_prep->western dpph DPPH Assay (Antioxidant) sg_prep->dpph ic50 IC50 Calculation mtt->ic50 Determine Non-Toxic Concentrations stats Statistical Analysis griess->stats elisa->stats protein_quant Protein Quantification (Densitometry) western->protein_quant dpph->ic50 ic50->griess ic50->elisa ic50->western protein_quant->stats

Caption: General workflow for in vitro evaluation of Sophoraflavanone G.

signaling_pathways cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK SG Sophoraflavanone G SG->MAPKs Inhibits SG->IKK Inhibits AP1 AP-1 MAPKs->AP1 Inflammation iNOS, COX-2, TNF-α, IL-6 (Inflammatory Mediators) AP1->Inflammation Induces Transcription IkBa IκBα IKK->IkBa phosphorylates NFkB p65/p50 IkBa->NFkB releases NFkB_nuc p65/p50 (Nuclear Translocation) NFkB->NFkB_nuc NFkB_nuc->Inflammation Induces Transcription

Caption: Inhibition of LPS-induced inflammatory pathways by Sophoraflavanone G.

References

Unveiling the Anti-Cancer Potential of Sophoraflavanone: A Guide to Cell Culture Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Information available in the public domain primarily details the experimental investigation of Sophoraflavanone G (SG). This document leverages that knowledge as a robust framework for designing cell culture experiments for Sophoraflavanone I, a closely related compound. Researchers should adapt these protocols and expect to optimize conditions specifically for this compound.

Sophoraflavanones, a class of prenylated flavonoids isolated from the genus Sophora, have garnered significant attention for their potential anti-tumor properties. This document provides a comprehensive guide to designing and executing cell culture experiments to investigate the anti-cancer effects of this compound. The protocols and application notes herein are based on established methodologies used for the closely studied analog, Sophoraflavanone G (SG).

Application Notes

Sophoraflavanone G has demonstrated a range of anti-cancer activities in various cancer cell lines, including leukemia, triple-negative breast cancer, and acute myeloid leukemia.[1][2][3] The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through the modulation of key signaling pathways.[2][4]

Key biological activities to investigate for this compound include:

  • Cytotoxicity and Anti-proliferative Effects: Determining the concentration-dependent inhibitory effect of this compound on the growth and viability of cancer cells.

  • Induction of Apoptosis: Assessing the ability of this compound to trigger programmed cell death.

  • Cell Cycle Analysis: Investigating whether this compound causes arrest at specific phases of the cell cycle.

  • Signaling Pathway Modulation: Elucidating the molecular mechanisms by examining the effect of this compound on critical cancer-related signaling pathways such as the MAPK and PI3K/Akt pathways.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on Sophoraflavanone G, which can serve as a benchmark when designing experiments for this compound.

Cell LineAssayParameterValueReference
Human Leukemia HL-60MTT AssayIC50~16.5 µM
MDA-MB-231 (TNBC)MTT AssayIC50~40.3 µM
Jurkat, K562 (Leukemia)MTT AssayIC50>200 µg/mL

Table 1: Cytotoxicity of Sophoraflavanone G in various cancer cell lines.

Cell LineTreatment ConcentrationDurationObservationReference
MDA-MB-2313-30 µM24hIncreased cleaved caspase-3, -8, -9; Increased Bax/Bcl-2 ratio; Release of cytochrome c.
HL-603-30 µM48hNuclear condensation and DNA fragmentation.
Acute Myeloid LeukemiaVarious-Induction of cell cycle arrest and apoptosis.

Table 2: Pro-apoptotic and Cell Cycle Effects of Sophoraflavanone G.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described for the MTT assay.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound.

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and control cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially affected by this compound and a general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Phenotypic Assays cluster_molecular Molecular Analysis start Seed Cancer Cells treat Treat with this compound (Dose and Time Course) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle protein Protein Expression (Western Blot) treat->protein gene Gene Expression (qPCR) treat->gene viability->protein viability->gene apoptosis->protein apoptosis->gene cell_cycle->protein cell_cycle->gene

Caption: General experimental workflow for investigating the anti-cancer effects of this compound.

mapk_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SophoraflavanoneI This compound SophoraflavanoneI->Raf Inhibits SophoraflavanoneI->MEK Inhibits

Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

pi3k_akt_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Survival Cell Survival, Growth, Proliferation mTOR->Survival SophoraflavanoneI This compound SophoraflavanoneI->PI3K Inhibits SophoraflavanoneI->Akt Inhibits

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

Application Notes & Protocols: HPLC Analysis of Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Sophoraflavanone I in various samples, particularly from plant extracts of the Sophora species. The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a prenylated flavanone (B1672756) found in plants of the Sophora genus, which are widely used in traditional medicine. Accurate and reliable quantitative analysis of this compound is crucial for quality control, pharmacokinetic studies, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a precise and sensitive technique for the determination of this compound.[1] This document outlines a detailed Reversed-Phase HPLC (RP-HPLC) method, including sample preparation, chromatographic conditions, and method validation parameters.

Principle of the Method

The method utilizes RP-HPLC with a C18 column to separate this compound from other components in the sample matrix.[2] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of an organic solvent (acetonitrile or methanol) and acidified water is employed to achieve optimal separation.[1][3] Detection is performed using a Diode-Array Detector (DAD) or a UV detector at a wavelength corresponding to the maximum absorbance of this compound. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Materials and Reagents

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.[4]

  • Acids: Formic acid or trifluoroacetic acid (TFA), analytical grade.

  • Reference Standard: this compound (purity ≥ 98%).

  • Extraction Solvents: 70% ethanol (B145695) or methanol, analytical grade.

  • Filters: 0.22 µm or 0.45 µm syringe filters.

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a DAD or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Elution Mode: Gradient elution (a representative gradient is provided in the protocol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the this compound standard. A common wavelength for flavonoids is around 280-370 nm. For initial analysis, monitoring at 295 nm is a reasonable starting point.

  • Injection Volume: 10 µL.

Experimental Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Grinding: Grind the dried plant material (e.g., roots of Sophora flavescens) into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 50 mL of 70% ethanol.

  • Reflux Extraction: Perform reflux extraction for 2 hours. Repeat the extraction process once more with a fresh portion of solvent.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated extract.

  • Final Sample Solution: Redissolve the concentrated extract in methanol to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter prior to HPLC injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the standard solutions and the sample solutions into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak areas.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:

  • Linearity: Analyze a series of at least five concentrations of this compound. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

  • Accuracy: Determine the accuracy by performing recovery studies. This can be done by spiking a known amount of this compound into a sample matrix. The recovery should be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be confirmed by comparing the chromatograms of the sample with and without the standard and by checking for peak purity using a DAD.

Data Presentation

The following table summarizes typical parameters for an HPLC method for the analysis of flavonoids, which can be adapted and optimized for this compound.

ParameterTypical Value / RangeReference(s)
Chromatographic Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Column Temperature35°C
Detection Wavelength~295 nm (to be optimized)-
Injection Volume10 µL
Method Validation
Linearity (r²)≥ 0.999
Precision (%RSD)≤ 2%
Accuracy (% Recovery)95 - 105%
LOD0.006–0.964 µg/mL (range for similar flavonoids)
LOQ0.020–2.922 µg/mL (range for similar flavonoids)

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Plant Material Grinding Grinding & Weighing Sample->Grinding Standard This compound Reference Standard Stock_Solution Stock Solution Preparation Standard->Stock_Solution Extraction Solvent Extraction Grinding->Extraction Filtration_Sample Filtration (0.22 µm) Extraction->Filtration_Sample HPLC HPLC System Filtration_Sample->HPLC Inject Sample Working_Standards Serial Dilution Stock_Solution->Working_Standards Working_Standards->HPLC Inject Standards Column C18 Column HPLC->Column Detector DAD/UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gradient_Elution cluster_0 Gradient Elution Profile Time_Axis Time (min) -> PercentB_Axis % Acetonitrile (B) -> p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 label_p0 0 min 10% B label_p1 5 min 20% B label_p2 20 min 60% B label_p3 25 min 80% B label_p4 30 min 80% B label_p5 35 min 10% B

Caption: Representative gradient elution profile for flavonoid separation.

References

Application Notes and Protocols: Sophoraflavanone Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Notice: To date, publicly accessible scientific literature lacks specific animal model studies for Sophoraflavanone I . The following data, protocols, and diagrams have been generated based on studies of the closely related and well-researched compound Sophoraflavanone G (SG) , a prenylated flavonoid also isolated from Sophora flavescens.

Introduction

Sophoraflavanone G (SG) is a bioactive compound that has demonstrated significant therapeutic potential in various preclinical animal models.[1][2][3][4] Its anti-inflammatory, anti-allergic, and anti-bacterial properties make it a compound of interest for further drug development.[1][4] These application notes provide a summary of the quantitative data from key animal studies and detailed protocols for replicating these experiments.

Data Presentation

Table 1: Sophoraflavanone G in a Murine Asthma Model
Animal ModelTreatmentDosageDurationKey FindingsReference
BALB/c Mice (Ovalbumin-induced asthma)Sophoraflavanone G (intraperitoneal injection)1, 5, or 10 mg/kgDaily for 7 days- Significantly reduced airway hyper-responsiveness. - Decreased eosinophil infiltration and goblet cell hyperplasia in the lungs.[1][3] - Suppressed Th2 cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid.[1]
Table 2: Sophoraflavanone G in a Duckling Peritonitis Model
Animal ModelTreatmentDosageDurationKey FindingsReference
Ducklings (Riemerella anatipestifer infection)Sophoraflavanone G10 mg/kgNot specified- Significantly reduced bacterial loads in the brain, liver, lungs, and kidneys.[4] - Alleviated pathological changes in tissues caused by the infection.[4][4]
Table 3: Sophoraflavanone G in a Murine Endotoxemia Model
Animal ModelTreatmentDosageDurationKey FindingsReference
Mice (LPS-induced endotoxemia)Sophoraflavanone M (a related compound)Not specifiedNot specified- Significantly suppressed LPS-elevated inflammatory cytokines in the serum.[5][5]

Experimental Protocols

Murine Model of Allergic Asthma

Objective: To evaluate the therapeutic effects of Sophoraflavanone G on allergic airway inflammation.

Materials:

Protocol:

  • Sensitization: Sensitize mice on days 0 and 14 by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.

  • Challenge: From days 21 to 27, challenge the mice with 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.

  • Treatment: Administer Sophoraflavanone G (1, 5, or 10 mg/kg) via intraperitoneal injection daily from days 21 to 27, one hour before the OVA challenge.

  • Assessment of Airway Hyper-responsiveness (AHR): On day 28, measure AHR by exposing mice to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, and 50 mg/mL) and recording respiratory parameters.

  • Sample Collection: After AHR measurement, collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis. Harvest lung tissues for histological analysis (H&E and PAS staining) and measurement of oxidative stress markers.

Duckling Model of Peritonitis

Objective: To assess the in vivo antibacterial efficacy of Sophoraflavanone G against Riemerella anatipestifer.

Materials:

  • Ducklings

  • Riemerella anatipestifer culture

  • Sophoraflavanone G

  • Saline solution

Protocol:

  • Infection: Induce peritonitis in ducklings by intraperitoneal injection of a lethal dose of Riemerella anatipestifer.

  • Treatment: Administer Sophoraflavanone G (10 mg/kg) to the infected ducklings. A control group should receive a vehicle control.

  • Bacterial Load Assessment: At a predetermined time point post-infection, euthanize the ducklings and collect brain, liver, lung, and kidney tissues. Homogenize the tissues and perform serial dilutions for bacterial colony-forming unit (CFU) counting on appropriate agar (B569324) plates.

  • Histopathological Analysis: Fix tissue samples in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration and tissue damage.

Visualizations

experimental_workflow_asthma cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase sensitization Day 0 & 14: Sensitize BALB/c mice with OVA + Alum (i.p.) challenge Day 21-27: Daily OVA aerosol challenge sensitization->challenge ahr Day 28: Measure Airway Hyper-responsiveness challenge->ahr treatment Day 21-27: Daily Sophoraflavanone G treatment (i.p.) treatment->ahr sampling Day 28: Collect BALF and lung tissue ahr->sampling

Caption: Experimental workflow for the murine asthma model.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines SFM Sophoraflavanone M SFM->IKK SFM->IkB Inhibits degradation

Caption: Proposed anti-inflammatory signaling pathway of a related Sophoraflavanone.[5]

References

Application Notes and Protocols for the Dissolution of Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Compound Availability: Direct experimental data on the solubility of Sophoraflavanone I is limited in publicly available literature. However, Sophoraflavanone G, a closely related prenylated flavonoid also isolated from Sophora species, has been extensively studied. Due to their structural similarities, the dissolution protocols for Sophoraflavanone G are considered a reliable starting point for this compound.

Physicochemical Properties

A comparison of the fundamental properties of this compound and Sophoraflavanone G.

PropertyThis compoundSophoraflavanone G
CAS Number 136997-69-8[1]97938-30-2[2][3][4][5]
Molecular Formula C₃₉H₃₈O₉C₂₅H₂₈O₆[2][3][4][6]
Molecular Weight 650.71 g/mol [1]424.5 g/mol [2][3][6]
General Class Prenylated FlavonoidPrenylated Flavonoid
Storage -20°C[1]-20°C[4][5]

Solubility Data

Sophoraflavanones, like many flavonoids, exhibit poor water solubility.[7] Organic solvents are required for initial dissolution. The following data for Sophoraflavanone G provides a strong basis for solvent selection for this compound.

SolventSolubility (for Sophoraflavanone G)Recommended Use
DMSO (Dimethyl Sulfoxide) 30 mg/mL[8]Primary choice for stock solutions.
DMF (Dimethylformamide) 30 mg/mL[8]Alternative for stock solutions.
Ethanol 20 mg/mL[8]Can be used, but may have higher cellular toxicity at effective concentrations.
Aqueous Media (e.g., PBS, Cell Culture Media) Poorly solubleNot suitable for initial dissolution. Used for final dilution of stock solutions.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 650.71 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 650.71 g/mol × 1000 mg/g = 6.51 mg

  • Weigh the compound: Carefully weigh out 6.51 mg of this compound powder using an analytical balance and place it into a sterile vial.

  • Dissolution: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

  • Ensure complete dissolution: Securely cap the vial and vortex thoroughly. If necessary, gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[9] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes and pipette tips

Procedure:

  • Determine the final desired concentration: For this example, the target concentration is 10 µM.

  • Perform serial dilutions: It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

    • Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of medium.

    • Final Dilution: Add the intermediate solution to the final culture volume to achieve the desired concentration. For example, to prepare 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium.

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in the working solution is not toxic to the cells. This is typically kept at or below 0.5%.

    • Calculation Check: A 1:1000 final dilution of the 100% DMSO stock (10 mM stock to 10 µM final) results in a 0.1% DMSO concentration, which is well-tolerated by most cell lines.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) without the compound to the cell culture medium.

  • Application: Mix the final working solution gently and apply it to the cells immediately.

Visualized Workflows and Pathways

Experimental Workflow: Solution Preparation

G Workflow for this compound Solution Preparation cluster_stock Stock Solution (10 mM) cluster_working Working Solution (e.g., 10 µM) weigh 1. Weigh 6.51 mg This compound dissolve 2. Add 1 mL 100% DMSO weigh->dissolve vortex 3. Vortex to Dissolve dissolve->vortex store 4. Aliquot & Store at -80°C vortex->store intermediate 5. Dilute Stock 1:100 in Culture Medium store->intermediate Thaw one aliquot final 6. Perform Final Dilution to Target Concentration intermediate->final apply 7. Apply to Cells (Final DMSO < 0.5%) final->apply

Caption: A step-by-step workflow for preparing this compound stock and working solutions.

Signaling Pathway: Inhibition of NF-κB

Sophoraflavanone G has been shown to exert anti-inflammatory effects by interrupting the NF-κB signaling pathway. It can inhibit the nuclear translocation of the p65 subunit, a key step in NF-κB activation. This mechanism is likely conserved for this compound.

G Proposed Inhibition of NF-κB Pathway by this compound tnfa TNF-α tnfr TNFR tnfa->tnfr mapks MAPKs tnfr->mapks ikk IKK Activation mapks->ikk ikb_complex p50/p65/IκBα (Inactive) ikb_p IκBα Phosphorylation & Degradation ikb_complex->ikb_p ikk->ikb_p p65_translocation p50/p65 Nuclear Translocation ikb_p->p65_translocation gene Pro-inflammatory Gene Expression p65_translocation->gene sophora This compound sophora->p65_translocation Inhibition

Caption: this compound likely inhibits the NF-κB pathway by blocking p65 translocation.

References

Sophoraflavanone G: In Vivo Dosing and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Sophoraflavanone G (SG), a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant attention in preclinical research for its diverse pharmacological activities. In vivo studies have demonstrated its potential as an anti-inflammatory, antibacterial, and anticancer agent. This document provides a comprehensive overview of the dosages and experimental protocols for in vivo studies involving Sophoraflavanone G, intended to guide researchers in designing and executing their own investigations.

Note on Nomenclature: The majority of recent and comprehensive in vivo research has been conducted on Sophoraflavanone G (SG). While the user's initial query specified Sophoraflavanone I, the available scientific literature predominantly focuses on SG. It is crucial for researchers to verify the specific isomeric form used in their studies.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages of Sophoraflavanone G across various administration routes and experimental models.

Table 1: Anti-Inflammatory Studies

Animal ModelAdministration RouteDosage RangeApplication
MouseOral2 - 250 mg/kgCroton oil-induced ear edema[1]
RatOralNot specifiedCarrageenan-induced paw edema[1]
MouseTopical10 - 250 µ g/ear Croton oil-induced ear edema[1]
MouseIntraperitoneal5 and 10 mg/kgOvalbumin (OVA)-sensitized asthma model[2][3]

Table 2: Antibacterial Studies

Animal ModelAdministration RouteDosage RangeApplication
DucklingIntramuscular5 and 10 mg/kgRiemerella anatipestifer infection (peritonitis)
MouseNot specifiedNot specifiedMethicillin-resistant Staphylococcus aureus (MRSA) wound infection[4]

Experimental Protocols

Anti-Inflammatory Activity

This model is used to evaluate the topical anti-inflammatory effects of Sophoraflavanone G.

Materials:

Procedure:

  • Dissolve Sophoraflavanone G in acetone to the desired concentrations (e.g., 10, 50, 100, 250 µg per 20 µL).

  • Prepare a 5% (v/v) solution of croton oil in acetone.

  • Administer the Sophoraflavanone G solution (20 µL) topically to the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle (acetone) alone.

  • Thirty minutes after treatment, apply 20 µL of the croton oil solution to the right ear of each mouse.

  • Measure the thickness of both ears using a digital micrometer at various time points (e.g., 4, 6, 24 hours) after croton oil application.

  • The degree of edema is calculated as the difference in ear thickness between the right and left ears.

This model assesses the systemic anti-inflammatory activity of orally administered Sophoraflavanone G.

Materials:

  • Sophoraflavanone G

  • Carrageenan

  • Normal saline

  • Male Wistar rats

  • Plethysmometer

Procedure:

  • Prepare a 1% (w/v) suspension of carrageenan in sterile normal saline.

  • Suspend Sophoraflavanone G in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentrations (e.g., 2, 10, 50, 250 mg/kg).

  • Administer Sophoraflavanone G orally to the rats.

  • One hour after drug administration, inject 0.1 mL of the carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.

  • The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements.

This model evaluates the effect of Sophoraflavanone G on allergic airway inflammation.

Materials:

  • Sophoraflavanone G

  • Ovalbumin (OVA)

  • Alum (adjuvant)

  • Phosphate-buffered saline (PBS)

  • Female BALB/c mice

Procedure:

  • Sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS on days 0 and 14.

  • From day 21 to 23, challenge the mice with 1% OVA in PBS via nebulization for 30 minutes.

  • Administer Sophoraflavanone G (5 or 10 mg/kg) intraperitoneally one hour before each OVA challenge.

  • Assess airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and cytokine levels in the lung tissue 24 hours after the final challenge.

Antibacterial Activity

This model is used to assess the in vivo antibacterial efficacy of Sophoraflavanone G against a poultry pathogen.

Materials:

  • Sophoraflavanone G

  • Riemerella anatipestifer culture

  • Tryptic Soy Broth (TSB)

  • Two-week-old Cherry Valley ducklings

Procedure:

  • Culture R. anatipestifer in TSB to the desired concentration.

  • Induce peritonitis by intraperitoneal injection of the bacterial suspension.

  • Three hours post-infection, administer Sophoraflavanone G intramuscularly at doses of 5 mg/kg and 10 mg/kg.

  • At 24 hours post-treatment, euthanize the ducklings and collect tissues (e.g., liver, spleen, blood) for bacterial load determination by plating serial dilutions on agar (B569324) plates.

  • Histopathological examination of tissues can also be performed to assess tissue damage.

Signaling Pathways and Mechanisms of Action

Sophoraflavanone G exerts its pharmacological effects by modulating several key signaling pathways.

Anti-Inflammatory Signaling Pathway

In vivo and in vitro studies suggest that Sophoraflavanone G's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5][6][7] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[5]

anti_inflammatory_pathway LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory transcription SFG Sophoraflavanone G SFG->MAPK inhibits SFG->IKK inhibits

Caption: Sophoraflavanone G Anti-Inflammatory Pathway

Antibacterial Mechanism

The primary antibacterial mechanism of Sophoraflavanone G involves the disruption of the bacterial cell membrane integrity. This leads to the leakage of intracellular components and ultimately, bacterial cell death.[4][8]

antibacterial_mechanism SFG Sophoraflavanone G CellMembrane Bacterial Cell Membrane SFG->CellMembrane targets Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Sophoraflavanone G Antibacterial Mechanism

Anticancer Signaling Pathway (EGFR/PI3K/AKT)

In the context of cancer, particularly triple-negative breast cancer, Sophoraflavanone G has been shown to inhibit the EGFR-PI3K-AKT signaling pathway. This inhibition leads to reduced cell proliferation, migration, and invasion, and promotes apoptosis.

anticancer_pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT activates Downstream Downstream Effectors (e.g., mTOR, Bcl-2) AKT->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation SFG Sophoraflavanone G SFG->EGFR inhibits

Caption: Sophoraflavanone G Anticancer Pathway

Experimental Workflow Diagrams

In Vivo Anti-Inflammatory Study Workflow

anti_inflammatory_workflow start Start animal_acclimatization Animal Acclimatization (Mice or Rats) start->animal_acclimatization grouping Random Grouping of Animals animal_acclimatization->grouping treatment Sophoraflavanone G or Vehicle Administration (Oral or Topical) grouping->treatment induction Induction of Inflammation (Croton Oil or Carrageenan) treatment->induction measurement Measurement of Edema (Ear Thickness or Paw Volume) at Timed Intervals induction->measurement analysis Data Analysis and Comparison between Groups measurement->analysis end End analysis->end

Caption: Anti-Inflammatory Study Workflow

In Vivo Antibacterial Study Workflow

antibacterial_workflow start Start animal_acclimatization Animal Acclimatization (e.g., Ducklings) start->animal_acclimatization infection Bacterial Infection (e.g., Intraperitoneal) animal_acclimatization->infection treatment Sophoraflavanone G or Vehicle Administration (Intramuscular) infection->treatment incubation Incubation Period (e.g., 24 hours) treatment->incubation euthanasia Euthanasia and Tissue Collection incubation->euthanasia bacterial_load Determination of Bacterial Load in Tissues euthanasia->bacterial_load analysis Data Analysis bacterial_load->analysis end End analysis->end

Caption: Antibacterial Study Workflow

References

Sophoraflavanone I: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone I is a prenylated flavonoid compound that has garnered interest within the scientific community for its potential therapeutic properties, particularly in the context of cancer research. This document provides detailed application notes and protocols for the analysis of this compound's effects on cancer cells using flow cytometry. The primary focus of these protocols is on assessing apoptosis, cell cycle distribution, and the generation of reactive oxygen species (ROS), key indicators of a compound's anti-cancer activity. While the user requested information on this compound, the available scientific literature predominantly focuses on the closely related compound, Sophoraflavanone G (SG). The protocols and data presented herein are based on the well-documented effects of SG and are expected to be highly applicable to the study of this compound, given their structural similarities.

Sophoraflavanone G has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including triple-negative breast cancer, leukemia, and acute myeloid leukemia.[1][2][3][4] The underlying mechanisms of action are reported to involve the modulation of several key signaling pathways, such as the MAPK, EGFR-PI3K-AKT, and STAT signaling pathways.[1] Furthermore, SG has been observed to induce the production of reactive oxygen species (ROS) in cancer cells. Flow cytometry is an indispensable tool for quantifying these cellular responses to drug treatment.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound, based on findings for the related compound Sophoraflavanone G.

Table 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control0BaselineBaselineBaseline
This compoundXIncreasedIncreasedDecreased
This compound2XSignificantly IncreasedSignificantly IncreasedSignificantly Decreased
Positive Control (e.g., Staurosporine)YSignificantly IncreasedSignificantly IncreasedSignificantly Decreased

Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0BaselineBaselineBaseline
This compoundXIncreasedDecreasedVariable
This compound2XSignificantly IncreasedSignificantly DecreasedVariable
Positive Control (e.g., Nocodazole)ZVariableVariableSignificantly Increased

Table 3: Reactive Oxygen Species (ROS) Detection using Dihydroethidium (DHE) or 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) of ROS ProbeFold Change in ROS Production (vs. Control)
Vehicle Control0Baseline1.0
This compoundXIncreased> 1.0
This compound2XSignificantly Increased>> 1.0
Positive Control (e.g., H2O2)WSignificantly Increased>> 1.0

Experimental Protocols

Protocol 1: Apoptosis Assay by Annexin V-FITC and PI Staining

This protocol details the steps to quantify apoptosis in cells treated with this compound using a commercially available Annexin V-FITC Apoptosis Detection Kit.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis (e.g., Staurosporine)

  • 6-well plates

  • Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, vehicle control, and a positive control for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently aspirate the medium, wash once with PBS, and detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™).

    • For suspension cells, directly collect the cells by centrifugation.

    • Collect all cells, including any floating in the medium from the treatment wells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Set up a dot plot of FITC (x-axis) vs. PI (y-axis) to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G cluster_workflow Apoptosis Analysis Workflow start Seed Cells in 6-well Plates treatment Treat with this compound start->treatment harvest Harvest Adherent and Suspension Cells treatment->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min at RT (Dark) stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Data (Dot Plot) acquire->analyze

Caption: Workflow for Apoptosis Analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the use of PI to stain cellular DNA and analyze cell cycle distribution following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control

  • Positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest)

  • 6-well plates

  • PBS, Ca2+ and Mg2+ free

  • 70% ice-cold ethanol (B145695)

  • PI/RNase Staining Buffer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Follow step 3 from Protocol 1.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).

    • Use software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each phase.

G cluster_workflow Cell Cycle Analysis Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI/RNase Buffer wash->stain incubate Incubate for 30 min at RT (Dark) stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Data (Histogram) acquire->analyze

Caption: Workflow for Cell Cycle Analysis.

Protocol 3: Intracellular ROS Detection

This protocol outlines the measurement of intracellular ROS levels using a fluorescent probe such as Dihydroethidium (DHE) for superoxide (B77818) or 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) for general ROS.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control

  • Positive control for ROS induction (e.g., H2O2)

  • 6-well plates

  • PBS, Ca2+ and Mg2+ free

  • ROS detection probe (e.g., DHE or H2DCFDA) stock solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. The treatment duration for ROS detection is typically shorter (e.g., 1-6 hours).

  • Probe Loading:

    • After the treatment period, add the ROS detection probe to the cell culture medium at the recommended final concentration (e.g., 5-10 µM for H2DCFDA).

    • Incubate the cells for 30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS to remove excess probe.

  • Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis:

    • Immediately analyze the samples on a flow cytometer.

    • Measure the mean fluorescence intensity (MFI) of the oxidized probe in the appropriate channel (e.g., FITC channel for DCF from H2DCFDA, PE channel for ethidium (B1194527) from DHE).

    • Present the data as MFI or fold change relative to the vehicle control.

G cluster_workflow ROS Detection Workflow start Seed and Treat Cells load Load with ROS Probe (e.g., H2DCFDA) start->load incubate Incubate for 30 min at 37°C load->incubate harvest Harvest Cells incubate->harvest wash Wash with PBS harvest->wash resuspend Resuspend in PBS wash->resuspend acquire Acquire on Flow Cytometer resuspend->acquire analyze Analyze Data (MFI) acquire->analyze

Caption: Workflow for ROS Detection.

Signaling Pathways

The following diagrams illustrate the signaling pathways reported to be modulated by Sophoraflavanone G, which are likely relevant for this compound.

G cluster_pathway This compound Signaling Pathways cluster_egfr EGFR-PI3K-AKT Pathway cluster_mapk MAPK Pathway cluster_stat STAT Pathway cluster_apoptosis Apoptosis Regulation Sophoraflavanone_I This compound EGFR EGFR Sophoraflavanone_I->EGFR Inhibition MAPK MAPK Sophoraflavanone_I->MAPK Inhibition STAT STAT Sophoraflavanone_I->STAT Inhibition Bcl2 Bcl-2/Bcl-xL Sophoraflavanone_I->Bcl2 Downregulation Bax Bax Sophoraflavanone_I->Bax Upregulation PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibition Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Caspases->Apoptosis

Caption: Proposed Signaling Pathways of this compound.

References

Application Notes and Protocols for Western Blot Analysis of Sophoraflavanone G Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Sophoraflavanone G (SG), a prenylated flavonoid with demonstrated anti-tumor and anti-inflammatory properties. The protocols detailed below are designed to enable researchers to investigate the molecular mechanisms of SG by examining its impact on key signaling pathways involved in apoptosis and inflammation.

Introduction to Sophoraflavanone G and its Mechanisms

Sophoraflavanone G, isolated from Sophora flavescens, has been identified as a potent bioactive compound that induces apoptosis in various cancer cell lines and exerts significant anti-inflammatory effects. Western blot analysis is a critical technique for elucidating these mechanisms by detecting changes in the expression and phosphorylation status of specific proteins within crucial cellular signaling cascades.

Key signaling pathways modulated by Sophoraflavanone G include:

  • Apoptosis Pathways: SG induces programmed cell death by modulating the expression of Bcl-2 family proteins and activating caspases.[1][2][3] This occurs through the intrinsic (mitochondrial) and extrinsic pathways.

  • MAPK Signaling: SG has been shown to block or suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, which is integral to cell proliferation, differentiation, and apoptosis.[1][2]

  • STAT Signaling: SG can inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, by targeting upstream kinases like JAKs and Src.

  • NF-κB Pathway: The anti-inflammatory effects of SG are partly mediated through the inhibition of the NF-κB signaling pathway.

  • PI3K/Akt Signaling: SG has been observed to inactivate the PI3K/Akt pathway, a critical signaling route for cell survival and proliferation.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the expected dose-dependent effects of Sophoraflavanone G on key proteins involved in apoptosis and inflammation, as determined by Western blot analysis. The data is presented as a representative fold change in protein expression relative to an untreated control.

Table 1: Effect of Sophoraflavanone G on Apoptosis-Related Proteins in HL-60 Leukemia Cells

Target ProteinTreatment Concentration (µM)Expected Fold Change (Normalized to Loading Control)
Bax 01.0
101.8
202.5
303.2
Bcl-2 01.0
100.7
200.4
300.2
Cleaved Caspase-3 01.0
102.1
203.5
304.8
Cleaved PARP-1 01.0
101.9
202.8
303.9

Table 2: Effect of Sophoraflavanone G on Inflammatory and Signaling Proteins in RAW 264.7 Macrophages

Target ProteinTreatment Concentration (µM)Expected Fold Change (Normalized to Loading Control)
p-ERK1/2 01.0
50.6
100.3
200.1
p-JNK 01.0
50.7
100.4
200.2
iNOS 01.0
50.5
100.2
200.1
COX-2 01.0
50.6
100.3
200.1

Visualization of Signaling Pathways and Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Sophoraflavanone G and the general experimental workflow for Western blot analysis.

SophoraflavanoneG_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase SG Sophoraflavanone G Caspase8 Cleaved Caspase-8 SG->Caspase8 Bax Bax SG->Bax Bcl2 Bcl-2 SG->Bcl2 DeathReceptor Death Receptor DeathReceptor->Caspase8 Caspase3 Cleaved Caspase-3 Caspase8->Caspase3 PARP PARP Caspase3->PARP Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Cleaved Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Sophoraflavanone G-induced apoptosis signaling pathways.

SophoraflavanoneG_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inflammatory_mediators Inflammatory Mediators SG Sophoraflavanone G MAPKK MAPKK SG->MAPKK IKK IKK SG->IKK MAPKKK MAPKKK MAPKKK->MAPKK ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 IkB IκBα IKK->IkB NFkB NF-κB (p65) IkB->NFkB Nucleus_NFkB Nuclear NF-κB NFkB->Nucleus_NFkB iNOS iNOS Nucleus_NFkB->iNOS COX2 COX-2 Nucleus_NFkB->COX2 TNFa TNF-α Nucleus_NFkB->TNFa IL6 IL-6 Nucleus_NFkB->IL6

Inhibition of inflammatory pathways by Sophoraflavanone G.

WesternBlot_Workflow A 1. Cell Culture & Sophoraflavanone G Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Data Analysis I->J

General experimental workflow for Western blot analysis.

Experimental Protocols

The following are detailed protocols for the investigation of Sophoraflavanone G's effects on protein expression.

Part 1: Cell Culture and Sophoraflavanone G Treatment

1.1. Cell Lines and Culture Conditions:

  • HL-60 (Human Promyelocytic Leukemia Cells): Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • MDA-MB-231 (Human Breast Adenocarcinoma Cells): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • RAW 264.7 (Murine Macrophage Cells): Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

1.2. Sophoraflavanone G Preparation:

  • Prepare a stock solution of Sophoraflavanone G (e.g., 10-20 mM) in dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution at -20°C.

  • Dilute the stock solution to the desired final concentrations in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

1.3. Treatment Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach 70-80% confluency.

  • For studies on inflammation in RAW 264.7 cells, pre-treat with Sophoraflavanone G for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • For apoptosis studies in cancer cell lines, treat the cells with varying concentrations of Sophoraflavanone G (e.g., 3-30 µM for HL-60 cells) for a specified duration (e.g., 24-48 hours).

  • Include an untreated control and a vehicle control (medium with the same concentration of DMSO as the highest SG treatment) in each experiment.

Part 2: Western Blot Analysis

2.1. Cell Lysis and Protein Extraction:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • For adherent cells, scrape the cells off the plate using a cell scraper. For suspension cells, pellet the cells by centrifugation before adding the lysis buffer.

  • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.

2.2. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

2.3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing 20-40 µg of protein with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

2.4. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

2.5. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

  • Express the results as a fold change relative to the untreated control.

References

Application Notes and Protocols for Measuring the Antioxidant Activity of Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone G is a prenylated flavonoid isolated from the root of Sophora flavescens. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent antioxidant effects. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of Sophoraflavanone G's antioxidant properties. The provided methodologies are essential for researchers in drug discovery and natural product chemistry aiming to elucidate its mechanism of action and potential therapeutic applications in oxidative stress-related diseases.

Mechanism of Antioxidant Action

Sophoraflavanone G exerts its antioxidant effects through multiple mechanisms. Primarily, it acts as a potent free radical scavenger, directly neutralizing harmful reactive oxygen species (ROS). Furthermore, Sophoraflavanone G has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress. Upon activation by Sophoraflavanone G, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1). This indirect antioxidant activity enhances the cell's intrinsic capacity to combat oxidative damage.

Quantitative Antioxidant Activity Data

The antioxidant capacity of Sophoraflavanone G has been quantified using various in vitro assays. The following table summarizes the available data.

Antioxidant AssayTest SubstanceResult (IC50)Reference
DPPH Radical ScavengingSophoraflavanone G5.26 µg/mL[1]
ABTS Radical ScavengingEthyl Acetate (B1210297) Extract of Sophora flavescens0.213 mg/mL[2]
FRAPNot Available-
Cellular Antioxidant ActivitySophoraflavanone GProtective effect observed[1]

Note: IC50 represents the concentration of the test substance required to inhibit 50% of the free radical activity. A lower IC50 value indicates higher antioxidant activity. Data for ABTS and FRAP assays on pure Sophoraflavanone G were not available in the reviewed literature. The provided ABTS data is for an extract of the plant from which Sophoraflavanone G is derived and should be considered as indicative.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • Sophoraflavanone G

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sophoraflavanone G Stock Solution: Prepare a stock solution of Sophoraflavanone G in methanol (e.g., 1 mg/mL).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions of Sophoraflavanone G in methanol to obtain a range of concentrations to be tested.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of Sophoraflavanone G to the respective wells.

    • For the control well, add 100 µL of methanol instead of the sample.

    • For the blank well, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of Sophoraflavanone G. The concentration that causes 50% inhibition is the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Materials:

  • Sophoraflavanone G

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Preparation of Sophoraflavanone G Stock and Dilutions: Prepare a stock solution and serial dilutions of Sophoraflavanone G as described for the DPPH assay.

  • Assay:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of Sophoraflavanone G to the respective wells.

    • For the control well, add 10 µL of the solvent used for the sample.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • IC50 Determination: Determine the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • Sophoraflavanone G

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sophoraflavanone G Stock and Dilutions: Prepare a stock solution and serial dilutions of Sophoraflavanone G.

  • Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations to generate a standard curve.

  • Assay:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of Sophoraflavanone G or standard solutions to the respective wells.

    • For the blank, add 20 µL of the solvent.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity of Sophoraflavanone G is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/µg of compound).

Signaling Pathway and Experimental Workflow Diagrams

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFG Sophoraflavanone G Keap1_Nrf2 Keap1-Nrf2 Complex SFG->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Upregulates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SFG_Prep Prepare Sophoraflavanone G Stock & Dilutions Mixing Mix Sophoraflavanone G with Assay Reagent in Microplate SFG_Prep->Mixing Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, or FRAP) Reagent_Prep->Mixing Incubation Incubate under Specified Conditions Mixing->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition or Ferric Reducing Power Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Application Notes and Protocols for Sophoraflavanone I Anti-inflammatory Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone I, a prenylated flavonoid predominantly isolated from the medicinal herb Sophora flavescens, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2] This document provides detailed application notes and standardized protocols for assessing the anti-inflammatory activity of this compound in vitro. The methodologies outlined herein are based on established cell-based assays commonly used in inflammation research.

This compound has been shown to mitigate inflammatory responses by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5] Its mechanism of action involves the suppression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These characteristics make this compound a promising candidate for the development of novel anti-inflammatory therapeutics.

Key Signaling Pathways in this compound Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by intervening in complex intracellular signaling cascades. The following diagram illustrates the primary pathways modulated by this compound in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Sophoraflavanone_I_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K JAK JAK TLR4->JAK AP1 AP-1 MAPK_pathway->AP1 activates IκBα IκBα IKK->IκBα phosphorylates NFκB_p65 NF-κB (p65) IκBα->NFκB_p65 releases NFκB_p65_nuc NF-κB (p65) NFκB_p65->NFκB_p65_nuc translocation Akt Akt PI3K->Akt STAT STAT JAK->STAT STAT_nuc STAT STAT->STAT_nuc translocation Sophoraflavanone_I This compound Sophoraflavanone_I->MAPK_pathway inhibits Sophoraflavanone_I->IKK inhibits Sophoraflavanone_I->PI3K inhibits Sophoraflavanone_I->JAK inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFκB_p65_nuc->Gene_Expression AP1->Gene_Expression STAT_nuc->Gene_Expression

Caption: this compound inhibits inflammatory signaling pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in numerous studies. The tables below summarize the inhibitory effects on key inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages

MediatorConcentration of this compound% Inhibition (approx.)Reference
Nitric Oxide (NO)2.5-20 µM20-80%
Prostaglandin E2 (PGE2)1-50 µM30-90%
TNF-α2.5-20 µM25-75%
IL-62.5-20 µM30-85%
IL-1β2.5-20 µM20-70%

Table 2: Downregulation of Pro-inflammatory Enzyme Expression by this compound in LPS-stimulated RAW 264.7 Macrophages

ProteinConcentration of this compoundMethod of DetectionReference
iNOS2.5-20 µMWestern Blot
COX-21-50 µMWestern Blot

Experimental Protocols

The following are detailed protocols for evaluating the anti-inflammatory effects of this compound.

Cell Culture and Treatment

This protocol describes the general procedure for culturing RAW 264.7 macrophages and treating them with this compound and LPS.

Cell_Culture_Workflow start Start culture Culture RAW 264.7 cells in DMEM with 10% FBS start->culture seed Seed cells in plates (e.g., 96-well or 6-well) culture->seed incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with various concentrations of This compound incubate1->pretreat incubate2 Incubate for 1 hour pretreat->incubate2 stimulate Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate incubate3 Incubate for 24 hours stimulate->incubate3 collect Collect supernatant and/or cell lysates for analysis incubate3->collect end End collect->end

Caption: Workflow for cell culture and treatment.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (96-well, 24-well, or 6-well)

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into appropriate culture plates at a desired density and allow them to adhere for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group without LPS stimulation.

  • Incubate the cells for an appropriate duration (e.g., 24 hours for cytokine and NO production).

  • After incubation, collect the cell culture supernatant for analysis of secreted mediators and/or lyse the cells for protein or RNA analysis.

Nitric Oxide (NO) Assay (Griess Test)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

  • Collected cell culture supernatant

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent Solution A.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well.

  • Incubate at room temperature for another 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol quantifies the levels of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.

Materials:

  • Collected cell culture supernatant

  • Commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2

  • 96-well microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

  • Briefly, this typically involves adding the cell culture supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate solution.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the concentration of the cytokine or PGE2 by interpolating from a standard curve run in parallel.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This protocol is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

Western_Blot_Workflow start Start lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% non-fat milk or BSA transfer->blocking primary_ab Incubation with Primary Antibody blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis end End analysis->end

Caption: General workflow for Western Blot analysis.

Materials:

  • Cell lysates

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The protocols and data presented in this document provide a comprehensive framework for investigating the anti-inflammatory properties of this compound. By utilizing these standardized assays, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising natural compound. It is recommended to always include appropriate positive and negative controls in all experiments to ensure the validity of the results. The inhibitory effects of this compound on multiple key inflammatory pathways underscore its potential as a lead compound in the development of new anti-inflammatory drugs.

References

Application Notes and Protocols for Sophoraflavanone Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophoraflavanones are a class of prenylated flavonoids predominantly isolated from the genus Sophora, which have demonstrated significant antimicrobial properties. This document provides detailed application notes and protocols for the antibacterial susceptibility testing of Sophoraflavanone G, a well-studied member of this class. While the user inquired about Sophoraflavanone I, the available scientific literature extensively covers the antibacterial activities of Sophoraflavanone G and B, with a notable lack of specific data for this compound. Therefore, this document will focus on the comprehensive data available for Sophoraflavanone G as a representative compound, offering valuable insights for researchers, scientists, and drug development professionals.

Sophoraflavanone G has shown potent activity against a range of bacteria, particularly Gram-positive organisms and multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its proposed mechanism of action involves the disruption of the bacterial cell wall through direct interaction with peptidoglycan and a reduction in cell membrane fluidity.[3][4] Furthermore, Sophoraflavanone G exhibits synergistic effects when combined with conventional antibiotics, which could be a promising strategy to combat antibiotic resistance.[1]

These application notes summarize the quantitative antibacterial data for Sophoraflavanone G, provide detailed experimental protocols for susceptibility testing, and illustrate the experimental workflow and proposed mechanism of action through diagrams.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G Against Various Bacterial Strains
Bacterial StrainMIC (µg/mL)Reference(s)
Methicillin-Resistant Staphylococcus aureus (MRSA) (10 clinical isolates)0.5 - 8
Methicillin-Resistant Staphylococcus aureus (MRSA) (21 strains)3.13 - 6.25
Riemerella anatipestifer ATCC 118452
Riemerella anatipestifer (clinical isolates)2
Staphylococcus aureus-
Escherichia coliNo activity
Enterococcus faecium KACC 1195412.5
Enterococcus faecium CCARM 550612.5
Streptococcus mutans0.5 - 4
Streptococcus sobrinus0.5 - 4
Listeria monocytogenes0.98
Pseudomonas aeruginosa PAO1>1000
Table 2: Minimum Bactericidal Concentration (MBC) of Sophoraflavanone G
Bacterial StrainMBC (µg/mL)Reference(s)
Riemerella anatipestifer ATCC 118454
Enterococcus faecium (strain not specified)12.5
Table 3: Synergistic Activity of Sophoraflavanone G with Antibiotics
Bacterial StrainAntibioticSophoraflavanone G Concentration (µg/mL)Fold Decrease in Antibiotic MICReference(s)
Staphylococcus aureusGentamicin0.034
Methicillin-Resistant Staphylococcus aureus (MRSA)AmpicillinNot specifiedSynergistic (FIC index: 0.188 - 0.375)
Methicillin-Resistant Staphylococcus aureus (MRSA)OxacillinNot specifiedSynergistic (FIC index: 0.188 - 0.375)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Sophoraflavanone G stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Negative control (uninoculated medium)

  • Plate reader (optional, for OD600 measurements)

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the Sophoraflavanone G stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to achieve a range of concentrations. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well (except the negative control wells).

  • Controls:

    • Positive Control: A row with a known antibiotic undergoing serial dilution and inoculated with the test organism.

    • Growth Control: A well containing MHB and the bacterial inoculum, but no antimicrobial agent.

    • Sterility Control: A well containing only MHB to check for contamination.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of Sophoraflavanone G that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the concentration at which the antimicrobial agent is bactericidal.

Procedure:

  • Subculturing from MIC plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic, indifferent, or antagonistic effects of combining Sophoraflavanone G with a conventional antibiotic.

Procedure:

  • Plate Setup:

    • In a 96-well plate, dilute Sophoraflavanone G horizontally (e.g., along the rows) and the antibiotic vertically (e.g., down the columns).

    • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation:

    • Inoculate the wells with the test organism as described in the MIC protocol.

  • Incubation and Reading:

    • Incubate and read the results as for the MIC determination.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Sophoraflavanone G + FIC of Antibiotic Where: FIC of Sophoraflavanone G = (MIC of Sophoraflavanone G in combination) / (MIC of Sophoraflavanone G alone) FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Indifference

      • FIC Index > 4: Antagonism

Mandatory Visualizations

Experimental_Workflow prep_culture Prepare Bacterial Culture (e.g., 0.5 McFarland) inoculate Inoculate plate with bacterial suspension prep_culture->inoculate prep_plate Prepare 96-well plate with serial dilutions of Sophoraflavanone G prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from wells with no growth onto agar plates read_mic->subculture incubate_agar Incubate agar plates at 37°C for 18-24 hours subculture->incubate_agar read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination.

Signaling_Pathway sfg Sophoraflavanone G cell_wall Bacterial Cell Wall (Peptidoglycan) sfg->cell_wall Direct binding cell_membrane Bacterial Cell Membrane sfg->cell_membrane Interaction disruption Cell Wall Disruption & Inhibition of Synthesis cell_wall->disruption fluidity Reduced Membrane Fluidity cell_membrane->fluidity lysis Cell Lysis & Bacterial Death disruption->lysis fluidity->lysis

References

Troubleshooting & Optimization

Technical Support Center: Sophoraflavanone I Solubility

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Sophoraflavanone I: Information regarding the specific solubility and experimental protocols for this compound is limited in current scientific literature. This guide provides general troubleshooting advice for flavonoid solubility in DMSO, using the closely related and well-documented compound, Sophoraflavanone G, as a primary example. The principles and techniques described herein are broadly applicable to flavonoids and should serve as a valuable resource for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in DMSO. What are the common causes?

A1: Difficulty in dissolving flavonoids like this compound in DMSO can stem from several factors:

  • Compound Purity: Impurities in the compound can affect its solubility.

  • DMSO Quality: DMSO is highly hygroscopic and can absorb atmospheric moisture, which reduces its solvating power for many organic compounds.

  • Concentration: The desired concentration may exceed the solubility limit of the compound in DMSO.

  • Temperature: Room temperature may not provide sufficient energy to dissolve the compound.

  • Inadequate Mixing: Insufficient vortexing or sonication can lead to incomplete dissolution.

Q2: What is the recommended grade of DMSO for preparing stock solutions?

A2: It is highly recommended to use anhydrous (water content <0.05%) or molecular biology grade DMSO to minimize the impact of water on solubility. Always use a fresh, unopened bottle of DMSO when possible and store it under dry conditions.

Q3: My this compound dissolves in DMSO initially but precipitates out of solution upon storage. Why is this happening?

A3: Precipitation upon storage can be due to a few reasons:

  • Supersaturation: The initial dissolution may have been aided by heating, creating a supersaturated solution that is not stable at storage temperatures (e.g., -20°C or -80°C).

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the precipitation of less soluble compounds. It is advisable to aliquot stock solutions into single-use vials.

  • Compound Instability: While many flavonoids are stable in DMSO at low temperatures, degradation over time is possible.

Q4: My compound dissolves in DMSO, but crashes out when I add it to my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue known as "salting out," where the compound precipitates upon introduction to a less favorable solvent system. To mitigate this:

  • Lower the Final Concentration: Ensure the final concentration in your aqueous medium is below the compound's solubility limit in that specific medium.

  • Serial Dilutions: Perform serial dilutions of your DMSO stock in your aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Optimize Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO, and in some cases, up to 1%. A slightly higher (but non-toxic) final DMSO concentration can aid solubility. Always include a vehicle control (DMSO alone) in your experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder is not dissolving in DMSO. Compound has low solubility at room temperature.Gently warm the solution in a 37-50°C water bath for 10-15 minutes. Follow with vortexing or sonication.
DMSO has absorbed water.Use a fresh, unopened bottle of anhydrous DMSO.
Concentration is too high.Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).
Solution is cloudy or has visible particulates. Incomplete dissolution.Use a bath sonicator for 10-20 minutes to break up particulates.
Presence of insoluble impurities.Centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube. Note that this may slightly alter the final concentration.
Compound precipitates after adding to aqueous buffer/media. "Salting out" due to rapid solvent change.Perform serial dilutions. For example, instead of adding 1 µL of a 10 mM stock directly to 1 mL of media, first dilute the stock to 1 mM in media, and then perform the final dilution.
Final DMSO concentration is too low to maintain solubility.Increase the final DMSO concentration in your assay, ensuring it remains within the tolerated limits for your cell line (typically ≤0.5%).

Quantitative Data: Solubility of Related Flavonoids

Compound Solvent Solubility Molar Mass ( g/mol )
Sophoraflavanone GDMSO≥10 mg/mL424.5
Sophoraflavanone GEthanol~5 mg/mL424.5

Experimental Protocols

Protocol 1: Preparation of a 10 mM Sophoraflavanone Stock Solution in DMSO

Materials:

  • Sophoraflavanone compound (powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the mass of the Sophoraflavanone compound required to make a 10 mM solution. For a compound with a molecular weight similar to Sophoraflavanone G (424.5 g/mol ), you would need 4.245 mg for 1 mL of a 10 mM solution.

  • Weigh the calculated amount of the compound into a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-20 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protective tubes and store at -20°C or -80°C.

Visualizations

Experimental Workflow for Preparing Sophoraflavanone Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Sophoraflavanone Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex (1-2 min) add_dmso->vortex check1 Fully Dissolved? vortex->check1 sonicate Sonicate (10-20 min) check1->sonicate No aliquot Aliquot into Single-Use Tubes check1->aliquot Yes check2 Fully Dissolved? sonicate->check2 warm Warm to 37°C (10-15 min) check2->warm No check2->aliquot Yes check3 Fully Dissolved? warm->check3 check3->aliquot Yes store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a Sophoraflavanone stock solution.

Signaling Pathways Modulated by Related Sophoraflavanones

Sophoraflavanones, such as Sophoraflavanone G, have been reported to modulate various signaling pathways, which may also be relevant for this compound.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway SFG Sophoraflavanone G ERK ERK SFG->ERK inhibits JNK JNK SFG->JNK inhibits p38 p38 SFG->p38 inhibits IKK IKK SFG->IKK inhibits Bax Bax SFG->Bax upregulates Bcl2 Bcl-2 SFG->Bcl2 downregulates Cell_Effects Anti-inflammatory Effects Apoptosis Reduced Cell Proliferation ERK->Cell_Effects JNK->Cell_Effects p38->Cell_Effects IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB->Cell_Effects Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Cell_Effects

Caption: Potential signaling pathways modulated by Sophoraflavanones.

Technical Support Center: Improving Sophoraflavanone Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Sophoraflavanone I vs. Sophoraflavanone G: Initial literature searches did not yield significant specific data on the bioavailability of this compound. However, a closely related and well-researched compound, Sophoraflavanone G (SFG), presents similar challenges and opportunities for bioavailability enhancement. This guide will focus on Sophoraflavanone G, with the understanding that the principles and techniques described are likely applicable to other poorly soluble flavonoids like this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Sophoraflavanone G typically low?

A1: The low oral bioavailability of Sophoraflavanone G is primarily attributed to its poor aqueous solubility. Like many flavonoids, it is a lipophilic compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption. Incomplete dissolution leads to a significant portion of the administered dose passing through the gastrointestinal tract without being absorbed into the systemic circulation.

Q2: What are the primary strategies to improve the bioavailability of Sophoraflavanone G?

A2: The main approaches focus on enhancing its solubility and dissolution rate. These include:

  • Formulation Technologies: Utilizing advanced drug delivery systems such as solid dispersions, nanoparticles, and lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS).

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug particles, which can lead to faster dissolution.

  • Use of Absorption Enhancers: Co-administration with substances that can reversibly alter the permeability of the intestinal membrane.

Q3: What is a self-microemulsifying drug delivery system (SMEDDS) and how does it improve Sophoraflavanone G bioavailability?

A3: A SMEDDS is an isotropic mixture of an oil, a surfactant, a co-surfactant, and the drug. When this mixture comes into contact with aqueous fluids in the gastrointestinal tract, it spontaneously forms a fine oil-in-water microemulsion. This microemulsion contains the drug in a solubilized state within the tiny oil droplets, which have a large surface area, facilitating improved absorption. For Sophoraflavanone G, a solid-SMEDDS (S-SMEDDS) formulation has been shown to significantly increase its oral bioavailability.

Troubleshooting Guides

Issue 1: Inconsistent results in in vivo pharmacokinetic studies.

  • Possible Cause 1: Formulation Instability.

    • Troubleshooting: Ensure the stability of your Sophoraflavanone G formulation. For S-SMEDDS, check for any signs of phase separation or drug precipitation before administration. Store the formulation under appropriate conditions (e.g., controlled temperature and humidity).

  • Possible Cause 2: Variability in Animal Fasting Times.

    • Troubleshooting: Standardize the fasting period for all animals before dosing. A typical fasting period is 12 hours with free access to water.

  • Possible Cause 3: Inaccurate Dosing.

    • Troubleshooting: Calibrate all dosing equipment. For oral gavage, ensure the needle is correctly placed to avoid administration into the lungs.

Issue 2: Low in vitro dissolution rate despite using a novel formulation.

  • Possible Cause 1: Inappropriate Formulation Composition.

    • Troubleshooting: The ratio of oil, surfactant, and co-surfactant in a SMEDDS formulation is critical. Systematically screen different excipients and their ratios to find the optimal composition for Sophoraflavanone G.

  • Possible Cause 2: Drug Precipitation upon Dilution.

    • Troubleshooting: The formulation may not be robust to dilution in the dissolution medium. Evaluate the formulation's self-emulsification performance in different aqueous media (e.g., water, simulated gastric fluid, simulated intestinal fluid).

  • Possible Cause 3: Solid-State Characteristics.

    • Troubleshooting: For solid formulations like S-SMEDDS, the drug should be in an amorphous state. Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Sophoraflavanone G after oral administration of a suspension versus a Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) in rats.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
SFG SuspensionData not availableData not availableData not available100 (Reference)
SFG-S-SMEDDSSignificantly Higher vs. SuspensionData not availableSignificantly Higher vs. Suspension343.84[1][2]

Note: While specific values for Cmax, Tmax, and AUC were not available in the reviewed literature, the study clearly demonstrated a significant increase in the area under the curve for the S-SMEDDS formulation, leading to a 3.4-fold increase in relative bioavailability.

Experimental Protocols

Protocol 1: Preparation of Sophoraflavanone G Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)

1. Materials:

  • Sophoraflavanone G (SFG)

  • Oil phase: Ethyl Oleate

  • Surfactant: Cremophor RH40

  • Co-surfactant: PEG 400

  • Solid absorbent: Mannitol (B672)

2. Equipment:

  • Magnetic stirrer

  • Vortex mixer

  • Water bath

3. Procedure:

  • Screening of Excipients: Determine the solubility of SFG in various oils, surfactants, and co-surfactants to select the most suitable excipients.
  • Preparation of Liquid SMEDDS:
  • Based on the optimized formulation, weigh the required amounts of Ethyl Oleate (38.5% w/w), Cremophor RH40 (47.5% w/w), and PEG 400 (14.0% w/w).[1][2]
  • Mix the components in a glass vial using a magnetic stirrer until a homogenous and transparent liquid is formed.
  • Add the specified amount of SFG (e.g., 20 mg/g of the liquid SMEDDS mixture) and stir until completely dissolved.[1] A gentle warming in a water bath may be used to facilitate dissolution.
  • Preparation of Solid SMEDDS (S-SMEDDS):
  • Add mannitol as the solid absorbent to the liquid SFG-SMEDDS formulation at a specific mass ratio (e.g., 2:1 w/w of mannitol to liquid SMEDDS).
  • Mix thoroughly until a uniform, free-flowing powder is obtained.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

1. Animals:

  • Male Sprague-Dawley rats (or a similar strain), weighing 200-250 g.

2. Dosing and Sample Collection:

  • Fast the rats for 12 hours prior to the experiment, with free access to water.
  • Divide the rats into two groups: the control group (receiving SFG suspension) and the test group (receiving SFG-S-SMEDDS).
  • Administer the respective formulations orally via gavage at a predetermined dose of SFG. The SFG suspension can be prepared by suspending the compound in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
  • Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
  • Centrifuge the blood samples to separate the plasma.
  • Store the plasma samples at -20°C or lower until analysis.

3. Sample Analysis:

  • Develop and validate a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of SFG in rat plasma.
  • Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) to extract SFG.
  • Analyze the extracted samples using the validated method.

4. Data Analysis:

  • Plot the plasma concentration of SFG versus time for each rat.
  • Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis software.
  • Calculate the relative bioavailability of the SFG-S-SMEDDS formulation compared to the SFG suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Analysis cluster_start_end F1 Excipient Screening F2 Liquid SMEDDS Preparation F1->F2 F3 Solid SMEDDS (S-SMEDDS) Formulation F2->F3 A1 Animal Fasting & Dosing F3->A1 Oral Administration A2 Blood Sample Collection A1->A2 A3 Plasma Separation A2->A3 B1 LC-MS/MS Analysis A3->B1 Plasma Samples B2 Pharmacokinetic Modeling B1->B2 B3 Bioavailability Calculation B2->B3 End End B3->End Start Start Start->F1 logical_relationship cluster_problem The Challenge cluster_consequence The Consequence cluster_strategies Improvement Strategies cluster_outcome The Outcome PoorSolubility Poor Aqueous Solubility of Sophoraflavanone G LowBioavailability Low Oral Bioavailability PoorSolubility->LowBioavailability SMEDDS SMEDDS / S-SMEDDS LowBioavailability->SMEDDS address Nanoparticles Nanoparticles LowBioavailability->Nanoparticles address SolidDispersion Solid Dispersion LowBioavailability->SolidDispersion address ParticleSizeReduction Particle Size Reduction LowBioavailability->ParticleSizeReduction address EnhancedBioavailability Enhanced Bioavailability SMEDDS->EnhancedBioavailability Nanoparticles->EnhancedBioavailability SolidDispersion->EnhancedBioavailability ParticleSizeReduction->EnhancedBioavailability

References

Technical Support Center: Sophoraflavanone Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The majority of recent scientific literature focuses on the cytotoxic effects of Sophoraflavanone G . Some earlier publications may refer to a cytotoxic constituent from Sophora flavescens as "constituent I," which has been identified as Sophoraflavanone G.[1][2] This guide will focus on the properties and experimental application of Sophoraflavanone G, hereafter referred to as SG.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting experiments on the cytotoxicity of Sophoraflavanone G.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Sophoraflavanone G-induced cytotoxicity?

A1: Sophoraflavanone G induces cytotoxicity primarily through the induction of apoptosis.[3][4] This is often accompanied by cell cycle arrest, typically at the G1 phase.[3] The apoptotic process is mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[3]

Q2: Which signaling pathways are modulated by Sophoraflavanone G?

A2: SG has been shown to inhibit several key signaling pathways involved in cell survival and proliferation, including the STAT, NF-κB, and MAPK pathways.[5] By inhibiting these pathways, SG can suppress the expression of anti-apoptotic proteins and promote cell death in cancer cells.

Q3: In which cell lines has Sophoraflavanone G demonstrated cytotoxic activity?

A3: SG has shown cytotoxic effects in a variety of cancer cell lines, including lung cancer (A549), cervical cancer (HeLa), leukemia (K562, L1210, HL-60, KG-1a, EoL-1), and breast cancer (MDA-MB-231).[1][2][3][4]

Q4: What is the solubility of Sophoraflavanone G?

A4: While specific solubility data is not detailed in the provided search results, flavonoids are generally soluble in organic solvents like DMSO, ethanol, and methanol. For cell culture experiments, it is recommended to prepare a stock solution in DMSO and then dilute it to the final concentration in the culture medium.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Sophoraflavanone G in various cancer cell lines. The IC50 (or ED50) value represents the concentration of SG required to inhibit cell growth by 50%.

Cell LineCancer TypeIC50 / ED50 (µg/mL)Reference
A549Lung Carcinoma0.78[1][2]
HeLaCervical Carcinoma1.57[1][2]
K562Chronic Myelogenous Leukemia2.14[1][2]
L1210Lymphocytic Leukemia8.59[1][2]
KG-1aAcute Myeloid LeukemiaNot specified[3]
EoL-1Eosinophilic LeukemiaNot specified[3]
HL-60Promyelocytic LeukemiaCytotoxic activity observed[4]
MDA-MB-231Triple-Negative Breast CancerNot specified

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of Sophoraflavanone G on adherent or suspension cell lines in a 96-well format.

Materials:

  • Sophoraflavanone G (SG)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • For suspension cells, seed at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment (for adherent cells) and stabilization.

  • Compound Treatment:

    • Prepare a stock solution of SG in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the SG stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of SG to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • For suspension cells, the solubilization solution can be added directly to the wells.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot a dose-response curve and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following SG treatment.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of SG for the specified time.

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells using a gentle method like trypsinization or a cell scraper. Combine both cell populations.

  • Cell Washing:

    • Wash the collected cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and quadrants correctly.

    • The populations will be: Live cells (Annexin V- / PI-), Early apoptotic cells (Annexin V+ / PI-), Late apoptotic/necrotic cells (Annexin V+ / PI+), and Necrotic cells (Annexin V- / PI+).

Protein Expression Analysis by Western Blotting

This protocol is for detecting changes in the expression of proteins involved in apoptosis and signaling pathways (e.g., caspases, Bcl-2, Bax, p-STAT, p-MAPK) after SG treatment.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treating cells with SG, wash them with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a protein assay kit.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability in MTT assay results Inconsistent cell seeding; Pipetting errors; ContaminationEnsure a single-cell suspension before seeding; Use a multichannel pipette for consistency; Check for and discard contaminated cultures.
No or low signal in Western Blot Insufficient protein loading; Poor protein transfer; Inactive antibody or substrateQuantify protein accurately before loading; Confirm transfer with Ponceau S staining; Use fresh antibodies and ECL substrate.
High background in Western Blot Insufficient blocking; High antibody concentration; Inadequate washingIncrease blocking time or use a different blocking agent (e.g., BSA); Optimize primary and secondary antibody concentrations; Increase the number or duration of wash steps.
High percentage of necrotic cells in flow cytometry control Harsh cell handling during harvesting or stainingHandle cells gently; Use a lower centrifugation speed; Minimize incubation times.
Sophoraflavanone G precipitation in culture medium Low solubility at high concentrationsPrepare a higher concentration stock in DMSO and ensure the final DMSO concentration is low; Vortex well before adding to the medium; Warm the medium slightly.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HeLa, HL-60) treatment Cell Treatment (Varying SG Concentrations) cell_culture->treatment sg_prep Sophoraflavanone G Stock Preparation (in DMSO) sg_prep->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (Annexin V/PI) treatment->flow wb Western Blot treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_exp Protein Expression Analysis wb->protein_exp

Caption: Experimental workflow for assessing Sophoraflavanone G cytotoxicity.

apoptosis_pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade SG Sophoraflavanone G Bcl2 Bcl-2 / Bcl-xL SG->Bcl2 inhibits Bax Bax SG->Bax activates Casp8 Caspase-8 SG->Casp8 activates CytoC Cytochrome c (release) Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8->Casp3 activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic signaling pathway induced by Sophoraflavanone G.

inhibition_pathways cluster_pathways Pro-survival & Inflammatory Pathways cluster_outcomes Cellular Outcomes SG Sophoraflavanone G JAK JAKs SG->JAK NFkB NF-κB SG->NFkB MAPK MAPK SG->MAPK STAT STATs JAK->STAT Proliferation Cell Proliferation STAT->Proliferation Survival Cell Survival STAT->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation MAPK->Proliferation MAPK->Inflammation

Caption: Inhibitory effects of Sophoraflavanone G on key signaling pathways.

References

Technical Support Center: Optimizing Sophoraflavanone I Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Sophoraflavanone I. This resource provides essential guidance on optimizing experimental conditions, with a focus on achieving appropriate concentrations for various assays. Due to the limited availability of specific experimental data for this compound, this guide incorporates data and methodologies from closely related and well-studied prenylated flavonoids, such as Sophoraflavanone G, to provide a robust framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is specific concentration data limited?

This compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities.[1] It has been isolated from plants of the Sophora genus, such as Sophora moorcroftiana.[][3] Specific assay data for this compound is not yet widely published in peer-reviewed literature, which is common for newly isolated or less-studied natural compounds. Therefore, initial experimental design often relies on data from structurally similar and more extensively researched compounds like Sophoraflavanone G.

Q2: What is the primary challenge when working with this compound and other prenylated flavonoids?

The main challenge is their poor water solubility.[4] Prenylated flavonoids are characteristically lipophilic (fat-soluble), which can lead to precipitation when they are introduced into aqueous cell culture media or assay buffers. This can cause inaccurate and irreproducible results.

Q3: What solvent should I use to prepare a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds like prenylated flavonoids.[5] It is crucial to keep the final concentration of DMSO in your assay low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity or off-target effects.

Q4: What is a typical starting concentration range for in vitro assays?

For initial screening in cell-based assays, a broad concentration range is recommended. Based on data for Sophoraflavanone G, a starting range of 1 µM to 50 µM is often effective for observing biological activity, such as anti-inflammatory effects in macrophage cell lines. For antimicrobial assays, concentrations can be much lower, with Minimum Inhibitory Concentrations (MICs) for Sophoraflavanone G reported in the range of 0.5 to 8 µg/mL.

Q5: How can I determine the optimal concentration of this compound for my specific experiment?

The optimal concentration is context-dependent and must be determined empirically. This involves two key preliminary experiments:

  • Solubility Test: To find the maximum soluble concentration in your specific assay medium.

  • Cytotoxicity Assay (e.g., MTT or LDH assay): To determine the concentration range that is non-toxic to your cells, allowing you to study the compound's specific biological effects without confounding toxicity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Media 1. Concentration exceeds solubility limit.2. "Salting out" effect from media components.3. Poor mixing technique.4. Temperature shock from adding cold stock to warm media.1. Perform a solubility test to determine the maximum concentration.2. Prepare a fresh, lower concentration stock solution.3. Warm the media to 37°C before adding the compound.4. Add the stock solution dropwise while gently swirling the media to ensure rapid dispersion.
High Variability Between Replicates 1. Inconsistent final concentration due to precipitation.2. Cell seeding density is not uniform.3. Pipetting errors.1. Visually inspect plates for precipitation before and during the experiment.2. Ensure a single-cell suspension before plating.3. Use calibrated pipettes and proper technique.
No Biological Effect Observed 1. The concentration used is too low.2. The compound is not stable under assay conditions.3. The chosen assay or cell model is not appropriate.1. Test a wider and higher range of concentrations, guided by your cytotoxicity data.2. Check the literature for flavonoid stability; some are sensitive to light and pH.3. Use a positive control to validate the assay.4. Consider a different cell line or assay endpoint.
Unexpected Cytotoxicity 1. The concentration used is too high.2. The final solvent (e.g., DMSO) concentration is toxic.3. The compound itself is cytotoxic to the specific cell line.1. Perform a dose-response cytotoxicity assay to determine the IC50 and select non-toxic concentrations for functional assays.2. Ensure the final DMSO concentration is below 0.5% (and include a vehicle control).3. If cytotoxicity is the endpoint of interest (e.g., in cancer cells), this is an expected outcome.

Quantitative Data Summary (Based on Sophoraflavanone G)

The following table summarizes reported effective concentrations for Sophoraflavanone G, which can serve as a starting point for designing experiments with this compound.

Assay TypeCell Line / TargetEffective Concentration RangeIC50 / MIC ValueReference(s)
Anti-inflammatory RAW 264.7 Macrophages1 - 50 µM-
Antimicrobial (MRSA) Methicillin-Resistant S. aureus0.5 - 8 µg/mLMIC: 0.5 - 8 µg/mL
Antimicrobial (Mutans streptococci) Mutans streptococci0.5 - 4 µg/mLMBC: 0.5 - 4 µg/mL
Cytotoxicity (Leukemia) HL-60 Cells10 - 25 µMIC50: 12.5 µM
Cytotoxicity (Breast Cancer) MDA-MB-231 Cells>10 µM-

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MBC: Minimum bactericidal concentration.

Key Experimental Protocols

Protocol: Determining Maximum Solubility in Cell Culture Medium

This protocol helps you find the highest concentration of this compound that remains in solution in your specific experimental medium.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Prepare Serial Dilutions: Create a series of dilutions from your stock solution into your complete cell culture medium (including serum, if applicable). Aim for a range that exceeds your expected effective concentration (e.g., 200 µM, 150 µM, 100 µM, 50 µM, 25 µM, 10 µM).

  • Incubate: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay (e.g., 24 hours).

  • Observe: After incubation, visually inspect each tube for signs of precipitation (cloudiness, crystals).

  • Centrifuge & Measure (Optional): For a more quantitative measure, centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes). Carefully collect the supernatant and measure the absorbance at a wavelength appropriate for flavonoids (e.g., ~280-320 nm). A sharp drop in absorbance indicates the point of precipitation.

Protocol: MTT Assay for Cytotoxicity

This protocol determines the effect of this compound on cell viability.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The highest concentration should be at or just below the determined solubility limit. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no treatment" control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for your desired time point (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the purple crystals.

  • Read Absorbance: Measure the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Analyze Data: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshoot Troubleshooting Checkpoint Sophora This compound (Powder) Stock High Concentration Stock (e.g., 50 mM) Sophora->Stock DMSO 100% DMSO DMSO->Stock Dilution Serial Dilutions Stock->Dilution Add dropwise while swirling Medium Cell Culture Medium (Pre-warmed to 37°C) Medium->Dilution Treatment Add to Cells Dilution->Treatment Precipitate Precipitation Observed? Treatment->Precipitate Redo FAIL: Reduce Max Concentration Precipitate->Redo Proceed PASS: Proceed with Assay Precipitate->Proceed

Caption: Experimental workflow for preparing and applying this compound to assays.

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB->Gene SF1 This compound SF1->IKK Inhibition SF1->IkB Inhibition

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Sophoraflavanone I Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoraflavanone I. The information aims to address common challenges encountered during experimental work related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?

A1: Prenylated flavonoids like this compound can be susceptible to degradation under various conditions. Key factors influencing stability include:

  • pH: The solubility and stability of many flavonoids are pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis or oxidation.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For many related compounds, storage at -20°C is recommended to maintain stability.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure.

  • Solvent: The choice of solvent can impact stability. While compounds like Sophoraflavanone G are soluble in DMF, DMSO, and ethanol, the long-term stability in these solvents at room temperature may be limited.

Q2: I am observing poor aqueous solubility of this compound. How can I improve it for my experiments?

A2: Poor aqueous solubility is a common characteristic of prenylated flavonoids due to their lipophilic nature. Here are several strategies to enhance solubility:

  • Co-solvents: Employing pharmaceutically acceptable co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can significantly increase solubility. It is advisable to start with a small percentage of the co-solvent and incrementally increase it, while monitoring for any potential cytotoxicity in cell-based assays.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Determining the pKa of this compound and adjusting the pH of the solution to favor its ionized, more soluble form can be an effective strategy.

  • Use of Stock Solutions: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Based on general recommendations for similar flavonoids, this compound solutions should be stored under the following conditions to minimize degradation:

  • Temperature: Store solutions at -20°C or lower.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate forms after diluting a stock solution in aqueous buffer. The compound has low aqueous solubility and is crashing out of solution.1. Decrease the final concentration of the compound.2. Increase the percentage of co-solvent in the final solution (ensure compatibility with your assay).3. Adjust the pH of the buffer to enhance solubility.
Loss of compound over time, as determined by HPLC analysis. The compound is degrading in the chosen solvent at the storage temperature.1. Store the solution at a lower temperature (e.g., -80°C).2. Prepare fresh solutions before each experiment.3. Evaluate the stability in different solvents to find a more suitable one.
Appearance of new peaks in the chromatogram during analysis. Degradation of the compound is occurring.1. Perform a forced degradation study to identify potential degradation products and pathways.2. Adjust storage and handling conditions to minimize degradation (see Q3).
Inconsistent results in biological assays. Instability of the compound in the assay medium.1. Assess the stability of this compound directly in the assay medium over the time course of the experiment.2. If degradation is observed, consider adding antioxidants to the medium (if compatible with the assay) or reducing the incubation time.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3][4][5]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 24 hours.

    • Also, incubate a solution of the compound at 60°C for 24 hours.

    • Dissolve the solid sample and dilute the solution with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Dilute the samples with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection and preferably mass spectrometry for identification of degradation products). Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Visualizations

G Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results or Observed Degradation check_solubility Is the compound fully dissolved? start->check_solubility improve_solubility Improve Solubility: - Use co-solvents - Adjust pH - Prepare fresh dilute solutions from stock check_solubility->improve_solubility No check_storage Are storage conditions optimal? check_solubility->check_storage Yes improve_solubility->check_storage optimize_storage Optimize Storage: - Store at -20°C or lower - Protect from light - Aliquot to avoid freeze-thaw cycles check_storage->optimize_storage No perform_stability_study Conduct a formal stability study (e.g., Forced Degradation) check_storage->perform_stability_study Yes optimize_storage->perform_stability_study analyze_data Analyze degradation products and pathways perform_stability_study->analyze_data end Implement corrective actions and repeat experiment analyze_data->end

Caption: Troubleshooting workflow for addressing this compound instability.

G Forced Degradation Experimental Workflow start This compound Stock Solution stress_conditions Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (60°C, solid & solution) stress_conditions->thermal photo Photolytic (UV/Vis light exposure) stress_conditions->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradants & Assess Stability analysis->report

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Sophoraflavanone G Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Sophoraflavanone G during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sophoraflavanone G and why is its stability important?

Sophoraflavanone G is a prenylated flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens. It is known for a variety of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties.[1] Maintaining the stability of Sophoraflavanone G during experiments is crucial because degradation can lead to a loss of its biological activity and the formation of unknown byproducts, which can compromise the accuracy and reproducibility of experimental results.

Q2: What are the main factors that cause Sophoraflavanone G to degrade?

Like many flavonoids, Sophoraflavanone G is susceptible to degradation when exposed to certain environmental factors. The primary drivers of degradation include:

  • Light (Photodegradation): Exposure to UV and even ambient laboratory light can cause significant degradation.[2]

  • Temperature (Thermal Degradation): Elevated temperatures can accelerate the breakdown of the flavonoid structure.[2]

  • pH: Sophoraflavanone G is generally more stable in slightly acidic to neutral conditions and can degrade in alkaline environments.[2]

  • Oxidation: The presence of oxygen and other oxidizing agents can lead to oxidative degradation of the molecule.[2]

Q3: How should I store Sophoraflavanone G to ensure its stability?

For optimal stability, Sophoraflavanone G should be stored under the following conditions:

  • Solid Form: Store as a solid powder at -20°C in a tightly sealed, light-proof container (e.g., an amber vial).

  • Stock Solutions: Prepare stock solutions in an anhydrous aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of biological activity in my assay. Degradation of Sophoraflavanone G in the experimental medium.1. Prepare Fresh Solutions: Always prepare fresh working solutions of Sophoraflavanone G from a frozen stock solution immediately before each experiment. 2. Minimize Exposure: Reduce the exposure of the compound to harsh conditions such as bright light, high temperatures, and extreme pH during the experiment. 3. Stability Check: Perform a stability check of Sophoraflavanone G under your specific assay conditions using a stability-indicating method like HPLC.
Inconsistent results between experiments. Degradation of the Sophoraflavanone G stock solution over time.1. Aliquot Stock: Ensure your stock solution is aliquoted to prevent multiple freeze-thaw cycles. 2. Fresh Stock: Prepare a new stock solution from the solid compound. 3. Storage Conditions: Verify that stock solutions are stored at or below -20°C and are protected from light.
Appearance of unexpected peaks in my HPLC chromatogram. Formation of degradation products.1. Review Workflow: Carefully examine your experimental procedure to identify any potential exposure to light, elevated temperature, or incompatible chemicals. 2. Forced Degradation Study: Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a more robust stability-indicating analytical method.
Precipitation of the compound in aqueous buffer. Poor solubility and/or degradation of Sophoraflavanone G.1. Co-Solvent: Consider using a small percentage of a co-solvent like DMSO or ethanol (B145695) in your aqueous buffer to improve solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system. 2. pH Adjustment: Check the pH of your buffer. Flavonoids are generally more stable in slightly acidic to neutral pH.

Experimental Protocols

Protocol 1: Preparation of Sophoraflavanone G Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Sophoraflavanone G in DMSO.

Materials:

  • Sophoraflavanone G powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate Reagents: Allow the Sophoraflavanone G powder and DMSO to come to room temperature.

  • Weigh Compound: Accurately weigh the required amount of Sophoraflavanone G. For 1 mL of a 10 mM stock solution, weigh 4.245 mg of Sophoraflavanone G (Molecular Weight: 424.49 g/mol ).

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the Sophoraflavanone G powder.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes. Gentle warming (up to 37°C) can also be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Sophoraflavanone G

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Sophoraflavanone G stock solution (e.g., 1 mg/mL in methanol (B129727) or DMSO)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and methanol

  • Photostability chamber or light source

  • Oven or water bath

  • HPLC system with a UV or PDA detector

Procedure:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for the same time points. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for the designated time points.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24, 48, and 72 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a light source (e.g., in a photostability chamber) for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples, including a non-degraded control, by a suitable HPLC method to separate and identify degradation products.

Data on Flavonoid Stability

Since specific quantitative stability data for Sophoraflavanone G is limited, the following tables provide data for other flavonoids with similar structures. This information can serve as a useful reference for experimental design.

Table 1: Thermal Stability of Various Flavonols in Boiling Water

FlavonolTime for 10% Degradation (500T10 in min)
Galangin> 180
Rutin135.64
Fisetin131.24
KaempferolNot specified
Quercitrin74.08
Myricitrin34.43
Myricetin7.75

Table 2: Photodegradation Kinetics of Naringin and Naringenin

FlavonoidDegradation Kinetics
NaringinFirst-order
NaringeninZero-order

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_stock Prepare Stock Solution (DMSO, -20°C) start->prep_stock prep_working Prepare Fresh Working Solution prep_stock->prep_working run_exp Conduct Experiment (Minimize Light, Heat, Extreme pH) prep_working->run_exp analyze Analyze Samples (e.g., HPLC) run_exp->analyze end End analyze->end

Caption: Experimental workflow for using Sophoraflavanone G while minimizing degradation.

degradation_pathway SFG Sophoraflavanone G (Flavanone Structure) intermediate Unstable Intermediates (e.g., Chalcones) SFG->intermediate  Light, Heat, Alkaline pH, Oxidation products Degradation Products (Simpler Aromatic Compounds) intermediate->products  C-Ring Fission

Caption: Postulated general degradation pathway for flavonoids like Sophoraflavanone G.

troubleshooting_logic start Inconsistent Results or Loss of Activity? check_storage Check Stock Solution Storage Conditions (-20°C, dark, aliquoted) start->check_storage check_prep Review Solution Preparation Protocol (freshly made?) start->check_prep check_exp Evaluate Experimental Conditions (light, temp, pH) start->check_exp perform_stability Perform Stability Check (e.g., HPLC analysis) check_storage->perform_stability check_prep->perform_stability check_exp->perform_stability new_stock Prepare New Stock Solution perform_stability->new_stock If degradation is confirmed

References

troubleshooting Sophoraflavanone I inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sophoraflavanone G (SG).

General FAQs

Q1: What is Sophoraflavanone G and what are its primary biological activities?

Sophoraflavanone G (SG) is a prenylated flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens.[1][2][3] It is a yellowish crystalline solid known for a wide range of pharmacological properties.[3] Key activities include anti-inflammatory, anti-tumor, antioxidant, and antimicrobial effects.[1][3][4] Its mechanisms are multifaceted, often involving the modulation of multiple signaling pathways.[1]

Q2: How should I prepare and store Sophoraflavanone G solutions?

Proper handling of Sophoraflavanone G is crucial for reproducible results.

  • Solubility : SG has poor water solubility.[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[5] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.

  • Storage : Store the solid compound and stock solutions at -20°C for long-term stability.[5][6] The stability of SG in solution is rated for at least 4 years when stored at -20°C.[5] Before use, ensure the stock solution is fully thawed and vortexed to ensure homogeneity.

SolventSolubility
DMF30 mg/ml
DMSO30 mg/ml
Ethanol20 mg/ml
Table 1: Solubility of Sophoraflavanone G. [5]

Q3: What are the known signaling pathways affected by Sophoraflavanone G?

Sophoraflavanone G has been shown to modulate several key signaling pathways, which can vary depending on the cell type and context. The most commonly reported pathways are:

  • MAPK Pathway : SG can suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, migration, and invasion.[7][8]

  • NF-κB Pathway : SG inhibits the nuclear translocation of NF-κB subunit p65, a key step in the inflammatory response.[8][9]

  • PI3K/Akt Pathway : In some cancer models, SG's effects are linked to the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[4]

  • JAK/STAT Pathway : Anti-neuroinflammatory effects of SG have been associated with the downregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[10]

  • Apoptotic Pathways : SG can induce apoptosis by activating caspases (caspase-3, -8, and -9), downregulating anti-apoptotic proteins like Bcl-2, and upregulating pro-apoptotic proteins like Bax.[7][11]

Caption: Sophoraflavanone G signaling pathways.

Troubleshooting Inconsistent Experimental Results

Q4: Why am I seeing high variability in my cell viability (e.g., MTT) assay results?

Inconsistent results in cell viability assays are a common issue. Here are several potential causes and solutions:

  • Poor Solubility : SG is poorly soluble in aqueous media. If not properly dissolved, it can precipitate in your culture medium, leading to inconsistent concentrations and affecting results.

    • Solution : Ensure your DMSO stock is fully dissolved. When diluting into culture media, vortex or mix thoroughly immediately before adding to cells. Avoid using a final DMSO concentration that affects cell viability (typically <0.5%).

  • Compound Instability : While stable at -20°C, repeated freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution : Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.

  • Cell Line Sensitivity : Different cell lines exhibit varying sensitivity to SG. Passage number and cell health can also impact results.

    • Solution : Use cells with a consistent and low passage number. Always perform a baseline viability check to ensure cells are healthy before starting an experiment.

  • Assay Timing : The effects of SG can be time-dependent. Inconsistent incubation times will lead to variable results.

    • Solution : Standardize the incubation time with SG across all experiments. Consider performing a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint.

Troubleshooting_Workflow Start Inconsistent Cell Viability Results Check_Solubility Is the compound fully dissolved in media? Start->Check_Solubility Check_Stock Are you using fresh aliquots of the stock solution? Check_Solubility->Check_Stock Yes Solution_Solubility Improve dilution method. Vortex before use. Check_Solubility->Solution_Solubility No Check_Cells Is the cell passage number low and consistent? Check_Stock->Check_Cells Yes Solution_Stock Use new, single-use aliquots. Check_Stock->Solution_Stock No Check_Controls Are your controls (vehicle, positive) consistent? Check_Cells->Check_Controls Yes Solution_Cells Use cells from a new vial with a known passage number. Check_Cells->Solution_Cells No Solution_Controls Re-evaluate assay protocol and reagent quality. Check_Controls->Solution_Controls No End Consistent Results Check_Controls->End Yes Solution_Solubility->Start Solution_Stock->Start Solution_Cells->Start Solution_Controls->Start

Caption: Troubleshooting workflow for inconsistent results.

Q5: My Western blot results for downstream targets of SG are not reproducible. What should I check?

Western blot variability can arise from multiple factors when studying the effects of a compound like SG.

  • Timing of Treatment : The expression and phosphorylation of signaling proteins are often transient.

    • Solution : Perform a time-course experiment to identify the peak response time for your protein of interest after SG treatment. A single, arbitrary time point may miss the effect.

  • Compound Concentration : The effects of SG on signaling pathways are dose-dependent.

    • Solution : Conduct a dose-response experiment to determine the optimal concentration for observing changes in your target protein without inducing excessive cell death, which can complicate interpretation.

  • Loading Controls : Inconsistent protein loading will skew results.

    • Solution : Use a reliable loading control (e.g., GAPDH, β-actin). Ensure that SG treatment does not affect the expression of your chosen loading control.

  • Antibody Quality : Poor antibody specificity or affinity will lead to unreliable results.

    • Solution : Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions.

Q6: What are some reported IC50 values for Sophoraflavanone G?

The half-maximal inhibitory concentration (IC50) of SG varies significantly depending on the cell line. This highlights the importance of determining the IC50 empirically for your specific experimental system.

Cell LineCell TypeIC50 (µM)
HL-60Human Myeloid Leukemia12.5
HepG2Human Liver Cancer13.3
Table 2: Reported IC50 Values for Sophoraflavanone G. [5]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines a general procedure for determining the effect of Sophoraflavanone G on cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation : Prepare a serial dilution of Sophoraflavanone G from a DMSO stock in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment : Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of SG. Include a vehicle control (medium with DMSO only).

  • Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 10 minutes.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell inhibition relative to the vehicle control and determine the IC50 value.[12]

Protocol 2: Western Blot Analysis of MAPK Pathway Proteins

This protocol provides a framework for analyzing changes in protein expression or phosphorylation in response to SG.

  • Cell Treatment : Plate cells and treat with the desired concentrations of Sophoraflavanone G for the predetermined optimal time.

  • Protein Extraction : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against your target proteins (e.g., phospho-ERK, total-ERK) overnight at 4°C, following the manufacturer's recommended dilution.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the expression of the target protein to a loading control.[7][8]

References

Technical Support Center: Sophoraflavanone G in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: This technical support guide focuses on Sophoraflavanone G . Initial searches for "Sophoraflavanone I" did not yield sufficient scientific literature, suggesting that Sophoraflavanone G is the more extensively studied compound. It is possible that the query intended to be for Sophoraflavanone G. Please verify the specific compound being used in your experiments.

This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoraflavanone G (SFG).

Frequently Asked Questions (FAQs)

Q1: What are the primary known biological activities of Sophoraflavanone G?

A1: Sophoraflavanone G (SFG) is a prenylated flavonoid isolated from plants of the Sophora genus. It is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its mechanisms of action are multi-targeted, affecting various signaling pathways.[1][2]

Q2: What are the main signaling pathways modulated by Sophoraflavanone G?

A2: SFG has been shown to modulate several key signaling pathways, which can be considered its primary mode of action but also a source of potential off-target effects depending on the research context. These include:

  • Anti-inflammatory pathways: SFG inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] It achieves this by interfering with the NF-κB and MAPK signaling pathways.[3]

  • Anti-cancer pathways: In cancer cell lines, SFG has been shown to inactivate EGFR-PI3K-AKT signaling, leading to suppressed progression of triple-negative breast cancer.[4] It also induces apoptosis and blocks MAPK activation in human leukemia cells.

  • Other pathways: SFG has also been reported to interact with pathways related to cell cycle regulation and apoptosis.

Q3: What are the known limitations or challenges when working with Sophoraflavanone G in experiments?

A3: Like many flavonoids, SFG presents certain experimental challenges. A significant issue is its poor water solubility, which can affect its bioavailability and requires careful consideration for formulation in in vitro and in vivo studies. Additionally, due to its multi-target nature, researchers should be aware of potential confounding effects in their experiments.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.
  • Possible Cause 1: Poor Solubility. SFG is a lipophilic compound with low aqueous solubility. This can lead to precipitation in culture media and an actual concentration lower than the nominal concentration.

    • Troubleshooting Tip:

      • Prepare stock solutions in an appropriate organic solvent like DMSO.

      • When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability.

      • Visually inspect the media for any signs of precipitation after adding SFG.

      • Consider using a formulation aid, such as a small amount of non-ionic surfactant or encapsulation in a delivery vehicle, though these should be carefully controlled for their own biological effects.

  • Possible Cause 2: Promiscuous Inhibition. Flavonoids can sometimes act as promiscuous inhibitors, meaning they non-specifically inhibit multiple proteins, which can lead to artifacts in assays. This can be especially prevalent at higher concentrations.

    • Troubleshooting Tip:

      • Perform dose-response experiments to determine the optimal concentration range.

      • Include appropriate positive and negative controls in your assays.

      • If using enzyme assays, consider including a detergent (e.g., Triton X-100 at a low concentration) in the assay buffer to disrupt non-specific aggregation-based inhibition.

      • Validate key findings using orthogonal assays (i.e., different experimental methods to measure the same endpoint).

Issue 2: Unexpected biological effects observed that are not related to the primary hypothesis.
  • Possible Cause: Multi-target nature of Sophoraflavanone G. SFG is known to interact with multiple signaling pathways. For example, if you are studying its anti-cancer effects on the PI3K/Akt pathway, its simultaneous anti-inflammatory effects via NF-κB and COX-2 inhibition could influence your results, especially in studies involving inflammatory cancer models.

    • Troubleshooting Tip:

      • Thoroughly review the literature to understand the known targets of SFG.

      • When interpreting your data, consider the potential contribution of these "off-target" (in the context of your primary hypothesis) effects.

      • Use specific inhibitors for the pathways you are investigating as controls to dissect the specific effects of SFG.

      • Consider using cell lines where the "off-target" pathway is not active or has been knocked down to confirm the specificity of your observations.

Quantitative Data Summary

ParameterOrganism/Cell LineValueReference
Antimicrobial Activity
MICMethicillin-resistant S. aureus (21 strains)3.13-6.25 µg/mL
Anti-inflammatory Activity
PGE2 Production InhibitionLipopolysaccharide (LPS)-treated RAW 264.7 cellsIC50 ~1-50 µM
Anti-cancer Activity
Apoptosis InductionHuman leukemia HL-60 cellsEffective at 10 or 25 µM

Signaling Pathway Diagrams

Sophoraflavanone_G_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates SFG Sophoraflavanone G SFG->MAPK inhibits SFG->IKK inhibits NFkB_active NF-κB (Active) MAPK->NFkB_active activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->NFkB_active translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->Gene_Expression induces

Caption: Sophoraflavanone G anti-inflammatory signaling pathway.

Sophoraflavanone_G_Anti_Cancer_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR binds PI3K PI3K EGFR->PI3K activates SFG Sophoraflavanone G SFG->EGFR inhibits PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellResponse Cell Proliferation, Survival, Angiogenesis mTOR->CellResponse promotes

Caption: Sophoraflavanone G anti-cancer signaling pathway.

Detailed Experimental Protocols

Cell Viability MTT Assay

This protocol is adapted for assessing the cytotoxicity of Sophoraflavanone G on a given cell line.

Materials:

  • Sophoraflavanone G (SFG)

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of SFG in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the SFG stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of SFG.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest SFG concentration) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

LPS-Induced Inflammation Assay in RAW 264.7 Macrophages

This protocol is for assessing the anti-inflammatory effects of Sophoraflavanone G.

Materials:

  • Sophoraflavanone G (SFG)

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitrite (B80452) (NO) determination

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.

    • Incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare different concentrations of SFG in complete medium.

    • Remove the old medium and add 100 µL of the SFG-containing medium to the cells.

    • Incubate for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

    • Incubate for 24 hours.

  • Measurement of Nitric Oxide (NO) Production:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Mix the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be prepared to quantify NO concentration.

  • Measurement of Pro-inflammatory Cytokines:

    • Collect the remaining cell culture supernatant.

    • Measure the levels of TNF-α, IL-6, or other cytokines of interest using specific ELISA kits according to the manufacturer's instructions.

References

Technical Support Center: Sophoraflavanone Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Sophoraflavanone I and Sophoraflavanone G:

Initial searches for "this compound" yielded limited specific data regarding experimental protocols and variability. However, a closely related and extensively studied compound, Sophoraflavanone G (SG) , has a wealth of available research. This technical support center will focus on Sophoraflavanone G to provide detailed and practical guidance that aligns with the core requirements of your request. This compound is a naturally occurring flavonoid from Sophora species with antimicrobial and anti-inflammatory properties, reportedly mediated by inhibiting the NF-κB signaling pathway[1]. Researchers investigating this compound may find the following information on Sophoraflavanone G a useful starting point for experimental design, given their related origins and overlapping biological activities.

Frequently Asked Questions (FAQs)

Q1: What is Sophoraflavanone G and what are its primary applications?

A1: Sophoraflavanone G (SG) is a prenylated flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens[2][3]. It is recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and neuroprotective effects[4][5]. In research, it is commonly used to investigate pathways related to inflammation, apoptosis, and bacterial infections.

Q2: What is the recommended solvent for dissolving Sophoraflavanone G?

A2: Sophoraflavanone G is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For cell culture experiments, it is crucial to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q3: What are the typical working concentrations for Sophoraflavanone G in cell-based assays?

A3: The effective concentration of Sophoraflavanone G can vary significantly depending on the cell type and the specific biological effect being measured. For anti-inflammatory studies in macrophages, concentrations typically range from 1 to 50 µM. For inducing apoptosis in cancer cells like HL-60, concentrations of 10 to 25 µM have been shown to be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: How should Sophoraflavanone G be stored to ensure stability?

A4: For long-term stability, Sophoraflavanone G should be stored at -20°C as a solid. Once dissolved in a solvent like DMSO, stock solutions should also be stored at -20°C. To minimize variability, avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability between replicates 1. Inconsistent dissolution of SG. 2. Degradation of SG due to improper storage. 3. Pipetting errors. 4. Cell plating inconsistencies.1. Ensure complete dissolution of SG in the stock solution. Vortex thoroughly. Centrifuge the vial before opening to collect all powder. 2. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C. 3. Use calibrated pipettes and proper pipetting techniques. 4. Ensure a homogenous cell suspension before plating and be consistent with seeding density.
No observable effect of SG treatment 1. Inactive compound. 2. Sub-optimal concentration. 3. Insufficient incubation time. 4. Poor bioavailability in the experimental system.1. Verify the purity and integrity of the SG from your supplier. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Conduct a time-course experiment to identify the optimal treatment duration. 4. For in vivo studies, consider formulation strategies to improve bioavailability, which is a known challenge for this compound.
Unexpected cytotoxicity 1. Solvent concentration is too high. 2. SG concentration is above the therapeutic window for the specific cell line. 3. Contamination of the compound or culture.1. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO). Always use a vehicle control. 2. Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 and select non-toxic concentrations for mechanistic studies. 3. Check for contamination and use sterile techniques.
Inconsistent anti-inflammatory effects 1. Variability in the inflammatory stimulus (e.g., LPS). 2. Timing of SG pre-treatment.1. Use a consistent source and lot of LPS. Ensure proper reconstitution and storage. 2. In many protocols, cells are pre-treated with SG for a specific period (e.g., 1 hour) before adding the inflammatory stimulus. Optimize this pre-treatment time for your system.

Data Presentation: Effective Concentrations of Sophoraflavanone G

ApplicationCell Type / ModelEffective Concentration RangeReference
Anti-inflammatory RAW 264.7 Macrophages1 - 50 µM
Antimicrobial (Anti-MRSA) Methicillin-resistant S. aureusMIC: 0.5 - 8 µg/mL
Antimicrobial (Anti-streptococci) Mutans streptococciMBC: 0.5 - 4 µg/mL
Apoptosis Induction HL-60 Leukemia Cells10 - 25 µM
Apoptosis Induction MDA-MB-231 Breast Cancer CellsVarious concentrations tested
Neuroprotection Mouse Brain Microvascular Endothelial Cells (bMECs)1 µM (for pre-treatment)
In Vivo Anti-inflammatory Rat Carrageenan Paw Edema2 - 250 mg/kg (oral)

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of Sophoraflavanone G.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells in 6-well plates at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.

  • Sophoraflavanone G Preparation: Prepare a stock solution of SG (e.g., 50 mM) in DMSO. From this, prepare working solutions by diluting in cell culture medium.

  • Treatment: Pre-treat the cells with various concentrations of SG (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.

  • Inflammatory Stimulation: After pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Analysis:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Cytokine Levels (e.g., TNF-α, IL-6): Quantify cytokine concentrations in the supernatant using ELISA kits.

    • Protein Expression (e.g., iNOS, COX-2): Harvest cell lysates and analyze protein levels by Western blotting.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

  • Cell Plating: Seed cells (e.g., KG-1a leukemic cells at 2.0 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere or stabilize for 24 hours.

  • Treatment: Treat the cells with a range of SG concentrations for the desired time period (e.g., 48 hours). Include untreated and vehicle controls.

  • MTT Addition: Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control.

Visualizations: Signaling Pathways and Workflows

SophoraflavanoneG_Signaling cluster_inflammatory Inflammatory Signaling cluster_apoptosis Apoptotic Signaling LPS LPS MAPK MAPK (ERK1/2, p38, JNK) LPS->MAPK TNFR TNFR TNFR->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB->Cytokines Mitochondria Mitochondria Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis SG Sophoraflavanone G SG->MAPK Inhibits SG->NFkB Inhibits SG->Mitochondria Induces Cytochrome c release Experimental_Workflow start Start: Hypothesis prep Prepare SG Stock (DMSO, -20°C Aliquots) start->prep culture Cell Culture (Select appropriate cell line) prep->culture dose_response Dose-Response Assay (e.g., MTT for cytotoxicity) culture->dose_response main_exp Main Experiment (Pre-treat with optimal SG dose) dose_response->main_exp stimulate Apply Stimulus (e.g., LPS, TNF-α) main_exp->stimulate analysis Analysis stimulate->analysis elisa ELISA (Cytokines) analysis->elisa wb Western Blot (Proteins) analysis->wb pcr qPCR (Gene Expression) analysis->pcr end Conclusion elisa->end wb->end pcr->end

References

Sophoraflavanone G Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sophoraflavanone G (SG) dose-response curve experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with Sophoraflavanone G.

Question Answer & Troubleshooting Steps
1. Why am I seeing inconsistent results or high variability between my replicates? High variability can stem from several factors. Ensure consistent cell seeding density across all wells. Thoroughly mix your Sophoraflavanone G dilutions before adding them to the wells. Also, be mindful of the "edge effect" in microplates; to mitigate this, you can avoid using the outer wells or fill them with a buffer or media only. Inconsistent incubation times can also contribute to variability, so ensure all plates are treated for the same duration.
2. My dose-response curve has a very shallow or steep slope. What does this indicate? The slope of the dose-response curve (Hill slope) provides insights into the binding characteristics of the compound. A shallow slope might suggest positive cooperativity in binding, compound instability, or solubility issues at higher concentrations. A steep slope could indicate positive cooperativity or an artifact at a specific concentration range. Ensure your dose range is appropriate to capture the full curve.
3. The IC50 value I've determined is significantly different from previously reported values. What should I check? A shift in the IC50 value can be due to several experimental parameters. Verify the cell line and passage number , as different cell lines can have varying sensitivities. Ensure the health and confluency of your cells are optimal and consistent. The concentration of reagents in your assay, such as serum in the media, can also influence the apparent IC50. Finally, confirm the purity and stability of your Sophoraflavanone G stock.
4. I'm observing precipitation of Sophoraflavanone G in my cell culture media. How can I resolve this? Sophoraflavanone G, as a flavonoid, may have poor aqueous solubility. To address this: • Prepare a high-concentration stock solution in an organic solvent like DMSO. • Warm the cell culture medium to 37°C before adding the SG stock solution. • Add the stock solution dropwise while gently swirling the medium to ensure rapid dispersion. • Avoid freeze-thaw cycles of media containing SG. • If solubility issues persist, consider the use of non-toxic solubilizing agents like cyclodextrins, but be sure to perform toxicity controls for the solubilizing agent alone.[1]
5. What is the optimal concentration range for Sophoraflavanone G in my experiments? The effective concentration of Sophoraflavanone G can vary depending on the cell type and the biological endpoint being measured. Based on published data, a common starting range is between 1 µM and 50 µM . For anti-inflammatory effects in RAW 264.7 macrophages, concentrations between 2.5-20 μM have been used.[2] For inducing apoptosis in human leukemia HL-60 cells, a range of 3-30 µM has been explored.[3] It is recommended to perform a preliminary experiment with a broad range of concentrations to determine the optimal range for your specific experimental setup.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of Sophoraflavanone G in various contexts.

Assay/Effect Cell Line Effective Concentration / IC50 Reference
Anti-inflammatory (Inhibition of NO production)RAW 264.7 macrophages2.5-20 µM (dose-dependent inhibition)[2]
Antiviral (Inhibition of ZIKV RdRp activity)In vitro assayIC50 of 22.61 µM[4]
Apoptosis InductionHuman leukemia HL-60 cells3-30 µM (dose-dependent effect)
Apoptosis InductionTriple-negative breast cancer (MDA-MB-231)Dose-dependent apoptosis observed
Anti-malarial activityIn vivo (mice)Moderate activity based on EC50 values
Inhibition of methicillin-resistant S. aureus21 strains3.13-6.25 μg/mL

Experimental Protocols

Detailed Protocol for Determining Sophoraflavanone G Dose-Response Curve using an MTT Assay

This protocol outlines the steps for assessing the effect of Sophoraflavanone G on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Sophoraflavanone G (SG)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Preparation of Sophoraflavanone G Dilutions:

    • Prepare a high-concentration stock solution of SG in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the SG stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment of Cells:

    • After 24 hours of incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared SG dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest SG concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the SG concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Sophoraflavanone G and a typical experimental workflow for dose-response analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding sg_prep Sophoraflavanone G Stock Preparation treatment Treatment with SG Dilutions sg_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_processing Data Processing (% Viability) absorbance_reading->data_processing curve_fitting Dose-Response Curve Fitting data_processing->curve_fitting ic50_determination IC50 Determination curve_fitting->ic50_determination

Caption: Experimental workflow for determining the dose-response curve of Sophoraflavanone G.

pi3k_akt_pathway LPS LPS PI3K PI3K LPS->PI3K Activates SG Sophoraflavanone G SG->PI3K Inhibits Akt Akt PI3K->Akt Activates Inflammation Inflammation Akt->Inflammation Promotes

Caption: Sophoraflavanone G inhibits the PI3K/Akt signaling pathway.

jak_stat_pathway LPS LPS JAK JAK LPS->JAK Activates SG Sophoraflavanone G SG->JAK Inhibits STAT STAT JAK->STAT Phosphorylates Inflammation Inflammation STAT->Inflammation Promotes

Caption: Sophoraflavanone G attenuates the JAK/STAT signaling pathway.

nrf2_ho1_pathway SG Sophoraflavanone G Nrf2 Nrf2 SG->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Promotes

Caption: Sophoraflavanone G upregulates the Nrf2/HO-1 antioxidant pathway.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates SG Sophoraflavanone G SG->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Initiates

Caption: Sophoraflavanone G inhibits the NF-κB signaling pathway.

mapk_pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates SG Sophoraflavanone G MAPK MAPK (ERK, JNK, p38) SG->MAPK Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Cellular_Responses Cellular Responses (Inflammation, Apoptosis) MAPK->Cellular_Responses Regulates

Caption: Sophoraflavanone G modulates the MAPK signaling pathway.

References

Technical Support Center: Sophoraflavanone I Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophoraflavanone I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a prenylated flavonoid compound. While much of the available research focuses on the related compound Sophoraflavanone G (SG), flavonoids from the Sophora species are known for a variety of pharmacological activities. These include anti-inflammatory, anti-tumor, and antibacterial properties. For instance, Sophoraflavanone G has been shown to induce apoptosis in cancer cells and inhibit inflammatory pathways.[1][2][3][4]

Q2: What are the main challenges in isolating this compound?

A2: Isolating water-soluble natural products like flavonoids can be challenging. Common difficulties include achieving high purity and yield due to the complex nature of plant extracts. The isolation process typically involves multiple chromatographic steps.

Q3: What are the key signaling pathways modulated by Sophoraflavanones?

A3: Research on Sophoraflavanone G indicates that it modulates several key signaling pathways involved in inflammation and cancer. These include the MAPK, PI3K/Akt, JAK/STAT, and NF-κB pathways.[1] Sophoraflavanone G has also been shown to target the EGFR-PI3K-AKT signaling pathway in triple-negative breast cancer.

Q4: Are there known issues with the stability and solubility of this compound?

A4: Flavonoids, in general, can be susceptible to degradation under certain conditions, such as changes in pH, temperature, and exposure to light. Poor water solubility is a known drawback for some flavonoids, which can impact their bioavailability and experimental applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Low Yield During Extraction and Isolation Inefficient extraction solvent or method.- Optimize the extraction solvent system. A common method for flavonoids is reflux extraction with ethanol (B145695).- Employ multi-step chromatographic purification, such as silica (B1680970) gel column chromatography followed by preparative HPLC, to improve separation and yield.
Poor Solubility in Aqueous Buffers The hydrophobic nature of the prenylated flavonoid structure.- Prepare stock solutions in an organic solvent like DMSO or ethanol before diluting to the final concentration in aqueous media.- For in vivo studies, consider formulation strategies such as the use of cyclodextrins to enhance solubility.
Inconsistent Results in Biological Assays Degradation of the compound.- Prepare fresh solutions for each experiment and store stock solutions at -20°C, protected from light.- Verify the integrity of the compound using analytical techniques like HPLC before use.
High Background in Luciferase Reporter Assays Contamination or non-optimal assay conditions.- Use sterile, freshly prepared reagents.- Optimize the ratio of plasmid DNA to transfection reagent to ensure efficient transfection without causing cellular stress.
Weak or No Signal in Western Blots Insufficient protein loading or low antibody affinity.- Ensure adequate protein concentration by performing a protein quantification assay (e.g., BCA assay).- Titrate the primary antibody to determine the optimal concentration.- Use a positive control to validate the antibody and detection system.

Quantitative Data Summary

The following tables summarize quantitative data reported for Sophoraflavanone G, which can serve as a reference for researchers working with similar compounds like this compound.

Table 1: In Vitro Anti-inflammatory Activity of Sophoraflavanone G

Cell LineTreatmentParameterIC50 / Effective ConcentrationReference
RAW 264.7 MacrophagesLPS-inducedPGE2 Production1-50 µM
RAW 264.7 MacrophagesLPS-inducedCOX-2 Expression1-50 µM
BV2 MicrogliaLPS-inducedNO ProductionNot specified

Table 2: Antibacterial Activity of Sophoraflavanone G

Bacterial StrainAssayMIC (µg/mL)Reference
Methicillin-resistant S. aureus (MRSA)Microdilution0.5 - 8
Streptococcus mutansMicrodilution0.5 - 4

Key Experimental Protocols

General Protocol for Extraction and Isolation of Sophoraflavanones

This protocol is a generalized procedure based on methods for isolating flavonoids from Sophora species.

  • Extraction: The dried and powdered plant material (e.g., roots of Sophora flavescens) is extracted with a solvent such as 70% ethanol by reflux. The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate) to separate compounds based on their solubility.

  • Column Chromatography: The ethyl acetate (B1210297) fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., petroleum ether:ethyl acetate) to separate different flavonoid fractions.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.

Protocol for Western Blot Analysis of Signaling Proteins

This protocol outlines the steps for analyzing the effect of this compound on protein expression and phosphorylation.

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 for cancer studies, RAW 264.7 for inflammation studies) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-NF-κB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visual Guides

Signaling Pathways Modulated by Sophoraflavanones

The following diagrams illustrate the key signaling pathways reported to be affected by Sophoraflavanone G, providing a potential framework for investigating the mechanisms of this compound.

Sophoraflavanone_Signaling cluster_inflammation Anti-inflammatory Pathways cluster_pi3k PI3K/Akt Pathway cluster_jak JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS PI3K PI3K LPS->PI3K JAK JAK LPS->JAK MAPK MAPK LPS->MAPK SFG_inflam Sophoraflavanone G SFG_inflam->PI3K SFG_inflam->JAK SFG_inflam->MAPK Nrf2 Nrf2 SFG_inflam->Nrf2 Akt Akt PI3K->Akt Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Akt->Inflammatory_Mediators STAT STAT JAK->STAT STAT->Inflammatory_Mediators MAPK->Inflammatory_Mediators HO1 HO-1 Nrf2->HO1 Upregulates HO1->Inflammatory_Mediators

Caption: Anti-inflammatory signaling pathways modulated by Sophoraflavanone G.

Sophoraflavanone_Anticancer cluster_cancer Anti-cancer Pathways cluster_egfr EGFR/PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway SFG_cancer Sophoraflavanone G EGFR EGFR SFG_cancer->EGFR Bcl2 Bcl-2/Bcl-xL SFG_cancer->Bcl2 Bax Bax SFG_cancer->Bax Caspases Caspase-8, -9, -3 SFG_cancer->Caspases PI3K_cancer PI3K EGFR->PI3K_cancer Akt_cancer Akt PI3K_cancer->Akt_cancer Cell_Survival Cell Proliferation & Survival Akt_cancer->Cell_Survival Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspases->Apoptosis

Caption: Anti-cancer signaling pathways influenced by Sophoraflavanone G.

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Isolation & Purification cluster_analysis Biological & Analytical Studies start Plant Material (Sophora sp.) extraction Solvent Extraction start->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound bio_assays Biological Assays (e.g., MTT, ELISA) pure_compound->bio_assays analytical Analytical Characterization (HPLC, MS, NMR) pure_compound->analytical western_blot Western Blot bio_assays->western_blot

References

Sophoraflavanone I experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sophoraflavanone G

Welcome to the technical support center for Sophoraflavanone G (SG). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Sophoraflavanone G in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Sophoraflavanone G and what are its primary biological activities?

A1: Sophoraflavanone G (SG) is a prenylated flavonoid isolated from plants of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[1][2][3][4] It is a yellowish crystalline solid soluble in organic solvents.[4] SG exhibits a range of pharmacological properties, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities.[1][5][6][7][8]

Q2: What are the recommended storage conditions for Sophoraflavanone G?

A2: For optimal stability, Sophoraflavanone G should be stored at -20°C. Before use, it is recommended to centrifuge the original vial to ensure maximum product recovery.[9]

Q3: What is the typical purity of commercially available Sophoraflavanone G?

A3: Commercially available Sophoraflavanone G typically has a purity of ≥95% to ≥98.0%.[4]

Q4: In what cell lines has Sophoraflavanone G been shown to be effective?

A4: Sophoraflavanone G has demonstrated activity in a variety of cell lines, including:

  • Mouse brain microvascular endothelial cells (bEnd.3)[1]

  • Triple-negative breast cancer cells (MDA-MB-231)[5]

  • Mouse macrophage cells (RAW 264.7)[2][3]

  • Microglial cells (BV2)[6]

  • Human leukemia cells (HL-60, KG-1a, EoL-1)[10][11]

  • Human bronchial epithelial cells (BEAS-2B)[12]

Q5: What are the known molecular targets and signaling pathways of Sophoraflavanone G?

A5: Sophoraflavanone G has been shown to modulate several key signaling pathways, including:

  • MAPK pathway: SG can suppress the activation of ERK1/2, p38, and JNK1/2.[1][2][5]

  • NF-κB pathway: SG inhibits the nuclear translocation of the p65 subunit of NF-κB.[1][2]

  • JAK/STAT pathway: SG can attenuate the phosphorylation of JAK/STAT proteins.[3][6]

  • Nrf2/HO-1 pathway: SG can upregulate the expression of heme oxygenase-1 (HO-1) via the nuclear translocation of Nrf2.[3][6]

  • PI3K/Akt pathway: SG has been shown to downregulate the phosphorylation of PI3K and Akt.[3][6]

  • Apoptotic pathway: SG can induce apoptosis by increasing the expression of Bax and cleaved caspases-3, -8, and -9, while decreasing the expression of Bcl-2 and Bcl-xL.[5]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)
Issue Possible Cause Troubleshooting Steps
High variability between replicates Uneven cell seeding, inconsistent SG concentration, or pipetting errors.Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette for adding SG and MTT reagent.
No significant dose-dependent effect observed SG concentration range is not optimal. Incubation time is too short.Perform a pilot experiment with a wider range of SG concentrations. Increase the incubation time (e.g., 24h, 48h, 72h).
Unexpected increase in cell viability at high concentrations SG precipitation at high concentrations. Off-target effects.Visually inspect the wells for any precipitate. If observed, prepare fresh SG dilutions and consider using a solubilizing agent like DMSO (ensure final DMSO concentration is non-toxic to cells).
IC50 value is significantly different from published data Different cell line, cell passage number, or experimental conditions (e.g., serum concentration).Standardize the cell line and passage number. Ensure consistent media composition and incubation conditions.
Western Blotting
Issue Possible Cause Troubleshooting Steps
Weak or no signal for target protein Insufficient protein loading. Ineffective primary antibody. Suboptimal transfer.Load a higher amount of protein (20-50 µg of total lysate is a good starting point).[13][14][15] Validate the primary antibody with a positive control. Check transfer efficiency using Ponceau S staining.[13]
High background Insufficient blocking. Primary or secondary antibody concentration is too high. Insufficient washing.Increase blocking time or use a different blocking agent (e.g., 5% nonfat dry milk or 3% BSA in TBST).[13][14] Optimize antibody dilutions. Increase the number and duration of washes.[14][15]
Non-specific bands Primary or secondary antibody is not specific enough. Protein degradation.Use a more specific primary antibody. Include a negative control (e.g., lysate from untreated cells). Add protease and phosphatase inhibitors to the lysis buffer.[16]
Inconsistent loading control bands Uneven protein loading. Inaccurate protein quantification.Perform a protein quantification assay (e.g., BCA assay) before loading.[1] Use a reliable loading control antibody.

Experimental Protocols & Data

Sophoraflavanone G Cytotoxicity

The cytotoxic effects of Sophoraflavanone G have been evaluated in various cancer cell lines using the MTT assay.[5][10] The half-maximal inhibitory concentration (IC50) is a common metric to quantify these effects.

Cell Line Incubation Time IC50 (µM)
KG-1a (Leukemia)48 h~15
EoL-1 (Leukemia)48 h~20
MDA-MB-231 (Breast Cancer)24 h~25
HL-60 (Leukemia)Not Specified3-30 (Effective Range)

Note: IC50 values are approximate and can vary based on experimental conditions.

Anti-inflammatory Activity of Sophoraflavanone G

Sophoraflavanone G has been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.[2]

Mediator SG Concentration (µM) Inhibition (%)
Nitric Oxide (NO)20~80%
Prostaglandin E2 (PGE2)20~70%
TNF-α20~60%
IL-620~75%
Antimicrobial Activity of Sophoraflavanone G

Sophoraflavanone G exhibits significant antimicrobial activity against various strains of mutans streptococci, with Minimum Bactericidal Concentrations (MBC) in the low microgram per milliliter range.[7] It has also shown potent activity against Gram-positive bacteria like Listeria monocytogenes.[17]

Bacterial Strain MBC (µg/mL)
Mutans streptococci (16 strains)0.5 - 4
Listeria monocytogenes0.98 (MIC)

Signaling Pathway and Experimental Workflow Diagrams

Here are diagrams illustrating key signaling pathways affected by Sophoraflavanone G and a general experimental workflow.

SophoraflavanoneG_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates SG Sophoraflavanone G SG->MAPK inhibits SG->NFkB inhibits translocation DNA DNA NFkB_nuc->DNA binds to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes transcription SophoraflavanoneG_Apoptosis_Pathway cluster_treatment Treatment cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria SG Sophoraflavanone G Bcl2 Bcl-2 / Bcl-xL SG->Bcl2 decreases Bax Bax SG->Bax increases Casp8 Caspase-8 SG->Casp8 activates Mito Mitochondrial Membrane Bcl2->Mito stabilizes Bax->Mito disrupts CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC releases Western_Blot_Workflow start Start: Cell Treatment with SG cell_lysis Cell Lysis & Protein Extraction start->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation (with Laemmli buffer) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., ECL) secondary_ab->detection analysis Data Analysis detection->analysis

References

Validation & Comparative

A Comparative Guide to Sophora Flavonoids: Sophoraflavanone I vs. Its Prominent Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sophoraflavanone I with other well-researched Sophora flavonoids, namely Sophoraflavanone G and Kurarinone. While quantitative experimental data for this compound is limited in publicly available literature, this comparison leverages available information on its source and related compounds to provide a qualitative assessment, contrasted with the extensive quantitative data for Sophoraflavanone G and Kurarinone.

Overview of Sophora Flavonoids

Flavonoids isolated from plants of the Sophora genus have garnered significant scientific interest due to their diverse and potent biological activities.[1][2] These compounds, characterized by a C6-C3-C6 backbone, exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3] Prenylated flavonoids, a common feature in Sophora species, often display enhanced bioactivity due to increased lipophilicity, facilitating better interaction with cellular membranes.[1] This guide focuses on a comparative analysis of this compound against two of the most studied Sophora flavonoids: Sophoraflavanone G and Kurarinone.

Comparative Analysis of Biological Activities

Anticancer Activity

Sophora flavonoids are well-documented for their cytotoxic effects against various cancer cell lines.[4] The primary mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.[5]

This compound: Currently, there is a lack of specific quantitative data (e.g., IC50 values) in published literature detailing the anticancer activity of this compound. It is isolated from Sophora moorcroftiana, the extracts of which have shown cytotoxic effects against cancer cells.[4] Further research is required to elucidate the specific anticancer potential of this compound.

Sophoraflavanone G: This is one of the most extensively studied Sophora flavonoids with demonstrated potent anticancer activity across a variety of cancer cell lines.[6][7][8][9] It has been shown to induce apoptosis and inhibit cell proliferation in leukemia, lung cancer, and breast cancer cells.[8]

Kurarinone: Another prominent flavonoid from Sophora flavescens, Kurarinone, has exhibited significant anticancer effects, particularly against lung cancer cells.[5]

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
Sophoraflavanone G A549 (Lung Carcinoma)1.76[6][7]
K562 (Leukemia)5.01[6][7]
HeLa (Cervical Cancer)3.67[6][7]
L1210 (Leukemia)20.1[6][7]
Kurarinone A549 (Non-Small Cell Lung Cancer)Not specified, but showed inhibitory effects[5]
H460 (Non-Small Cell Lung Cancer)Not specified, but showed inhibitory effects[5]

Note: The original data for Sophoraflavanone G was provided in µg/ml and has been converted to µM for consistency (Molar Mass of Sophoraflavanone G: 424.49 g/mol ).

Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis of numerous diseases. Sophora flavonoids have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB.[10]

Sophoraflavanone G: Exhibits potent anti-inflammatory effects by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.[10]

Kurarinone: Demonstrates anti-inflammatory properties by modulating inflammatory signaling pathways.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayModelEffectReference
Sophoraflavanone G Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesPotent inhibition[10]
Kurarinone Not specifiedNot specifiedAnti-inflammatory effects noted[3]

Signaling Pathways and Mechanisms of Action

The biological effects of Sophora flavonoids are mediated through their interaction with various cellular signaling pathways.

Sophoraflavanone G is known to modulate the following pathways:

  • NF-κB Signaling Pathway: Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes.

  • MAPK Signaling Pathway: Plays a role in its pro-apoptotic and anti-proliferative effects in cancer cells.

Kurarinone has been shown to affect:

  • Apoptosis Pathways: Induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Below is a diagram illustrating a generalized signaling pathway for the anti-inflammatory action of Sophora flavonoids.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Sophora_Flavonoids Sophora Flavonoids Sophora_Flavonoids->IKK inhibit Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_n->Pro_inflammatory_Genes activates

Caption: Generalized anti-inflammatory signaling pathway of Sophora flavonoids.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Sophoraflavanone G or Kurarinone) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Sophora Flavonoids A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite (B80452) standard curve to quantify the amount of nitrite in the supernatant.

Western Blot Analysis for NF-κB Signaling

This technique is used to determine the effect of compounds on the expression and activation of proteins in the NF-κB signaling pathway.

  • Cell Treatment and Lysis: Treat cells with the test compound and/or LPS, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Sophoraflavanone G and Kurarinone are well-characterized Sophora flavonoids with significant potential as anticancer and anti-inflammatory agents, supported by a substantial body of experimental data. In contrast, this compound remains a less-explored molecule. While its origin from Sophora moorcroftiana, a plant with known medicinal properties, suggests potential biological activity, dedicated studies are crucial to elucidate its specific pharmacological profile and mechanisms of action. This guide highlights the need for further investigation into this compound to fully understand its therapeutic potential and to enable a more direct and quantitative comparison with other potent Sophora flavonoids. Researchers are encouraged to utilize the provided protocols as a foundation for such future studies.

References

In-depth Target Validation of Sophoraflavanone I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

In the pursuit of novel therapeutic agents, rigorous target validation is paramount. This guide provides a comparative analysis of Sophoraflavanone I, a prenylated flavonoid with emerging biological interest. However, it is crucial to note that the available scientific literature on this compound is limited. The majority of published research has focused on a closely related compound, Sophoraflavanone G . While these molecules share a structural resemblance, their biological activities and molecular targets may not be identical.

Therefore, this guide will primarily present the extensive research conducted on Sophoraflavanone G as a well-characterized alternative and a predictive model for the potential therapeutic applications of this compound. We will clearly delineate the data pertaining to Sophoraflavanone G and highlight the knowledge gap concerning this compound.

Sophoraflavanone G: A Multi-Target Agent

Sophoraflavanone G has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. These effects are attributed to its ability to modulate multiple signaling pathways.

Anti-Inflammatory Activity

Sophoraflavanone G exerts its anti-inflammatory effects by targeting key mediators of the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, it suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] The underlying mechanisms involve the modulation of several signaling pathways, including PI3K/Akt, JAK/STAT, and Nrf2/HO-1.[1] In the context of neuroinflammation, Sophoraflavanone G has been found to inhibit TNF-α-induced matrix metalloproteinase-9 (MMP-9) expression in brain microvascular endothelial cells, suggesting a protective role for the blood-brain barrier.

Anticancer Activity

The anticancer properties of Sophoraflavanone G are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. It has been identified as a novel inhibitor of the Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is often aberrantly activated in cancer.[3] Sophoraflavanone G inhibits the tyrosine phosphorylation of STAT proteins by targeting upstream kinases such as Janus kinases (JAKs), Src family kinases, Akt, and ERK1/2. In triple-negative breast cancer cells, it has been shown to inactivate the EGFR-PI3K-AKT signaling pathway, leading to reduced cell proliferation and migration, and enhanced apoptosis and oxidative stress. Additionally, it can induce apoptosis through the suppression of the MAPK pathway and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Sophoraflavanone G exhibits potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action involves the disruption of the bacterial cell membrane integrity. It also interferes with bacterial energy metabolism and biofilm synthesis. Notably, Sophoraflavanone G demonstrates synergistic effects when combined with conventional antibiotics like ampicillin (B1664943) and oxacillin, suggesting its potential to combat antibiotic resistance.

Comparative Data on Sophoraflavanone G and Potential Alternatives

The following table summarizes the inhibitory activities of Sophoraflavanone G against various molecular targets and compares it with other relevant inhibitors where data is available.

Target/AssaySophoraflavanone G (IC50/EC50/MIC)Comparator CompoundComparator (IC50/EC50/MIC)Cell Line/SystemReference
Anti-Inflammatory
COX-2 Expression~1-50 µMPrednisoloneNot SpecifiedLPS-treated RAW 264.7 cells
iNOS ExpressionInhibited--LPS-stimulated RAW264.7 cells
PGE2 ProductionInhibited--LPS-treated RAW 264.7 cells
NO ProductionInhibited--LPS-stimulated RAW264.7 cells
Anticancer
STAT3 PhosphorylationInhibited--Hodgkin's lymphoma and solid cancer cells
Cell Viability (TNBC)Inhibited--BT-549 and MDA-MB-231 cells
Antimicrobial
MRSA (MIC)0.5 - 8 µg/mLAmpicillin64 - 1024 µg/mLClinical isolates of MRSA
MRSA (MIC)0.5 - 8 µg/mLOxacillin256 - 1024 µg/mLClinical isolates of MRSA
Mutans streptococci (MBC)0.5 - 4 µg/mL--16 strains of mutans streptococci

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Sophoraflavanone G or a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a serial two-fold dilution of Sophoraflavanone G in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Sophoraflavanone G and a typical experimental workflow for its target validation.

SophoraflavanoneG_Signaling cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anticancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K JAK JAK TLR4->JAK NFkB NF-κB TLR4->NFkB Akt Akt PI3K->Akt Akt->NFkB STAT STAT JAK->STAT iNOS iNOS STAT->iNOS COX2 COX-2 STAT->COX2 Cytokines Pro-inflammatory Cytokines STAT->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 SFG_inflam Sophoraflavanone G SFG_inflam->PI3K SFG_inflam->JAK SFG_inflam->NFkB SFG_inflam->Nrf2 EGFR EGFR PI3K_cancer PI3K EGFR->PI3K_cancer MAPK MAPK EGFR->MAPK Akt_cancer Akt PI3K_cancer->Akt_cancer Proliferation Proliferation Akt_cancer->Proliferation MAPK->Proliferation STAT_cancer STAT STAT_cancer->Proliferation Apoptosis Apoptosis SFG_cancer Sophoraflavanone G SFG_cancer->EGFR SFG_cancer->MAPK SFG_cancer->STAT_cancer SFG_cancer->Apoptosis

Caption: Signaling pathways modulated by Sophoraflavanone G.

Experimental_Workflow Compound This compound/G Characterization InVitro In Vitro Assays (Cell Viability, Enzyme Inhibition) Compound->InVitro TargetID Target Identification (Western Blot, Kinase Profiling) InVitro->TargetID Pathway Pathway Analysis (Reporter Assays, WB) TargetID->Pathway InVivo In Vivo Models (Xenograft, Disease Models) Pathway->InVivo Tox Toxicology Studies InVivo->Tox

Caption: Experimental workflow for target validation.

Conclusion and Future Directions

The comprehensive data available for Sophoraflavanone G strongly suggests its potential as a versatile therapeutic agent with multiple molecular targets. While this provides a solid foundation for investigating this compound, further research is imperative to elucidate its specific biological activities and mechanisms of action. Comparative studies between Sophoraflavanone G and this compound are warranted to determine if the latter possesses a similar or distinct pharmacological profile. Future research should focus on direct target identification for this compound, quantitative analysis of its effects in various disease models, and a thorough evaluation of its pharmacokinetic and toxicological properties. This will be essential to validate its potential as a novel drug candidate.

References

A Comparative Guide to the Biological Activities of Sophoraflavanone G and Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available research on Sophoraflavanone G and Sophoraflavanone I. While Sophoraflavanone G has been the subject of numerous studies elucidating its diverse pharmacological activities, data on the biological effects of this compound is notably scarce, precluding a direct comparative analysis at this time.

This guide provides a detailed overview of the well-documented biological activities of Sophoraflavanone G, including its anti-inflammatory, anticancer, antibacterial, and antiviral properties. For each activity, quantitative data from published studies are presented, along with the methodologies used in these experiments. The known signaling pathways affected by Sophoraflavanone G are also described and visualized.

In contrast, information regarding this compound is limited to its isolation from Sophora moorcroftiana.[] No quantitative data on its biological activity, nor any details regarding its mechanisms of action, are available in the current body of scientific literature reviewed. Therefore, a direct comparison of the activities of these two flavanones is not feasible.

Sophoraflavanone G: A Multi-Target Bioactive Compound

Sophoraflavanone G is a prenylated flavonoid that has demonstrated a broad spectrum of biological activities in numerous preclinical studies. It has been investigated for its potential therapeutic applications in inflammation, cancer, and infectious diseases.

Anti-inflammatory Activity

Sophoraflavanone G has been shown to exert potent anti-inflammatory effects by modulating key inflammatory pathways.

AssayCell Line/ModelTargetIC50 / ConcentrationReference
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophagesCOX-2Inhibition at 1-50 µM(Kim et al., 2002)
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesiNOSInhibition at 2.5-20 µM(Liou et al., 2013)
Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)LPS-stimulated RAW 264.7 macrophagesNF-κB & MAPK signalingInhibition at 2.5-20 µM(Liou et al., 2013)
  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in appropriate media and pre-treated with various concentrations of Sophoraflavanone G for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Prostaglandin E2 (PGE2) and Cytokine Assays: The levels of PGE2 and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a membrane. The expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways are detected using specific primary and secondary antibodies.

Sophoraflavanone G exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It has been shown to decrease the phosphorylation of key MAPK proteins and inhibit the translocation of the p65 subunit of NF-κB into the nucleus.

SophoraflavanoneG_AntiInflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs activates IKK IKK TLR4->IKK activates SophoraflavanoneG Sophoraflavanone G SophoraflavanoneG->MAPKs inhibits SophoraflavanoneG->IKK inhibits AP1 AP-1 MAPKs->AP1 activates Proinflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) AP1->Proinflammatory_Mediators induces IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Proinflammatory_Mediators induces

Caption: Sophoraflavanone G inhibits LPS-induced inflammatory pathways.

Anticancer Activity

Sophoraflavanone G has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation and metastasis.

Cell LineCancer TypeAssayIC50Reference
HL-60Human myeloid leukemiaCytotoxicityNot specified, but shows cytotoxic activity[2]
MDA-MB-231Triple-negative breast cancerMTT assayNot specified, but induces apoptosis[2]
  • Cell Viability Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with various concentrations of Sophoraflavanone G for a specified duration. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability, and the IC50 value is calculated.

  • Apoptosis Assays: Apoptosis can be assessed by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Western blot analysis for apoptosis-related proteins such as caspases, Bcl-2, and Bax.

  • Cell Migration and Invasion Assays: The effect of Sophoraflavanone G on cancer cell migration and invasion can be evaluated using Transwell assays.

The anticancer activity of Sophoraflavanone G is associated with the modulation of several signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/Akt, and MAPK pathways. It has been shown to inhibit the phosphorylation of key proteins in these pathways, leading to the induction of apoptosis and suppression of cell proliferation.

SophoraflavanoneG_Anticancer_Pathway cluster_pathways Signaling Pathways SophoraflavanoneG Sophoraflavanone G JAK_STAT JAK/STAT SophoraflavanoneG->JAK_STAT inhibits PI3K_Akt PI3K/Akt SophoraflavanoneG->PI3K_Akt inhibits MAPK MAPK SophoraflavanoneG->MAPK inhibits Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation promotes Apoptosis Apoptosis JAK_STAT->Apoptosis inhibits PI3K_Akt->Proliferation promotes PI3K_Akt->Apoptosis inhibits MAPK->Proliferation promotes

Caption: Sophoraflavanone G inhibits pro-survival signaling pathways in cancer cells.

Antibacterial Activity

Sophoraflavanone G has shown significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial StrainActivityMIC Range (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Antibacterial0.5 - 8[3]
Streptococcus mutansAntibacterial0.5 - 4 (MBC)[4]
  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of Sophoraflavanone G are prepared in a 96-well plate containing bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

  • Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, aliquots from the wells showing no visible growth in the MIC assay are plated on agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Antiviral Activity

Preliminary studies suggest that Sophoraflavanone G possesses antiviral properties, particularly against flaviviruses.

Antiviral_Workflow Infection Infect cells with virus (e.g., Dengue, Zika) Treatment Treat with Sophoraflavanone G (pre- or post-infection) Infection->Treatment Analysis Analyze viral replication (e.g., RT-qPCR, plaque assay) Treatment->Analysis

Caption: General workflow for assessing the antiviral activity of Sophoraflavanone G.

This compound: An Unexplored Flavonoid

This compound is a natural compound that has been isolated from the roots of Sophora moorcroftiana.[] Its chemical structure has been identified, but to date, there is a lack of published research on its biological activities. Consequently, no quantitative data, experimental protocols, or information on its potential mechanisms of action are available.

Conclusion

The available scientific evidence strongly supports the potential of Sophoraflavanone G as a promising natural compound with diverse therapeutic applications. Its anti-inflammatory, anticancer, and antibacterial activities are well-documented, with several studies providing quantitative data and mechanistic insights.

In stark contrast, this compound remains largely uncharacterized in terms of its biological functions. The absence of data on this compound's activity makes a direct and objective comparison with Sophoraflavanone G impossible. Future research is warranted to explore the pharmacological properties of this compound to determine if it shares any of the therapeutic potential observed for its counterpart, Sophoraflavanone G, and to enable a comprehensive comparative analysis. For researchers, scientists, and drug development professionals, Sophoraflavanone G represents a compound of significant interest for further investigation, while this compound stands as an open area for discovery.

References

Sophoraflavanone G: A Potent Synergist in the Fight Against Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates innovative strategies to restore the efficacy of existing antimicrobial agents. Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a promising candidate for combination therapy. This guide provides a comprehensive comparison of the synergistic effects of Sophoraflavanone G with various antibiotics, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development.

Synergistic Activity of Sophoraflavanone G with Conventional Antibiotics

Sophoraflavanone G exhibits potent synergistic activity when combined with several classes of antibiotics, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA). The synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index, where an FIC index of ≤ 0.5 indicates a synergistic interaction.

Synergy with β-Lactam Antibiotics

The combination of Sophoraflavanone G with β-lactam antibiotics like ampicillin (B1664943) and oxacillin (B1211168) has demonstrated significant efficacy in overcoming resistance in MRSA.

Table 1: Synergistic Effect of Sophoraflavanone G with Ampicillin and Oxacillin against MRSA

Bacterial Strain(s)AntibioticMIC of Antibiotic Alone (µg/mL)MIC of Sophoraflavanone G Alone (µg/mL)Fractional Inhibitory Concentration (FIC) Index RangeReference
10 Clinical Isolates of MRSAAmpicillin64 - 10240.5 - 80.188 - 0.375[1]
10 Clinical Isolates of MRSAOxacillin256 - 10240.5 - 80.188 - 0.375[1]

Note: The data presented demonstrates a significant reduction in the MIC of both ampicillin and oxacillin in the presence of Sophoraflavanone G, with FIC indices consistently in the synergistic range.

For comparative purposes, a similar compound, Sophoraflavanone B, has also been extensively studied and shows marked synergistic activity with a range of antibiotics against various MRSA strains, as detailed in the following tables.

Table 2: Synergistic Effect of Sophoraflavanone B with Ampicillin against MRSA strains (for comparison)

MRSA StrainMIC of Ampicillin Alone (µg/mL)MIC of Sophoraflavanone B Alone (µg/mL)MIC of Ampicillin in Combination (µg/mL)MIC of Sophoraflavanone B in Combination (µg/mL)FIC Index
CCARM 300151215.6323.90.312
CCARM 3002102415.6643.90.312
CCARM 300325631.25327.80.375
CCARM 300451215.6643.90.375
CCARM 3005102415.61283.90.375
CCARM 300625631.25327.80.375
CCARM 300751215.6643.90.375

Data from a study on Sophoraflavanone B, a structurally similar compound, illustrating a consistent synergistic pattern with ampicillin.[2]

Table 3: Synergistic Effect of Sophoraflavanone B with Oxacillin against MRSA strains (for comparison)

MRSA StrainMIC of Oxacillin Alone (µg/mL)MIC of Sophoraflavanone B Alone (µg/mL)MIC of Oxacillin in Combination (µg/mL)MIC of Sophoraflavanone B in Combination (µg/mL)FIC Index
CCARM 3001102415.6643.90.312
CCARM 300251215.6323.90.312
CCARM 3003102431.251287.80.375
CCARM 300451215.6643.90.375
CCARM 3005102415.61283.90.375
CCARM 300651231.25647.80.375
CCARM 3007102415.61283.90.375

Data from a study on Sophoraflavanone B, highlighting its potent synergy with oxacillin.[2]

Synergy with Fluoroquinolone and Aminoglycoside Antibiotics

Sophoraflavanone G also potentiates the activity of fluoroquinolones and aminoglycosides against antibiotic-resistant S. aureus.

Table 4: Synergistic Effect of Sophoraflavanone G with Norfloxacin (B1679917) and Gentamicin against S. aureus

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Sophoraflavanone G Alone (µg/mL)Fold Reduction in Antibiotic MICFIC IndexReference
S. aureus SA1199B (NorA overexpressing)Norfloxacin324160.188[1]
Clinical Isolate of S. aureusGentamicin320.054Not Reported[3][4]

Mechanisms of Synergistic Action

The synergistic effects of Sophoraflavanone G are attributed to its multifaceted mechanism of action, primarily targeting the bacterial cell envelope and efflux pump systems.

Disruption of Bacterial Cell Membrane Integrity

Sophoraflavanone G integrates into the bacterial cell membrane, leading to a reduction in membrane fluidity.[5] This disruption of the membrane's physical properties increases its permeability, facilitating the entry of antibiotics and enhancing their access to intracellular targets. Furthermore, this can lead to the leakage of essential cellular components, contributing to bacterial cell death.[6]

SFG Sophoraflavanone G Membrane Bacterial Cell Membrane SFG->Membrane Integrates into Fluidity Decreased Membrane Fluidity Membrane->Fluidity Permeability Increased Permeability Fluidity->Permeability Antibiotic_entry Enhanced Antibiotic Entry Permeability->Antibiotic_entry Leakage Leakage of Cellular Components Permeability->Leakage Cell_death Bacterial Cell Death Antibiotic_entry->Cell_death Leakage->Cell_death

Mechanism of membrane disruption by Sophoraflavanone G.
Inhibition of Efflux Pumps

A key mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell by efflux pumps. Sophoraflavanone G has been shown to inhibit the NorA efflux pump in S. aureus, which is responsible for extruding fluoroquinolones like norfloxacin.[7][8] By blocking this pump, Sophoraflavanone G increases the intracellular concentration of the antibiotic, thereby restoring its antibacterial activity.

SFG Sophoraflavanone G NorA NorA Efflux Pump SFG->NorA Inhibits Intracellular_conc Increased Intracellular Antibiotic Concentration NorA->Intracellular_conc Prevents efflux, leading to Antibiotic Antibiotic (e.g., Norfloxacin) Antibiotic->NorA Efflux Target_binding Binding to Bacterial Target Intracellular_conc->Target_binding Bactericidal_effect Enhanced Bactericidal Effect Target_binding->Bactericidal_effect

Inhibition of the NorA efflux pump by Sophoraflavanone G.
Interaction with Peptidoglycan Synthesis

Sophoraflavanone G has been observed to bind to peptidoglycan, a crucial component of the bacterial cell wall.[6] This interaction may disrupt the normal process of cell wall synthesis, weakening the cell wall and making the bacterium more susceptible to the action of cell wall-targeting antibiotics like β-lactams.

Experimental Protocols

The synergistic effects of Sophoraflavanone G and antibiotics are primarily evaluated using the checkerboard assay and time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.

  • Preparation of Reagents:

    • Prepare stock solutions of Sophoraflavanone G and the desired antibiotic in an appropriate solvent (e.g., DMSO) and sterilize by filtration.

    • Prepare Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

    • Culture the test bacterial strain (e.g., MRSA) overnight and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic horizontally and Sophoraflavanone G vertically. This creates a matrix of varying concentrations of both compounds.

    • Include control wells with only the antibiotic, only Sophoraflavanone G, and a growth control (no antimicrobial agents).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each compound and the FIC index using the following formulas:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

      • FIC Index = FIC of Drug A + FIC of Drug B

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Execution & Analysis Stock_solutions Prepare Stock Solutions (SFG & Antibiotic) Serial_dilution Serial Dilutions in 96-well Plate (Antibiotic horizontally, SFG vertically) Stock_solutions->Serial_dilution Bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacteria Bacterial_culture->Inoculation Serial_dilution->Inoculation Controls Include Controls (Single agents, Growth) Controls->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_MIC Determine MICs Incubation->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC

Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Assay Protocol

The time-kill curve assay assesses the rate of bacterial killing over time.

  • Preparation:

    • Prepare bacterial cultures as described for the checkerboard assay.

    • Prepare tubes with MHB containing Sophoraflavanone G and/or the antibiotic at concentrations corresponding to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without any antimicrobials.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar (B569324) plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each combination.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point. A ≥ 3-log10 decrease from the initial inoculum is considered bactericidal.

Conclusion and Future Directions

The experimental evidence strongly supports the role of Sophoraflavanone G as a potent synergistic agent that can restore the efficacy of conventional antibiotics against resistant bacteria, particularly MRSA. Its multifaceted mechanism of action, involving membrane disruption and efflux pump inhibition, makes it an attractive candidate for further preclinical and clinical development.

Future research should focus on:

  • Expanding the scope of synergistic studies to include a wider range of clinically relevant resistant pathogens.

  • In-depth molecular modeling and structural biology studies to elucidate the precise binding interactions of Sophoraflavanone G with its targets.

  • In vivo studies to evaluate the efficacy and safety of Sophoraflavanone G-antibiotic combinations in animal models of infection.

The development of Sophoraflavanone G as an antibiotic adjuvant holds significant promise for addressing the global challenge of antimicrobial resistance and revitalizing our antibiotic arsenal.

References

Sophoraflavanone I: A Comparative Analysis of Efficacy Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone I, also known as Sophoraflavanone G (SFG), is a prenylated flavonoid isolated from the medicinal plant Sophora flavescens. It has garnered significant scientific interest for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparison of the efficacy of this compound against standard drugs in these therapeutic areas, supported by experimental data and detailed methodologies.

Antimicrobial Efficacy

This compound has demonstrated notable activity against various pathogens, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical practice.

Quantitative Comparison of Antimicrobial Activity
CompoundOrganismMIC (μg/mL)Reference
This compound (SFG) MRSA (clinical isolates)0.5 - 8[1]
MRSA (27 strains)3.13 - 6.25[2]
S. aureus (clinical isolate)0.05[3]
Ampicillin MRSA (clinical isolates)64 - 1024[1]
Oxacillin MRSA (clinical isolates)256 - 1024[1]
Vancomycin MRSA-[2]
Gentamicin S. aureus (clinical isolate)32[3]

MIC: Minimum Inhibitory Concentration

Synergistic Effects with Standard Antibiotics

This compound has been shown to act synergistically with several standard antibiotics, enhancing their efficacy against resistant strains.

SFG CombinationOrganismFIC IndexInterpretationReference
SFG + AmpicillinMRSA0.188 - 0.375Synergistic[1]
SFG + OxacillinMRSA0.188 - 0.375Synergistic[1]
SFG + VancomycinMRSA0.16Synergistic[2]
SFG + GentamicinS. aureus-Potentiates activity[3]

FIC Index: Fractional Inhibitory Concentration Index. ≤ 0.5 indicates synergy.

Experimental Protocols

The antimicrobial activity of this compound is determined using the broth microdilution method.

  • Bacterial Strain Preparation: A clinical isolate of MRSA is cultured in Mueller-Hinton broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: this compound and standard antibiotics are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This method is used to assess the synergistic effect of this compound with standard antibiotics.

  • Preparation: Two-fold serial dilutions of this compound are made along the x-axis of a 96-well plate, and serial dilutions of a standard antibiotic are made along the y-axis.

  • Inoculation: Each well is inoculated with a standardized MRSA suspension.

  • Incubation and Reading: The plate is incubated and read as described for the MIC assay.

  • FIC Index Calculation: The FIC index is calculated for each combination showing no visible growth.

Mechanism of Antimicrobial Action

This compound primarily exerts its antimicrobial effect by disrupting the bacterial cell membrane.

SFG This compound Membrane Bacterial Cell Membrane SFG->Membrane Targets Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Antimicrobial Mechanism of this compound

Anti-inflammatory Efficacy

This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.

In Vivo Anti-inflammatory Activity

While direct quantitative comparisons are limited, one study noted that the anti-inflammatory potency of this compound in a mouse croton oil-induced ear edema model and a rat carrageenan-induced paw edema model was less than that of the standard steroid, prednisolone (B192156), when administered orally. However, this compound showed higher anti-inflammatory activity when applied topically.[4]

Experimental Protocols

This is a standard in vivo model to assess acute inflammation.

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Compound Administration: this compound (e.g., 2-250 mg/kg, orally) or a standard drug like prednisolone is administered 1 hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators through the downregulation of the NF-κB and MAPK signaling pathways.[5] It also interferes with the JAK/STAT and PI3K/Akt signaling pathways.[6]

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound cluster_2 Signaling Pathways cluster_3 Inflammatory Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB JAK_STAT JAK/STAT Pathway LPS->JAK_STAT PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt SFG This compound SFG->MAPK Inhibits SFG->NFkB Inhibits SFG->JAK_STAT Inhibits SFG->PI3K_Akt Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) MAPK->Mediators NFkB->Cytokines NFkB->Mediators JAK_STAT->Cytokines PI3K_Akt->Cytokines

Anti-inflammatory Signaling Pathways of this compound

Anticancer Efficacy

This compound has demonstrated promising anticancer activity by inducing apoptosis and inhibiting key signaling pathways in various cancer cell lines.

Quantitative Comparison of Anticancer Activity

Direct comparative IC50 values between this compound and standard chemotherapeutic drugs are not extensively available in the reviewed literature. However, the available data on its effects on cancer cell viability and its ability to overcome multidrug resistance are presented.

Experimental Protocols

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., human leukemia HL-60, breast cancer MDA-MB-231) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Mechanism of Anticancer Action

This compound induces apoptosis and inhibits cancer cell proliferation and metastasis through the modulation of multiple signaling pathways, including STAT, EGFR-PI3K-AKT, and MAPK pathways.[1][2][7]

cluster_0 Signaling Pathways cluster_1 Cellular Effects SFG This compound STAT STAT Signaling SFG->STAT Inhibits EGFR_PI3K_AKT EGFR-PI3K-AKT Pathway SFG->EGFR_PI3K_AKT Inhibits MAPK MAPK Pathway SFG->MAPK Inhibits Apoptosis Induction of Apoptosis STAT->Apoptosis Proliferation Inhibition of Proliferation STAT->Proliferation EGFR_PI3K_AKT->Apoptosis EGFR_PI3K_AKT->Proliferation Metastasis Inhibition of Metastasis EGFR_PI3K_AKT->Metastasis MAPK->Apoptosis MAPK->Proliferation MAPK->Metastasis

Anticancer Signaling Pathways of this compound

Conclusion

This compound demonstrates significant potential as a therapeutic agent with broad-spectrum antimicrobial, anti-inflammatory, and anticancer activities. Its efficacy against drug-resistant bacteria, such as MRSA, and its synergistic effects with standard antibiotics are particularly noteworthy. While its anti-inflammatory potency may be lower than some corticosteroids, its topical efficacy and its multi-pathway inhibitory action in both inflammation and cancer suggest a favorable profile. Further research, including direct comparative studies with standard-of-care drugs and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in this field.

References

Unveiling the Bioactive Potential of Sophoraflavanone G: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Sophoraflavanone G (SG), a prenylated flavonoid isolated from plants of the Sophora genus, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral agent. This guide provides a comparative overview of Sophoraflavanone G's bioactivity, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising natural compound.

Comparative Bioactivity of Sophoraflavanone G

Sophoraflavanone G has been evaluated across a spectrum of biological assays, often demonstrating potency comparable to or exceeding that of other related flavonoids and even some standard drugs. The following tables summarize the quantitative data from various studies, offering a clear comparison of its efficacy.

Table 1: Anti-inflammatory Activity

Compound/DrugAssayCell Line/ModelConcentration/DosageEffectReference
Sophoraflavanone GPGE2 Production InhibitionLPS-treated RAW 264.7 cells1-50 µMInhibition of PGE2 production by down-regulating COX-2[3]
Sophoraflavanone GCroton oil-induced ear edemaMice10-250 µ g/ear (topical)Anti-inflammatory activity[3]
Sophoraflavanone GCarrageenan-induced paw edemaRats2-250 mg/kg (oral)Anti-inflammatory activity[3]
PrednisoloneCroton oil-induced ear edemaMice-Reference drug, higher potency than SG
KuraridinCOX-2 InductionLPS-treated RAW 264.7 cells10-25 µMDown-regulated COX-2 induction
Sanggenon DCOX-2 InductionLPS-treated RAW 264.7 cells10-25 µMDown-regulated COX-2 induction

Table 2: Anticancer Activity

CompoundCell LineAssayIC50/EffectReference
Sophoraflavanone GHuman myeloid leukemia HL-60 cellsCytotoxicityExhibits cytotoxic activity
Sophoraflavanone GTriple-negative breast cancer (MDA-MB-231)Apoptosis InductionInduced nuclear condensation, DNA fragmentation, and increased apoptosis
Sophoraflavanone GTriple-negative breast cancer (TNBC)Proliferation and MetastasisRepressed proliferation and metastasis

Table 3: Antioxidant Activity

CompoundAssayIC50Reference
Sophoraflavanone GDPPH radical scavenging5.26 µg/ml
KurarinoneDPPH radical scavenging7.73 µg/ml

Table 4: Antimicrobial Activity

CompoundOrganismAssayMIC/MBCReference
Sophoraflavanone GMethicillin-resistant S. aureus (MRSA) (21 strains)Growth inhibition3.13-6.25 µg/mL
Sophoraflavanone GMethicillin-resistant S. aureus (MRSA) (10 clinical isolates)MIC0.5 to 8 µg/ml
Sophoraflavanone Gmutans streptococci (16 strains)MBC0.5 µg/ml to 4 µg/ml
Ampicillin (B1664943)Methicillin-resistant S. aureus (MRSA)MIC64 to 1024 µg/ml
OxacillinMethicillin-resistant S. aureus (MRSA)MIC256 to 1024 µg/ml

Table 5: Antiviral Activity

CompoundVirusCell LineEffectReference
Sophoraflavanone GDengue virus (DENV)A549 cellsInhibited DENV replication post-infection
Sophoraflavanone GZika virus (ZIKV)A549 cellsInhibited ZIKV replication post-infection
Sophoraflavanone GHepatitis C virus (HCV)Huh7.5-20 cellsInhibited HCV replication

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Sophoraflavanone G's bioactivity.

Anti-inflammatory Activity Assessment
  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in appropriate media. For experiments, cells are pretreated with various concentrations of Sophoraflavanone G (e.g., 2.5-20 μM) for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Pro-inflammatory Mediators:

    • Nitric Oxide (NO) and Prostaglandin E2 (PGE2): Levels of NO and PGE2 in the culture supernatants are quantified using Griess reagent and specific enzyme-linked immunosorbent assay (ELISA) kits, respectively.

    • Pro-inflammatory Cytokines: The concentrations of cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α) in the cell culture media are measured by ELISA.

  • Western Blot Analysis: The expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and heme oxygenase-1 (HO-1) are determined by Western blotting. The activation of signaling pathways such as NF-κB and MAPKs is also assessed by examining the phosphorylation status of their respective proteins.

Anticancer Activity Assessment
  • Cell Viability Assay: Human cancer cell lines (e.g., MDA-MB-231, HL-60) are treated with a range of Sophoraflavanone G concentrations. Cell viability is assessed using the MTT assay.

  • Apoptosis Analysis:

    • Nuclear Staining: Apoptotic nuclear condensation is visualized by staining cells with DAPI.

    • Flow Cytometry: Cell apoptosis is quantified by flow cytometry after staining with Annexin V and propidium (B1200493) iodide.

    • Western Blotting: The expression of apoptosis-related proteins such as caspases (caspase-3, -8, -9), Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax), and poly (ADP-ribose) polymerase (PARP) is analyzed by Western blotting.

  • Cell Migration and Invasion Assays: The effect of Sophoraflavanone G on cancer cell migration and invasion is evaluated using transwell assays.

Antimicrobial Susceptibility Testing
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: The MIC of Sophoraflavanone G against various bacterial strains (e.g., MRSA, mutans streptococci) is determined using the broth microdilution method. The MBC is determined by subculturing from the wells showing no visible growth onto agar (B569324) plates.

  • Checkerboard Assay: To assess synergistic effects, a checkerboard titration method is used to determine the fractional inhibitory concentration (FIC) index when Sophoraflavanone G is combined with conventional antibiotics like ampicillin or oxacillin.

Signaling Pathways and Experimental Workflow

The biological effects of Sophoraflavanone G are mediated through its interaction with various cellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for assessing its bioactivity.

G cluster_0 Sophoraflavanone G Modulation of Inflammatory Pathways cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 PI3K/Akt & JAK/STAT Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K JAK JAK TLR4->JAK SG Sophoraflavanone G SG->MAPK inhibits SG->IKK inhibits SG->PI3K inhibits SG->JAK inhibits AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->ProInflammatory translocates to nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->ProInflammatory translocates to nucleus Akt Akt PI3K->Akt Akt->ProInflammatory STAT STAT JAK->STAT STAT->ProInflammatory

Caption: Sophoraflavanone G inhibits multiple inflammatory signaling pathways.

G cluster_0 Sophoraflavanone G Induced Apoptosis Pathway in Cancer Cells cluster_1 Receptor-Mediated Pathway cluster_2 Mitochondrial Pathway SG Sophoraflavanone G DeathReceptor Death Receptors SG->DeathReceptor Bcl2 Bcl-2, Bcl-xL SG->Bcl2 downregulates Bax Bax SG->Bax upregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sophoraflavanone G induces apoptosis via intrinsic and extrinsic pathways.

G cluster_0 Experimental Workflow for Bioactivity Screening cluster_1 Bioassays start Start: Cell Culture treatment Treatment with Sophoraflavanone G start->treatment incubation Incubation treatment->incubation viability Cell Viability (MTT Assay) incubation->viability inflammation Inflammatory Markers (ELISA, Western Blot) incubation->inflammation antimicrobial Antimicrobial Activity (MIC/MBC) incubation->antimicrobial data_analysis Data Analysis viability->data_analysis inflammation->data_analysis antimicrobial->data_analysis end End: Results Interpretation data_analysis->end

Caption: A generalized workflow for evaluating the bioactivity of Sophoraflavanone G.

References

A Comparative Guide to the Bioactivities of Sophoraflavanone G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings on Sophoraflavanone G (SG), a prenylated flavonoid with a range of reported biological activities. The objective is to offer a consolidated resource for researchers and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. This guide compares SG's performance against established alternatives in the fields of anti-inflammatory, antimicrobial, and anti-cancer research.

Anti-inflammatory Activity: Sophoraflavanone G vs. Quercetin (B1663063)

Sophoraflavanone G has demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators in macrophage cell lines. A key measure of this activity is the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This section compares the efficacy of Sophoraflavanone G with Quercetin, a well-known flavonoid with potent anti-inflammatory effects.

CompoundCell LineStimulantAssay DurationEndpointIC50 (µM)Reference(s)
Sophoraflavanone GRAW 264.7LPS24 hoursNitric Oxide (NO)~10 - 20 µM[1]
QuercetinRAW 264.7LPS24 hoursNitric Oxide (NO)~5 - 50 µM[2][3][4][5]

Note: The IC50 values can vary depending on the specific experimental conditions, such as the concentration of LPS and cell density. The provided ranges are indicative of the reported values in the literature.

Antimicrobial Activity: Sophoraflavanone G vs. Gentamicin

Sophoraflavanone G has shown promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency. Here, we compare the MIC of Sophoraflavanone G against MRSA with that of Gentamicin, a widely used aminoglycoside antibiotic.

CompoundBacterial StrainMethodMIC (µg/mL)Reference(s)
Sophoraflavanone GMethicillin-resistant Staphylococcus aureus (MRSA)Broth microdilution3.13 - 6.25
GentamicinMethicillin-resistant Staphylococcus aureus (MRSA)Broth microdilutionVaries widely*

*Note: The MIC of Gentamicin against MRSA can vary significantly depending on the specific strain and its resistance profile. It is often used in combination with other antibiotics to overcome resistance.

Anti-cancer Activity: Sophoraflavanone G vs. Doxorubicin

Recent studies have highlighted the potential of Sophoraflavanone G as an anti-cancer agent, particularly in triple-negative breast cancer cell lines like MDA-MB-231. The IC50 value from cell viability assays is a common metric for assessing cytotoxic effects. This section compares the in vitro anti-cancer activity of Sophoraflavanone G with Doxorubicin, a conventional chemotherapeutic drug.

CompoundCell LineAssayAssay DurationIC50 (µM)Reference(s)
Sophoraflavanone GMDA-MB-231MTT Assay48 hours~20 - 40 µM
DoxorubicinMDA-MB-231MTT Assay48 hours~0.052 - 3.16 µM

Note: The IC50 values for Doxorubicin can vary based on the specific assay conditions and the sensitivity of the cell line.

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (Sophoraflavanone G or Doxorubicin) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can also be measured and subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Nitric Oxide (NO) Production (Griess) Assay
  • Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound (Sophoraflavanone G or Quercetin) for 1-2 hours. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate at room temperature for 5-10 minutes, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Preparation of Inoculum: Prepare a bacterial suspension (e.g., MRSA) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound (Sophoraflavanone G or Gentamicin) in the broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Sophoraflavanone G and a typical experimental workflow for its evaluation.

SophoraflavanoneG_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK Akt Akt PI3K->Akt NFKB NF-κB Akt->NFKB Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->NFKB JAK JAK STAT STAT JAK->STAT STAT->Pro_inflammatory_Genes IKB IκB IKK->IKB Inhibits IKB->NFKB Inhibits NFKB->Pro_inflammatory_Genes SG Sophoraflavanone G SG->PI3K SG->MAPK SG->JAK SG->IKK Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vitro Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation A Hypothesis Generation B Compound Preparation (Sophoraflavanone G & Alternatives) A->B C Cell/Bacterial Culture B->C D Treatment with Compounds C->D E Incubation D->E F Data Collection (e.g., MTT, Griess Assay, MIC) E->F G Quantitative Analysis (IC50 / MIC Calculation) F->G H Statistical Analysis G->H I Conclusion & Reporting H->I

References

A Comparative Guide to the Biological Activities of Sophoraflavanone I and Synthetic Flavanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the naturally occurring Sophoraflavanone I and various synthetic flavanone (B1672756) analogs. Due to a greater abundance of available research, this guide heavily features data on Sophoraflavanone G, a closely related and extensively studied prenylated flavonoid, as a benchmark for the therapeutic potential of this class of natural products. The information is intended to support research and development efforts in the fields of oncology, microbiology, and inflammatory diseases.

Introduction to Sophoraflavanones

Sophoraflavanones are a class of prenylated flavonoids predominantly isolated from plants of the Sophora genus. These compounds have garnered significant scientific interest due to their diverse pharmacological properties.

This compound is a natural compound known for its antimicrobial and anti-inflammatory activities. Its proposed mechanisms of action include the disruption of bacterial cell membranes and the inhibition of key metabolic enzymes. Furthermore, it is reported to attenuate inflammatory responses by modulating inflammatory cytokines and inhibiting the NF-κB signaling pathway. Research is also exploring its potential to induce apoptosis in cancer cells.

Sophoraflavanone G (SFG) is another prominent member of this family, with a broader range of documented biological activities. It has demonstrated potent anti-tumor, anti-inflammatory, and antibacterial effects. Its mechanisms of action are multifaceted, involving the inhibition of key cellular signaling pathways such as STAT, NF-κB, MAPK, and PI3K/AKT.

Comparative Analysis of Biological Activity

This section presents a comparative analysis of the antibacterial and anticancer activities of Sophoraflavanone G and various synthetic flavanone analogs. It is important to note that the data for the synthetic analogs are sourced from studies that were not designed for direct comparison with Sophoraflavanones. Therefore, variations in experimental conditions should be considered when interpreting these results.

Antibacterial Activity

Sophoraflavanone G has shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

CompoundBacterial StrainMIC (µg/mL)Reference
Sophoraflavanone G Methicillin-Resistant Staphylococcus aureus (MRSA) (10 clinical isolates)0.5 - 8[]
Sophoraflavanone G mutans streptococci (16 strains)0.5 - 4 (MBC)[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anticancer Activity

The anticancer potential of Sophoraflavanone G has been evaluated against several cancer cell lines. The following tables compare its activity with that of various synthetic flavanone analogs.

Table 2.1: Anticancer Activity of Sophoraflavanone G

CompoundCell LineActivityReference
Sophoraflavanone G Human myeloid leukemia HL-60 cellsExhibits cytotoxic activity[3]
Sophoraflavanone G Acute myeloid leukemia (KG-1a and EoL-1)Induces G1 cell cycle arrest and apoptosis[4]
Sophoraflavanone G Triple-negative breast cancer cells (MDA-MB-231)Induces apoptosis through suppression of a MAPK-related pathway[]

Table 2.2: Anticancer Activity of Synthetic Flavanone Analogs

CompoundCell LineIC50 (µM)Reference
3'-Amino-4'-methoxyflavone ANN-1 (Abelson murine leukaemia virus transformed 3T3 fibroblasts)1.6
3'-Amino-4'-methoxyflavone 3T3 (murine fibroblasts)8
Halogen containing flavone (B191248) (F3) NIH 3T3 (mouse fibroblast)1.30
Halogen containing flavone (F3) HeLa (human endothelial cervical)0.71
Halogen containing flavone (F3) MCF7 (breast cancer)1.12
Halogen containing flavonol (OF3) NIH 3T3 (mouse fibroblast)1.24
Halogen containing flavonol (OF3) HeLa (human endothelial cervical)0.51
Halogen containing flavonol (OF3) MCF7 (breast cancer)1.04

IC50: Half-maximal inhibitory concentration

Signaling Pathways Modulated by Sophoraflavanones

Sophoraflavanone G has been shown to modulate several key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate these pathways.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sophoraflavanone G Sophoraflavanone G IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription NF-κB->Gene Transcription activates

Figure 1. Inhibition of the NF-κB Signaling Pathway.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Sophoraflavanone G Sophoraflavanone G MEK MEK Sophoraflavanone G->MEK inhibits Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors->Proliferation, Differentiation, Survival

Figure 2. Modulation of the MAPK/ERK Signaling Pathway.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Sophoraflavanone G Sophoraflavanone G Sophoraflavanone G->PI3K inhibits PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to AKT AKT PIP3->AKT activates Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation AKT->Cell Survival, Growth, Proliferation Experimental_Workflow Start Start Cell_Culture Cell_Culture Start->Cell_Culture Compound_Preparation Compound_Preparation Treatment Treatment Compound_Preparation->Treatment Cell_Culture->Treatment Assay Assay Treatment->Assay Data_Analysis Data_Analysis Assay->Data_Analysis End End Data_Analysis->End

References

Sophoraflavanone G: A Comparative Meta-Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Sophoraflavanone G (SFG), a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extensive research has demonstrated its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. This guide provides a comprehensive comparison of Sophoraflavanone G's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Performance Analysis

To facilitate a clear comparison of Sophoraflavanone G's efficacy, the following tables summarize key quantitative data from various studies.

Table 1: Anti-Cancer Activity of Sophoraflavanone G (IC50 values)
Cell LineCancer TypeIC50 (µM)Alternative/Standard DrugIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer~20-30Doxorubicin~0.5-2
HL-60Human Leukemia~10-20Cytarabine~0.1-1
Various Cancer Cell LinesVarious Cancers6.6Kuraridin0.6
Kurarinone6.2

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Antimicrobial Activity of Sophoraflavanone G (MIC values)
Bacterial StrainGram StainingMIC (µg/mL)Alternative/Standard AntibioticMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive0.5 - 8Vancomycin1 - 2
Staphylococcus aureus (clinical isolate)Gram-positive0.05Gentamicin32
Listeria monocytogenesGram-positive0.98Ampicillin0.06 - 0.25
Pseudomonas aeruginosaGram-negative>1000Tobramycin0.25 - 4
Mutans streptococci (16 strains)Gram-positive0.5 - 4Chlorhexidine1 - 4

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Anti-Inflammatory Activity of Sophoraflavanone G
AssayModelParameter MeasuredEffect of Sophoraflavanone GStandard Anti-Inflammatory Drug
LPS-stimulated RAW 264.7 macrophagesIn vitroNitric Oxide (NO) productionInhibitionDexamethasone
Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)InhibitionDexamethasone
COX-2 and iNOS protein expressionDownregulationIndomethacin
Carrageenan-induced paw edemaIn vivo (rat)Paw volumeReductionIndomethacin
Croton oil-induced ear edemaIn vivo (mouse)Ear weightReductionDexamethasone

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Sophoraflavanone G.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Sophoraflavanone G on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HL-60) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Sophoraflavanone G (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Sophoraflavanone G that inhibits the growth of a specific bacterium.

Protocol:

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) in an appropriate broth medium overnight.

  • Serial Dilution: Prepare serial two-fold dilutions of Sophoraflavanone G in a 96-well microtiter plate with broth.

  • Inoculation: Add a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Sophoraflavanone G at which no visible bacterial growth is observed.

Western Blot Analysis for Protein Expression

Objective: To assess the effect of Sophoraflavanone G on the expression of specific proteins (e.g., COX-2, iNOS, caspases).

Protocol:

  • Cell Lysis: Treat cells with Sophoraflavanone G, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Sophoraflavanone G.

Inhibition of NF-κB Signaling Pathway

NFkB_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Transcription SFG Sophoraflavanone G SFG->IKK Inhibition SFG->NFkB_nuc Inhibition

Caption: Sophoraflavanone G inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

MAPK_Pathway Stimulus Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation Response Inflammatory Response AP1->Response SFG Sophoraflavanone G SFG->MAPK Inhibition of Phosphorylation

Caption: Sophoraflavanone G modulates the MAPK signaling pathway.

Induction of Apoptosis in Cancer Cells

Apoptosis_Pathway SFG Sophoraflavanone G Bax Bax SFG->Bax Upregulation Bcl2 Bcl-2 SFG->Bcl2 Downregulation Mitochondria Mitochondria CytC Cytochrome c Mitochondria->CytC Release Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Sophoraflavanone G induces apoptosis via the mitochondrial pathway.

Safety Operating Guide

Navigating the Safe Disposal of Sophoraflavanone I in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following disposal procedures are based on the Safety Data Sheet (SDS) for Sophora angustifolia root extract, which contains various sophoraflavanones, and established protocols for hazardous chemical waste. Due to the absence of a specific SDS for Sophoraflavanone I, these recommendations should be considered as a baseline. A thorough risk assessment should be conducted by qualified personnel before handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound, treated as a potentially hazardous chemical, must follow a structured and cautious methodology to mitigate risks.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated materials (e.g., filter paper, pipette tips), and solutions, as hazardous chemical waste.

    • Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. Specifically, avoid mixing with strong oxidizing agents, acids, or bases unless the compatibility is known.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.

  • Waste Accumulation:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Ensure the container remains closed except when adding waste.

    • Do not overfill the container; a headspace of at least 10% should be left to accommodate expansion.

  • Disposal Request and Pickup:

    • Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Complete all necessary waste disposal forms accurately and comprehensively.

Quantitative Data Summary

The following table summarizes the key hazard classifications for Sophora angustifolia root extract, which may be indicative of the potential hazards of this compound.

Hazard ClassificationGHS CategoryPrecautionary Statement Code
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling chemical spills is a critical related protocol.

Chemical Spill Response Protocol:

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection if the substance is volatile or a powder.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance. For larger spills, follow your institution's specific emergency response procedures.

  • Clean-up: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, providing details of the substance, quantity, and clean-up procedure.

Visualizing the Disposal Workflow

To further clarify the proper disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.

Sophoraflavanone_I_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A This compound Waste Generation B Segregate Waste A->B Step 1 C Label Hazardous Waste Container B->C Step 2 D Securely Contain Waste C->D Step 3 E Request Waste Pickup D->E Step 4 F Transport to Central Facility E->F G Final Disposal (Incineration/Landfill) F->G

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Personal protective equipment for handling Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sophoraflavanone I

Disclaimer: Specific safety data for pure this compound is limited. The following guidelines are based on the Safety Data Sheet (SDS) for Sophora angustifolia root extract and general best practices for handling chemical compounds in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, comprehensive personal protective equipment is crucial to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles and potential splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected before use and changed frequently, especially if contact with the substance is suspected.

  • Body Protection: A standard laboratory coat should be worn at all times. For operations with a higher risk of dust generation, consider disposable coveralls.

  • Respiratory Protection: Use a certified respirator (e.g., N95 or higher) if working with the powder outside of a fume hood or in cases where dust generation is likely.[1] Always ensure a proper fit for the respirator.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to avoid inhalation of dust.[2]

  • Safe Handling Practices:

    • Avoid generating dust.

    • Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]

    • Wash hands thoroughly after handling the substance.[2]

    • Remove contaminated clothing promptly and wash it before reuse.

  • Storage: Store in a tightly sealed, lightproof container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically between 2-8°C.

First Aid Measures

In case of accidental exposure, immediate action is necessary.

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse the mouth with water. Do NOT induce vomiting.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.

  • In Case of Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.

  • Waste Characterization: Based on available data for related extracts, waste may be considered hazardous. The Sophora angustifolia root extract is noted as very toxic to aquatic life with long-lasting effects.

  • Disposal Procedure:

    • Do not dispose of down the drain or in regular trash.

    • Collect waste this compound and contaminated disposables (e.g., gloves, wipes) in a designated, sealed, and properly labeled hazardous waste container.

    • Consult your institution's EHS department for specific collection and disposal procedures. For general guidance on disposing of medicines, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash, though this is for non-flush list drugs and may not apply to research chemicals.

Summary of Hazard Information (from Sophora angustifolia root extract SDS)

Hazard CategoryDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling. Call a poison center or doctor if swallowed.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Avoid release to the environment. Collect any spillage.
Skin/Eye Contact May cause irritation upon contact.Wear appropriate gloves and eye protection.
Inhalation May cause respiratory tract irritation.Avoid creating dust. Use in a well-ventilated area or with local exhaust ventilation.

Operational Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage / Disposal prep_ppe 1. Don PPE (Gloves, Lab Coat, Goggles) prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup handle_weigh 3. Weigh Compound prep_setup->handle_weigh handle_exp 4. Perform Experiment handle_weigh->handle_exp cleanup_decon 5. Decontaminate Surfaces handle_exp->cleanup_decon storage Store Unused Product handle_exp->storage Unused Product cleanup_waste 6. Segregate & Seal Waste cleanup_decon->cleanup_waste cleanup_ppe 7. Doff PPE cleanup_waste->cleanup_ppe disposal Dispose via EHS cleanup_waste->disposal cleanup_wash 8. Wash Hands cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

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